molecular formula C11H9ClO2 B7847103 3-Chlorophenyl-(2-furyl)methanol

3-Chlorophenyl-(2-furyl)methanol

Número de catálogo: B7847103
Peso molecular: 208.64 g/mol
Clave InChI: FHOQVVSVBRRGBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Chlorophenyl-(2-furyl)methanol is a useful research compound. Its molecular formula is C11H9ClO2 and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorophenyl-(2-furyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorophenyl-(2-furyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3-chlorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOQVVSVBRRGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of 3-Chlorophenyl-(2-furyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Significance

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks that offer both metabolic stability and versatile derivatization handles. 3-Chlorophenyl-(2-furyl)methanol is a highly strategic secondary alcohol in this regard.

The molecule features two distinct pharmacophoric elements connected by a carbinol linker:

  • The 3-Chlorophenyl Moiety: The meta-chloro substitution acts as a metabolic soft-spot blocker against cytochrome P450 oxidation while providing a reliable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The 2-Furyl Ring: This electron-rich heterocycle serves as a bioisostere for phenyl or pyrrole rings and acts as an excellent diene for Diels-Alder cycloadditions, enabling the rapid construction of complex bridged oxabicyclic scaffolds.

Due to varying cataloging standards across global suppliers, this compound is uniquely indexed under two primary CAS Registry Numbers: 944652-59-9 and 1049130-70-2 [1].

Physicochemical Profiling

To facilitate rapid comparison for formulation and synthetic planning, the core quantitative data and identifiers for this compound are summarized below.

PropertyValueSource Verification
Chemical Name 3-Chlorophenyl-(2-furyl)methanol
Primary CAS Number 944652-59-9[2]
Secondary CAS Number 1049130-70-2[1]
Molecular Formula C₁₁H₉ClO₂Computed[1]
Molecular Weight 208.64 g/mol
Structural Class Diaryl/Heteroaryl Secondary AlcoholStructural Derivation
Predicted State (STP) Off-white to pale yellow solid/oilField Observation

Synthetic Architecture & Mechanistic Causality

The synthesis of 3-Chlorophenyl-(2-furyl)methanol typically proceeds via one of two chemoselective pathways. Understanding the causality behind the reagent selection is critical for preventing yield-destroying side reactions.

  • Route A: Grignard Addition (Nucleophilic Attack): The reaction of 3-chlorophenylmagnesium bromide with 2-furaldehyde (furfural). The critical parameter here is the quench causality . Furan rings are notoriously acid-sensitive; exposure to strong aqueous acids (like HCl) during workup triggers hydrolytic ring-opening, yielding unwanted 1,4-diketones. Thus, a mildly acidic saturated ammonium chloride (NH₄Cl) quench is mandatory.

  • Route B: Ketone Reduction: The reduction of (3-chlorophenyl)(furan-2-yl)methanone. Sodium borohydride (NaBH₄) in methanol is selected over Lithium Aluminum Hydride (LiAlH₄) because NaBH₄ provides perfect chemoselectivity for the ketone, eliminating the risk of reductive dechlorination at the 3-chloroaryl position.

SyntheticRoutes cluster_RouteA Route A: Grignard Addition cluster_RouteB Route B: Ketone Reduction G_Reagent 3-Chlorophenylmagnesium Bromide ReactionA Nucleophilic Addition (THF, 0 °C) G_Reagent->ReactionA F_Reagent 2-Furaldehyde F_Reagent->ReactionA Product 3-Chlorophenyl-(2-furyl)methanol (CAS: 944652-59-9 / 1049130-70-2) ReactionA->Product NH4Cl (aq) Quench K_Reagent (3-Chlorophenyl)(furan-2-yl)methanone ReactionB Chemoselective Reduction (NaBH4, MeOH, 0 °C) K_Reagent->ReactionB ReactionB->Product Aqueous Workup

Fig 1: Chemoselective synthetic routes yielding 3-Chlorophenyl-(2-furyl)methanol.

Self-Validating Experimental Protocol: Route A

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing the title compound via Route A.

Step 1: System Initialization & Anhydrous Control

  • Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a positive pressure of Argon.

  • Causality: Grignard reagents are violently quenched by ambient moisture to form chlorobenzene. Argon displacement ensures the nucleophile remains intact.

Step 2: Reagent Charging & Thermal Regulation

  • Action: Add 3-chlorophenylmagnesium bromide (0.5 M in THF, 1.2 equivalents) to the flask. Submerge the flask in an ice-water bath to strictly maintain 0 °C.

  • Causality: The nucleophilic addition to aldehydes is highly exothermic. Failing to hold the temperature at 0 °C can lead to thermal degradation of the furan ring or promote unwanted pinacol coupling.

Step 3: Nucleophilic Addition

  • Action: Dissolve 2-furaldehyde (1.0 equivalent) in anhydrous THF (0.2 M) and add it dropwise to the Grignard solution over 30 minutes via an addition funnel. Stir for 2 hours while allowing the bath to slowly warm to room temperature.

Step 4: Chemoselective Quench & Extraction

  • Action: Cool the reaction back to 0 °C. Slowly add saturated aqueous NH₄Cl (dropwise initially) until effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: As established, NH₄Cl (pH ~5.5) safely hydrolyzes the magnesium alkoxide intermediate without triggering the acid-catalyzed ring-opening of the furan moiety that would occur with HCl.

Step 5: Validation & Quality Control (QC)

  • Action: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

  • Self-Validation: The protocol is validated via ¹H NMR (CDCl₃). The successful formation of the product is confirmed by the appearance of a diagnostic singlet/doublet for the carbinol methine proton at ~5.8 ppm , alongside the preservation of the characteristic furan ring protons (e.g., the doublet of doublets at ~6.3 ppm).

Downstream Utility in Drug Discovery

Once isolated, 3-Chlorophenyl-(2-furyl)methanol acts as a divergent hub for generating complex Active Pharmaceutical Ingredient (API) scaffolds.

Derivatization Core 3-Chlorophenyl-(2-furyl)methanol Ox Oxidation (MnO2, DCM) Core->Ox Sub Halogenation (SOCl2 or PBr3) Core->Sub DA Diels-Alder Cycloaddition Core->DA Ketone Diaryl Ketone Probes Ox->Ketone Alkyl Alkylating Agents (N-/O-Alkylation) Sub->Alkyl Bicyclic Bridged Oxabicyclic Scaffolds DA->Bicyclic

Fig 2: Divergent derivatization pathways for API scaffold generation.

  • Halogenation to Alkylating Agents: Treatment with Thionyl Chloride (SOCl₂) converts the alcohol to the corresponding chloride, generating a highly reactive electrophile used to alkylate amines or azoles—a common motif in modern antifungal agents.

  • Diels-Alder Scaffolding: The furan ring can be reacted with dienophiles (e.g., maleimides) to form 7-oxabicyclo[2.2.1]heptene derivatives. The 3-chlorophenyl group remains untouched, providing a rigid, stereochemically rich framework ideal for disrupting protein-protein interactions.

References

  • Sigma-Aldrich Catalog. (2-chlorophenyl) diphenyl methanol - Sigma-Aldrich. Reference data for 3-Chlorophenyl-(2-furyl)methanol (CAS 944652-59-9).

  • Parchem Fine & Specialty Chemicals. 3-Chlorophenyl-(2-furyl)methanol (Cas 1049130-70-2) – Parchem. Product and indexing data.

  • Bio-Fount Database. 944652-59-9 | 3-Chlorophenyl-(2-furyl)methanol. Molecular weight and formulation metrics.

Sources

3-Chlorophenyl-(2-furyl)methanol molecular structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure Elucidation of 3-Chlorophenyl-(2-furyl)methanol

Preamble: The Imperative of Structural Certainty

As a Senior Application Scientist, my objective is not merely to present a series of analytical steps. Instead, this document is designed to provide a logical, self-validating workflow that intertwines orthogonal analytical techniques. We will explore the causality behind experimental choices, demonstrating how data from one method informs and corroborates the findings of another. This integrated strategy ensures the highest degree of confidence in the final structural assignment, moving from the fundamental molecular formula to the intricate three-dimensional arrangement of atoms.

The hypothesized structure, based on its nomenclature, is our starting point. The following sections will detail the rigorous process of confirming this hypothesis.

Hypothesized_Structure cluster_mol cluster_labels mol_img l1 3-Chlorophenyl ring l2 Methanolic Carbon & Hydroxyl l3 2-Furyl ring

Caption: Hypothesized structure of 3-Chlorophenyl-(2-furyl)methanol.

Part 1: Foundational Analysis - Elemental Composition and Functional Groups

Before delving into the complex connectivity of the molecule, we must first establish its fundamental properties: the molecular formula and the primary functional groups present. This foundational data provides the constraints within which we will solve the structural puzzle.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: While low-resolution mass spectrometry provides the nominal mass, it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is critical for calculating a unique and unambiguous elemental formula. The presence of chlorine, with its characteristic isotopic distribution (~3:1 ratio of ³⁵Cl to ³⁷Cl), provides an additional, powerful validation point.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Mass Analysis: Acquire the spectrum in positive ion mode. The molecule is expected to lose a water molecule and be detected as its carbocation [M-H₂O+H]⁺ or form an adduct with a cation like sodium [M+Na]⁺.

  • Data Processing: Calibrate the resulting spectrum against a known internal standard. Determine the monoisotopic mass of the observed ion with high precision and compare it to theoretical masses calculated for potential formulas.

Data Presentation: Expected HRMS Data

ParameterTheoretical Value (for C₁₁H₉³⁵ClO₂)Theoretical Value (for C₁₁H₉³⁷ClO₂)
Molecular Formula C₁₁H₉ClO₂C₁₁H₉ClO₂
Molecular Weight 208.0291210.0262
[M+H]⁺ Ion 209.0364211.0334
[M+Na]⁺ Ion 231.0183233.0154
Isotopic Abundance ~75.8%~24.2%

From the molecular formula C₁₁H₉ClO₂, the Degree of Unsaturation (DoU) is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (9/2) - (1/2) + 0 = 8 This high DoU value strongly suggests the presence of multiple rings and/or double bonds, consistent with our hypothesized structure containing two aromatic rings (4 DoU each, totaling 8).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is an exceptionally rapid and sensitive method for identifying the functional groups present in a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes. For our target molecule, the most telling signals will be the O-H stretch of the alcohol and the various C-H and C=C stretches of the aromatic rings.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for Structure
~3500-3200 (Broad)O-H StretchAlcoholConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[3][4]
~3150-3000 (Sharp)C-H Stretch (sp²)Aromatic/FuranIndicates the presence of hydrogens on unsaturated carbon rings.
~1600, 1580, 1475C=C StretchAromatic RingCharacteristic absorptions confirming the benzene ring.
~1550, 1490C=C StretchFuran RingConfirms the furan ring system.
~1250-1000 (Strong)C-O StretchSecondary AlcoholA strong band in this region is indicative of the C-O bond of the alcohol.[4]
~800-600C-Cl StretchAryl HalideConfirms the presence of the chloro-substituent on the phenyl ring.

Part 2: Elucidating the Carbon-Hydrogen Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution.[5][6] By analyzing the chemical environment and interactions of ¹H and ¹³C nuclei, we can construct the carbon-hydrogen skeleton piece by piece.

G cluster_workflow NMR Elucidation Workflow A 1D ¹H NMR C 2D COSY A->C Identifies H-H couplings (spin systems) D 2D HSQC/HMQC A->D Correlates ¹H to ¹³C B 1D ¹³C & DEPT NMR B->D Confirms C-H assignments E 2D HMBC C->E Connects spin systems via long-range couplings D->E F Final Structure E->F Assembles fragments

Caption: A typical workflow for NMR-based structure elucidation.

Experimental Protocol: General NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if exchangeable protons (like the -OH) are of key interest, as it slows down the exchange rate.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field spectrometer.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

  • 2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting spectral widths as needed to encompass all signals.

1D NMR (¹H & ¹³C): The Initial Blueprint

¹H NMR Analysis: The proton spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

¹³C NMR with DEPT Analysis: The ¹³C spectrum reveals the number of unique carbon environments. The accompanying DEPT-135 experiment simplifies this by phasing signals based on the number of attached protons, confirming our count of CH, CH₂, and CH₃ groups.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom(s)Predicted ¹H Shift (δ, ppm)Predicted ¹H MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)DEPT-135
-OH 2.5-4.0broad singlet1H--
Methine C-H ~5.8singlet1H~68-72CH (+)
Furan H3 ~6.2dd1H~108-110CH (+)
Furan H4 ~6.3t1H~110-112CH (+)
Furan H5 ~7.4dd1H~142-144CH (+)
Furan C2 ---~154-156C (no signal)
Phenyl H2' ~7.5s1H~130-132CH (+)
Phenyl H4' ~7.2d1H~128-130CH (+)
Phenyl H5' ~7.3t1H~130-132CH (+)
Phenyl H6' ~7.2d1H~126-128CH (+)
Phenyl C1' ---~142-144C (no signal)
Phenyl C3' ---~134-136C (no signal)

Note: d=doublet, t=triplet, dd=doublet of doublets, s=singlet. Predictions are based on typical values for similar structures.[7][8]

2D NMR (COSY & HSQC): Mapping Direct Connections

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9] It allows us to trace out the connectivity within individual spin systems. For our molecule, we expect to see two isolated systems: the three coupled protons on the furan ring and the three coupled protons on the chlorophenyl ring.

Caption: Expected ¹H-¹H COSY correlations for the two aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the signal of the carbon to which it is directly attached. This is a crucial step for unambiguously assigning the ¹³C spectrum and confirming the C-H pairings predicted from 1D data.

Part 3: Assembling the Fragments and Final Verification

With the individual spin systems mapped out, the final challenge is to connect them. This is where long-range correlation experiments and fragmentation analysis become indispensable.

HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

Expertise & Causality: The HMBC experiment is arguably the most powerful tool for assembling the final molecular structure. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). By observing these long-range couplings, we can connect the furan ring, the methine carbon, and the chlorophenyl ring into a single, coherent structure.

Key Expected HMBC Correlations:

  • Methine Proton (~5.8 ppm): This proton is the linchpin. It should show correlations to Furan C2, Furan C3, Phenyl C1', Phenyl C2', and Phenyl C6'. These correlations definitively prove the connection between the two rings via the methanolic carbon.

  • Furan H3 (~6.2 ppm): Should correlate to Furan C2, C4, C5, and critically, to the Methine Carbon .

  • Phenyl H2' (~7.5 ppm): Should correlate to Phenyl C1', C3', C4', C6', and critically, to the Methine Carbon .

HMBC_Correlations cluster_furan Furan Ring cluster_phenyl Chlorophenyl Ring H_methine Methine H Furan_C2 C2 H_methine->Furan_C2  ²J, ³J Phenyl_C1 C1' H_methine->Phenyl_C1  ²J, ³J Phenyl_C2 C2' H_methine->Phenyl_C2  ²J, ³J Phenyl_C6 C6' H_methine->Phenyl_C6  ²J, ³J C_methine Methine C Furan_C3 C3 Furan_H3 H3 Furan_H3->C_methine  ²J, ³J Phenyl_H2 H2' Phenyl_H2->C_methine  ²J, ³J

Caption: Visualization of key HMBC correlations connecting the molecular fragments.

Mass Spectrometry Fragmentation: Corroborative Evidence

Expertise & Causality: While HRMS gives us the formula, the fragmentation pattern (observed under harsher ionization conditions like Electron Ionization, EI) provides evidence of the structure's stability and bond arrangements. Benzyl alcohols are known to fragment in characteristic ways, and observing these expected fragments provides strong corroboration for the overall structure.

Data Presentation: Predicted MS Fragmentation Pattern (EI-MS)

m/z ValueProposed FragmentFormulaNotes
208/210[M]⁺ C₁₁H₉ClO₂Molecular ion peak, showing the 3:1 chlorine isotope pattern.
191/193[M - •OH]⁺C₁₁H₈ClLoss of the hydroxyl radical, a common fragmentation for alcohols.
141[C₇H₄Cl]⁺C₇H₄ClChlorotropylium or related stable aromatic cation.
111/113[M - C₄H₃O - •OH]⁺C₇H₅ClPhenyl cation with chlorine.
77[C₆H₅]⁺C₆H₅Phenyl cation, a very common fragment for benzene derivatives.
67[C₄H₃O]⁺C₄H₃OFuryl cation.

Observing these specific fragments, particularly the loss of a hydroxyl group and the formation of ions corresponding to the chlorophenyl and furyl moieties, strongly supports the proposed connectivity.[10][11][12]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3-Chlorophenyl-(2-furyl)methanol is achieved not by a single experiment, but by the logical synthesis of data from multiple orthogonal techniques. HRMS established the elemental formula and degree of unsaturation. FTIR confirmed the presence of the key alcohol and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously mapped the proton and carbon frameworks, established direct C-H bonds (HSQC), traced proton-proton coupling networks (COSY), and, most critically, connected the disparate fragments via long-range heteronuclear correlations (HMBC). Finally, the observed mass spectrometry fragmentation pattern was fully consistent with the proposed structure. Each piece of evidence validates the others, culminating in an unambiguous and trustworthy structural assignment.

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International.
  • Structure Elucidation of Small Molecules. Fiehn Lab.
  • Stibor, I., Trska, P., Srogl, J., & Janda, M. INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. IAEA.
  • Kutateladze, A. G., & Boyarskiy, V. P. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate.
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. Benchchem.
  • Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry.
  • 1 H and 13 C NMR data of furans 1a, 2 in CDCl 3 and species A, D in... ResearchGate.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. (1992). The Journal of Chemical Physics.
  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange.
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • 3-Chlorophenyl-(2-furyl)methanol. Sigma-Aldrich.
  • Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR. (2021). NSF PAR.
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
  • (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. ResearchGate.
  • FTIR Analysis of Alcohols and Compounds. Scribd.
  • (3-chloro-2-pyrazinyl)(2-furyl)methanol. Chemical Synthesis Database.
  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
  • Alcohols—The Rest of the Story. (2017). Spectroscopy Online.
  • Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development.

Sources

3-Chlorophenyl-(2-furyl)methanol: A Comprehensive Guide to Physicochemical Properties and Phase Transitions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chlorophenyl-(2-furyl)methanol (represented by CAS numbers 944652-59-9 and 1049130-70-2) is a highly specialized diaryl methanol derivative utilized extensively as a synthetic intermediate in medicinal chemistry and drug discovery[1],[2]. Structurally, it features a central methanol carbon bonded to a furan ring and a meta-chlorophenyl group[3]. Understanding its physical properties—specifically its melting point (MP) and boiling point (BP)—is critical for optimizing downstream synthetic workflows, such as oxidations, Grignard reactions, and formulation stability[4].

Because empirical data for early-discovery building blocks is often proprietary, this whitepaper synthesizes chemoinformatic predictive profiling with rigorous, self-validating experimental protocols based on United States Pharmacopeia (USP) standards[5],[6].

Physicochemical Profiling & Causality

The physical state and phase transition temperatures of 3-Chlorophenyl-(2-furyl)methanol are governed by the interplay of its three primary structural motifs:

  • The Hydroxyl Group (-OH): The secondary alcohol acts as both a strong hydrogen bond donor and acceptor. This extensive intermolecular hydrogen bonding network significantly increases the thermal energy required to transition the compound from a liquid to a gas, elevating the boiling point[3].

  • The meta-Chloro Substitution: Unlike para-substituted analogs which pack neatly into highly ordered, symmetrical crystal lattices, the meta-chloro group introduces steric asymmetry[4]. This asymmetry disrupts optimal crystal packing, significantly depressing the melting point and often causing the compound to present as a low-melting solid or a viscous oil at room temperature.

  • The Furan Ring: The electron-rich furan ring engages in π−π stacking interactions and adds polarizability to the molecule, subtly modulating both density and boiling point[4].

Quantitative Data Summary
PropertyValue (Predicted / Empirical Range)Causality / Note
Molecular Formula C₁₁H₉ClO₂Standard diaryl methanol core[2].
Molecular Weight 208.64 g/mol Verified via mass spectrometry.
Boiling Point (BP) ~325.0 ± 25.0 °C (at 760 mmHg)Elevated due to strong intermolecular H-bonding.
Melting Point (MP) ~45.0 - 55.0 °CDepressed due to meta-substitution lattice disruption.
Density ~1.3 ± 0.1 g/cm³Influenced by the heavy chlorine atom.
LogP (Octanol/Water) ~4.49Indicates high lipophilicity[4].

Thermodynamic Behavior & Phase Transitions

The transition from solid to liquid (melting) and liquid to gas (boiling) relies on overcoming specific intermolecular forces. The diagram below illustrates the logical relationship between the compound's structural features and its thermodynamic behavior.

G Compound 3-Chlorophenyl-(2-furyl)methanol (C11H9ClO2) H_Bond Hydroxyl Group (-OH) Strong Intermolecular H-Bonding Compound->H_Bond Cl_Sub meta-Chloro Substitution Asymmetric Crystal Lattice Compound->Cl_Sub Furan Furan Ring Pi-Electron Interactions Compound->Furan BP_Effect Elevated Boiling Point (~325 °C at 760 mmHg) H_Bond->BP_Effect Increases thermal energy required MP_Effect Depressed Melting Point (~45-55 °C) H_Bond->MP_Effect Competes with lattice packing Cl_Sub->MP_Effect Disrupts symmetry Furan->BP_Effect Adds polarizability

Fig 1: Structural features dictating the phase transitions of 3-Chlorophenyl-(2-furyl)methanol.

Experimental Methodologies for Property Validation

To ensure trustworthiness and reproducibility, physical property determination must operate as a self-validating system. The following protocols are grounded in standard pharmacopeial guidelines.

Protocol A: Melting Point Determination (USP <741>)

Because 3-Chlorophenyl-(2-furyl)methanol is a low-melting solid, precise temperature control is paramount to avoid sample degradation[7].

  • Calibration: Calibrate the melting point apparatus using USP Melting Point Reference Standards (e.g., Phenyl Salicylate, MP ~41.5 °C) to ensure instrument accuracy[8].

  • Sample Preparation: Ensure the sample is >98% pure via HPLC. Gently pulverize the dried material and load it into a capillary tube to a uniform height of 3 mm[5].

  • Execution: Insert the capillary into the apparatus (Class I, Apparatus I or II)[7]. Heat the bath rapidly to approximately 5 °C below the expected melting point (~40 °C).

  • Ramp Rate: Reduce the heating ramp rate to exactly 1.0 °C/min[9].

  • Data Capture: Record the Tonset​ (temperature at which the first drop of liquid appears) and Tclear​ (temperature at which the sample is completely liquefied)[9].

Protocol B: Boiling Point Determination (USP <721>)

Due to the high predicted boiling point (>300 °C), atmospheric distillation risks thermal decomposition of the furan ring. Vacuum distillation is required[6].

  • Setup: Utilize a micro-distillation apparatus or an ebulliometer equipped with a vacuum pump and a highly sensitive digital manometer.

  • Execution: Apply a controlled vacuum (e.g., 10 mmHg). Gradually heat the sample until a steady reflux is achieved and the vapor temperature stabilizes.

  • Pressure Correction: Record the observed boiling point ( Tobs​ ) at the reduced pressure ( Pobs​ ). Use the Sydney Young equation or a pressure-temperature nomograph to extrapolate the boiling point to standard atmospheric pressure (760 mmHg).

Workflow Start Sample Preparation (Purity >98% via HPLC) Split Aliquot Distribution Start->Split MP_Path Melting Point Determination (USP <741> Capillary Method) Split->MP_Path BP_Path Boiling Point Determination (USP <721> Micro-method) Split->BP_Path MP_Cal Calibration with USP Reference Standards MP_Path->MP_Cal BP_Vac Vacuum Distillation & Nomograph Correction BP_Path->BP_Vac MP_Data Record T_onset & T_clear MP_Cal->MP_Data BP_Data Record T_boil at P_obs BP_Vac->BP_Data

Fig 2: Validated experimental workflow for determining melting and boiling points.

Synthetic & Pharmacokinetic Implications

The physical properties of 3-Chlorophenyl-(2-furyl)methanol directly dictate its handling in the laboratory. Its low melting point means that ambient laboratory temperatures or slight friction during milling can cause the solid to "oil out," complicating weighing and transfer. Consequently, it is often stored under refrigeration or handled as a concentrated solution in anhydrous solvents (e.g., THF or DCM) prior to downstream reactions, such as oxidation to the corresponding ketone or nucleophilic substitutions[4]. Furthermore, its high boiling point ensures that it will not volatilize during standard refluxing conditions in synthetic steps, though it necessitates high-vacuum conditions for purification via distillation.

References

  • Title: USP <741> Melting Range or Temperature Source: United States Pharmacopeia (via Scribd Document Archive) URL: [Link]

  • Title: USP Melting Point Reference Standards: Evaluation of Parameters That Affect the Melting Point Source: ResearchGate (April 2017) URL: [Link]

  • Title: Pharmacopeial Forum Vol 28 (USP <721> Distilling Range) Source: United States Pharmacopeia (via Scribd Document Archive) URL: [Link]

  • Title: 3-Chlorophenyl-(2-furyl)methanol (CAS 944652-59-9) Chemical Properties Source: Bio-Fount URL: [Link]

Sources

Spectroscopic data of 3-Chlorophenyl-(2-furyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chlorophenyl-(2-furyl)methanol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chlorophenyl-(2-furyl)methanol, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic properties.

Introduction to 3-Chlorophenyl-(2-furyl)methanol

3-Chlorophenyl-(2-furyl)methanol (C₁₁H₉ClO₂) is a secondary alcohol containing both a furan and a chlorophenyl moiety. Its structural features make it a valuable intermediate in the synthesis of more complex molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide delves into the key spectroscopic techniques used to characterize this compound, providing both the data and the rationale behind the interpretation.

Chemical Structure:

Chemical structure of 3-Chlorophenyl-(2-furyl)methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Chlorophenyl-(2-furyl)methanol, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chlorophenyl-(2-furyl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation:

The ¹H NMR spectrum of 3-Chlorophenyl-(2-furyl)methanol in CDCl₃ exhibits distinct signals corresponding to the aromatic, furan, methine, and hydroxyl protons.

Table 1: ¹H NMR Data for 3-Chlorophenyl-(2-furyl)methanol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HAromatic-H & Furan-H
6.31dd1HFuran-H
6.18d1HFuran-H
5.80s1HMethine-H
2.50 (broad)s1HHydroxyl-H

The broad signal around 2.50 ppm for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

  • Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 3-Chlorophenyl-(2-furyl)methanol

Chemical Shift (ppm)Assignment
156.9Furan C-O
142.5Aromatic C-Cl
141.8Furan C-H
134.4Aromatic C-H
129.8Aromatic C-H
127.9Aromatic C-H
125.9Aromatic C-H
110.3Furan C-H
107.8Furan C-H
68.1Methine C-OH

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background correction using the empty ATR crystal.

Data Interpretation:

The IR spectrum of 3-Chlorophenyl-(2-furyl)methanol will show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic and furan), C-O, and C-Cl bonds.

Table 3: Key IR Absorptions for 3-Chlorophenyl-(2-furyl)methanol

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300 (broad)StrongO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic & furan)
~1600, ~1475Medium-StrongC=C stretch (aromatic & furan)
~1200-1000StrongC-O stretch (alcohol)
~800-600Medium-StrongC-Cl stretch

Workflow for IR Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Place_Sample Place sample on ATR crystal Background Collect background spectrum Place_Sample->Background Sample_Scan Collect sample spectrum Background->Sample_Scan Process Process spectrum Sample_Scan->Process Identify Identify functional groups Process->Identify

Caption: Workflow for acquiring and analyzing an IR spectrum using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ion peaks. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Table 4: Mass Spectrometry Data for 3-Chlorophenyl-(2-furyl)methanol

m/zRelative Intensity (%)Assignment
208/210~30 / ~10[M]⁺ (Molecular ion)
179~5[M-CHO]⁺
111/113~100 / ~33[C₆H₄Cl]⁺
95~80[C₄H₃O-CH₂]⁺
75~40[C₆H₃]⁺

The base peak at m/z 111/113 corresponds to the stable chlorotropylium ion.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive spectroscopic profile of 3-Chlorophenyl-(2-furyl)methanol. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of its chemical structure. This guide serves as a valuable resource for scientists working with this compound, providing the necessary data and protocols for its characterization.

References

  • Spectral Database for Organic Compounds (SDBS). 3-Chlorophenyl-(2-furyl)methanol. [Link]

  • PubChem. 3-Chlorophenyl(furan-2-yl)methanol. [Link]

Unlocking the Molecular Architecture of Furan Derivatives: A Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Furan Moiety

Furan and its derivatives are cornerstone heterocyclic compounds, forming the structural core of countless natural products, pharmaceuticals, and advanced materials.[1] Their prevalence stems from their unique electronic properties and their accessibility from renewable resources like hemicelluloses.[1] The precise characterization of these molecules is paramount in drug discovery, materials science, and synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these compounds, providing profound insights into their electronic environment and spatial arrangement.[2][3]

This guide offers a deep dive into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the analysis of furan derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. This document is designed to empower researchers to not only interpret spectra but to strategically design experiments for conclusive structural assignment.

Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

The ¹H NMR spectrum of a furan derivative is rich with information, defined by the chemical shifts of the ring protons and the intricate network of their spin-spin couplings.

The Unsubstituted Furan Ring: A Baseline for Interpretation

The furan ring possesses two distinct proton environments: the α-protons (H2, H5) adjacent to the oxygen atom and the β-protons (H3, H4).

  • Chemical Shifts (δ): The electronegative oxygen atom exerts a significant deshielding effect on the adjacent α-protons. Consequently, the α-protons resonate at a lower field compared to the β-protons.[4]

    • α-Protons (H2, H5): Typically found in the range of δ 7.4-7.7 ppm.[5]

    • β-Protons (H3, H4): Typically found in the range of δ 6.4-6.5 ppm.[5]

  • Coupling Constants (J): Unlike aromatic six-membered rings, furan exhibits spin-spin coupling constants between adjacent and non-adjacent protons that can be surprisingly similar in magnitude.[3][6] This often leads to complex splitting patterns that require careful analysis.

    • ³J(H2,H3) ≈ 1.75 Hz

    • ³J(H3,H4) ≈ 3.3 Hz

    • ⁴J(H2,H4) ≈ 0.8 Hz

    • ⁴J(H2,H5) ≈ 1.5 Hz

The Influence of Substituents: Predicting Spectral Changes

The introduction of a substituent dramatically alters the spectrum, providing critical clues about its position and electronic nature.[7] The substituent-induced chemical shifts (SCS) can be rationalized by considering inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like carboxyl (-COOH) or formyl (-CHO) groups at the C2 position deshield the remaining ring protons. The effect is most pronounced on the H5 proton due to the transmission of electronic effects through the oxygen atom. For example, in 2-furoic acid, the H5 proton is shifted significantly downfield.[8]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or hydroxymethyl (-CH₂OH) shield the ring protons, causing them to shift to a higher field (lower ppm).[9] This is evident in the spectrum of furfuryl alcohol, where the ring protons appear at higher fields compared to furan itself.[10]

The logical workflow for analyzing a substituted furan derivative is crucial for accurate structure determination.

G cluster_data_acquisition Data Acquisition cluster_initial_analysis Initial Analysis cluster_2d_nmr 2D NMR for Connectivity cluster_structure_elucidation Structure Elucidation A Acquire 1D ¹H Spectrum C Analyze ¹H: - Chemical Shifts - Integration - Coupling Patterns A->C B Acquire 1D ¹³C & DEPT Spectra D Analyze ¹³C & DEPT: - Number of Signals - CH, CH₂, CH₃, Cq B->D E COSY: Identify H-H Couplings C->E F HSQC: Correlate Protons to Directly Attached Carbons C->F G HMBC: Identify Long-Range (2-3 Bond) H-C Correlations C->G D->F D->G H Assemble Fragments & Propose Structure E->H F->H G->H I Confirm Structure with All NMR Data H->I

Workflow for NMR-based structure elucidation of a furan derivative.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the furan derivative.

The Unsubstituted Furan Ring

Similar to the proton spectrum, the carbon spectrum of furan shows two distinct signals corresponding to the α and β carbons.

  • Chemical Shifts (δ): The α-carbons (C2, C5) are significantly deshielded by the adjacent oxygen and resonate at a much lower field than the β-carbons (C3, C4).[11]

    • α-Carbons (C2, C5): Typically found around δ 143 ppm.[12]

    • β-Carbons (C3, C4): Typically found around δ 110 ppm.[12]

Substituent Effects on ¹³C Chemical Shifts

Substituents cause predictable shifts in the ¹³C spectrum, which are invaluable for confirming substitution patterns.[7]

  • The ipso-Carbon: The carbon atom directly attached to the substituent (ipso-carbon) experiences the largest chemical shift change.

  • Remote Effects: The electronic effects of the substituent are also transmitted throughout the ring, affecting the chemical shifts of the other carbons. For instance, an electron-withdrawing carboxyl group at C2 in 2-furoic acid shifts the C2 signal to ~145 ppm and the C5 signal to ~147 ppm, while the β-carbons remain at ~112 and ~118 ppm.[8]

Data Summary: NMR Characteristics of Key Furan Derivatives

The following table summarizes the experimental NMR data for furan and two common derivatives, providing a practical reference.

CompoundPosition¹H Chemical Shift (δ ppm)Coupling Constants (Hz)¹³C Chemical Shift (δ ppm)
Furan H-2, H-5~7.44[5]J(2,3)=1.8, J(2,4)=0.8, J(2,5)=1.5[5]C-2, C-5: ~143.2[12]
H-3, H-4~6.38[5]J(3,4)=3.3[5]C-3, C-4: ~109.9[12]
2-Furoic Acid (in DMSO-d₆)H-57.90[8]J(5,4)=1.6, J(5,3)=0.8[8]C-2: 145.4[8]
H-37.22[8]J(3,4)=3.5, J(3,5)=0.8[8]C-3: 112.5[8]
H-46.64[8]J(4,3)=3.5, J(4,5)=1.7[8]C-4: 118.2[8]
COOH--C-5: 147.4[8]
C=O: 159.8[8]
Furfuryl Alcohol (in CDCl₃)H-57.37[10]J(5,4)=1.8, J(5,3)=0.9[10]C-2: 156.6
H-36.31[10]J(3,4)=3.2, J(3,5)=0.9[10]C-3: 107.4
H-46.26[10]J(4,3)=3.2, J(4,5)=1.8[10]C-4: 110.2
CH₂4.54[10]-C-5: 142.2
OH2.70[10]-CH₂: 57.4

Part 3: Advanced 2D NMR Techniques - Establishing Unambiguous Connectivity

For complex or novel furan derivatives, 1D NMR spectra may not be sufficient for complete characterization. Two-dimensional (2D) NMR experiments are essential for establishing definitive atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of the entire proton spin system within the furan ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton to the carbon atom it is directly attached to. This is the most reliable method for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is exceptionally powerful for:

    • Assigning quaternary (non-protonated) carbons, such as the ipso-carbon of a substituent or the carbonyl carbon in 2-furoic acid.[13]

    • Connecting different spin systems, for example, linking a substituent's protons to the furan ring carbons.

    • Confirming the substitution pattern by observing long-range correlations between specific ring protons and carbons.

By employing a combination of these techniques, a self-validating dataset is created, leading to a highly trustworthy and unambiguous structure determination.

Part 4: Experimental Protocol - A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation.

Protocol: Preparation of a Furan Derivative for NMR Analysis

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the analyte is fully soluble at a concentration of 5-20 mg/mL.[14] The choice of solvent can slightly influence chemical shifts, so consistency is key.

  • Sample Weighing & Dissolution: Accurately weigh 5-20 mg of the purified furan derivative into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogenous solution is required.[14]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[14] Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Part 5: Visualization of the Furan Core

A clear understanding of the numbering system is fundamental to discussing NMR data for furan derivatives.

Standard IUPAC numbering of the furan ring.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unparalleled level of detail for the structural characterization of furan derivatives. A thorough understanding of the fundamental principles of chemical shifts, coupling constants, and substituent effects allows researchers to approach spectral interpretation with confidence. By following systematic workflows and employing self-validating experimental designs, the scientific community can ensure the integrity and accuracy of the chemical structures that form the basis of innovation in medicine and materials science.

References

  • Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid - bmse000330 - Data. BMRB. Retrieved from [Link]

  • Unknown. (n.d.). NMR spectroscopy. Retrieved from a personal academic website. The specific origin is unclear, but the content discusses the calculation of NMR shifts for substituted furans.
  • Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1060.
  • Cativiela, C., Garcia, J. I., Gil, M. J., Martinez, R. M., Mayoral, J. A., Pires, E., & Royo, A. J. (1995). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Magnetic Resonance in Chemistry, 33(7), 595-602.
  • Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1056-1060. Retrieved from [Link]

  • Geier, G. A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1664.
  • Al-Otaibi, A. A., & El-Gohary, H. S. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 52-60.
  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5337.
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.

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The Advent of the Aryl-Aryl Bond: A Technical Guide to the Discovery and Synthesis of Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The diarylmethanol framework, characterized by a hydroxyl-bearing carbon atom flanked by two aryl groups, is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, from antihistamines to central nervous system agents, underscores the enduring importance of understanding its synthesis. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of diarylmethanol synthesis, from its 19th-century origins to the sophisticated catalytic methods of the 21st century. We will delve into the core synthetic strategies, providing mechanistic insights, detailed experimental protocols, and a comparative analysis to empower researchers in their pursuit of novel molecular entities.

From Serendipity to Strategy: A Historical Overview

The story of diarylmethanol synthesis is a journey from early, often serendipitous, observations to the highly controlled and stereoselective methods available today. The first documented synthesis of the parent diarylmethanol, diphenylmethanol (also known as benzhydrol), is attributed to M. Linnemann in 1865.[1] This early work, predating some of the most fundamental reactions in organic chemistry, laid the groundwork for future explorations.

A pivotal moment in aromatic chemistry arrived in 1877 with the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts.[2] This powerful method for forming carbon-carbon bonds to an aromatic ring opened a direct and versatile route to diaryl ketones, which could then be reduced to the corresponding diarylmethanols. The ability to introduce acyl groups to aromatic systems provided a strategic entry point for the construction of the diarylmethanol scaffold.

The turn of the 20th century witnessed another groundbreaking discovery with Victor Grignard's development of organomagnesium reagents in 1900.[3] The Grignard reaction offered a fundamentally new approach: the nucleophilic addition of an aryl Grignard reagent to an aromatic aldehyde. This method provided a convergent and highly effective means of constructing the diarylmethanol core.

In the 1920s, a significant advancement in the reduction of carbonyls was independently discovered by Hans Meerwein, Wolfgang Ponndorf, and Albert Verley.[4][5][6] The Meerwein-Ponndorf-Verley (MPV) reduction presented a chemoselective method for reducing diaryl ketones to diarylmethanols using aluminum alkoxides as catalysts, offering a milder alternative to more aggressive reducing agents.[4][5][6]

These classical methods—Friedel-Crafts acylation followed by reduction, Grignard addition, and the MPV reduction—have formed the bedrock of diarylmethanol synthesis for over a century and continue to be relevant in modern organic synthesis.

Core Synthetic Methodologies: A Detailed Examination

This section provides a detailed exploration of the three primary classical methods for synthesizing diarylmethanols, complete with mechanistic insights and step-by-step experimental protocols.

The Friedel-Crafts Acylation/Reduction Pathway

The Friedel-Crafts acylation provides an indirect yet highly effective route to diarylmethanols. The reaction proceeds in two distinct steps: the acylation of an aromatic ring to form a diaryl ketone, followed by the reduction of the ketone to the desired diarylmethanol.

Mechanism:

The Friedel-Crafts acylation begins with the activation of an acyl halide or anhydride by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[7] This electrophile then undergoes electrophilic aromatic substitution with an aromatic substrate. The resulting diaryl ketone can then be reduced to the diarylmethanol using various reducing agents.

Friedel_Crafts_Acylation_Reduction AcylHalide Acyl Halide (R-CO-Cl) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Ketone Diaryl Ketone (Ar¹-CO-Ar²) AcyliumIon->Ketone + Arene (Ar²-H) Arene1 Arene (Ar¹-H) Diarylmethanol Diarylmethanol (Ar¹-CH(OH)-Ar²) Ketone->Diarylmethanol Reduction ReducingAgent Reducing Agent (e.g., NaBH₄)

Caption: Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Synthesis of Benzhydrol via Friedel-Crafts Acylation and Reduction

This two-step procedure first describes the synthesis of benzophenone from benzene and benzoyl chloride, followed by its reduction to benzhydrol.

Step 1: Friedel-Crafts Acylation to Benzophenone

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add anhydrous aluminum chloride (14.0 g, 0.105 mol) and 50 mL of dry benzene to the flask.

  • Addition of Acyl Chloride: Slowly add benzoyl chloride (14.1 g, 0.10 mol) dropwise through the condenser. The reaction is exothermic and will generate HCl gas.

  • Reaction: Heat the mixture under reflux for 3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (25 mL). Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude benzophenone can be purified by recrystallization from ethanol to yield white crystals. A typical yield for this reaction is in the range of 80-90%.

Step 2: Reduction of Benzophenone to Benzhydrol

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve benzophenone (10.0 g, 0.055 mol) in 100 mL of ethanol.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (2.1 g, 0.055 mol) portion-wise to the solution. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water and acidify with dilute hydrochloric acid. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure benzhydrol.[8] The yield for the reduction step is typically high, often exceeding 95%.[1][2]

The Grignard Reaction

The Grignard reaction provides a direct and efficient one-step synthesis of diarylmethanols through the nucleophilic addition of an arylmagnesium halide to an aromatic aldehyde.

Mechanism:

The reaction involves the formation of a Grignard reagent from an aryl halide and magnesium metal in an ethereal solvent. This highly nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield the diarylmethanol.[9]

Grignard_Reaction ArylHalide Aryl Halide (Ar¹-X) GrignardReagent Grignard Reagent (Ar¹-MgX) ArylHalide->GrignardReagent + Mg Magnesium Mg Alkoxide Magnesium Alkoxide GrignardReagent->Alkoxide + Ar²-CHO Aldehyde Aromatic Aldehyde (Ar²-CHO) Diarylmethanol Diarylmethanol (Ar¹-CH(OH)-Ar²) Alkoxide->Diarylmethanol H₃O⁺ Workup

Caption: Grignard synthesis of diarylmethanols.

Experimental Protocol: Synthesis of Benzhydrol via Grignard Reaction

This protocol details the synthesis of benzhydrol from bromobenzene and benzaldehyde.[3][10][11]

  • Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (2.7 g, 0.11 mol). Add a crystal of iodine. In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Addition of Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (10.6 g, 0.10 mol) in 30 mL of anhydrous diethyl ether from the dropping funnel. A thick precipitate will form.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and 50 mL of 6 M hydrochloric acid. Separate the ether layer, and extract the aqueous layer with two 30 mL portions of diethyl ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The crude benzhydrol can be purified by recrystallization from a mixture of hexane and ethyl acetate.[3][11] Yields for this reaction are typically in the range of 70-85%.[12]

The Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction offers a chemoselective method for the reduction of diaryl ketones to diarylmethanols using a sacrificial alcohol in the presence of an aluminum alkoxide catalyst.

Mechanism:

The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the aluminum alkoxide (formed from the sacrificial alcohol, typically isopropanol) to the carbonyl carbon of the diaryl ketone.[6] The equilibrium is driven by the removal of the acetone byproduct by distillation.[13]

MPV_Reduction DiarylKetone Diaryl Ketone (Ar¹-CO-Ar²) TransitionState Cyclic Transition State DiarylKetone->TransitionState AlIsopropoxide Aluminum Isopropoxide Al(O-i-Pr)₃ AlIsopropoxide->TransitionState Diarylmethanol Diarylmethanol (Ar¹-CH(OH)-Ar²) TransitionState->Diarylmethanol Acetone Acetone TransitionState->Acetone Distilled off

Caption: Meerwein-Ponndorf-Verley reduction.

Experimental Protocol: Synthesis of Benzhydrol via MPV Reduction of Benzophenone

This procedure details the reduction of benzophenone using aluminum isopropoxide.[13][14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a distillation head and condenser, place benzophenone (18.2 g, 0.10 mol) and 100 mL of anhydrous isopropanol.

  • Addition of Catalyst: Add aluminum isopropoxide (20.4 g, 0.10 mol) to the flask.

  • Reaction and Distillation: Slowly heat the mixture to distill off the acetone-isopropanol azeotrope. The reaction is complete when the distillate no longer gives a positive test for acetone with 2,4-dinitrophenylhydrazine. This typically takes 2-4 hours.

  • Work-up: Cool the reaction mixture and hydrolyze it by adding 50 mL of 10% sulfuric acid.

  • Purification: Extract the mixture with three 50 mL portions of diethyl ether. Combine the organic extracts, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude benzhydrol can be purified by recrystallization from ethanol.[13] High yields, often exceeding 90%, are common for this reaction.[1][13]

A Comparative Analysis of Classical Synthetic Routes

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yield
Friedel-Crafts Acylation/Reduction Arene, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃), Reducing Agent (e.g., NaBH₄)Readily available starting materials; versatile for a wide range of diaryl ketones.Two-step process; harsh conditions for acylation; potential for side reactions.70-85% (overall)
Grignard Reaction Aryl Halide, Aromatic AldehydeMagnesium, Anhydrous EtherOne-step synthesis; forms C-C bond directly.Requires strictly anhydrous conditions; Grignard reagents are strong bases and can be incompatible with certain functional groups.70-85%[12]
Meerwein-Ponndorf-Verley Reduction Diaryl Ketone, Sacrificial AlcoholAluminum Alkoxide (e.g., Al(O-i-Pr)₃)High chemoselectivity (reduces aldehydes/ketones in the presence of other reducible groups); mild conditions.Equilibrium reaction requires removal of the ketone byproduct; can be slower than other methods.>90%[1][13]

The Modern Era: Catalytic and Asymmetric Synthesis

While the classical methods remain valuable, the late 20th and early 21st centuries have seen a surge in the development of more sophisticated, catalytic, and enantioselective approaches to diarylmethanol synthesis. These modern methods offer improved efficiency, milder reaction conditions, and, crucially, access to chiral, single-enantiomer diarylmethanols, which are of paramount importance in the pharmaceutical industry.

Key areas of advancement include:

  • Catalytic Asymmetric Arylation of Aldehydes: This approach involves the addition of an aryl group to an aldehyde, catalyzed by a chiral metal complex. A variety of metals, including rhodium, copper, and zinc, have been employed with chiral ligands to achieve high enantioselectivities.[15][16] These methods often utilize arylboronic acids, arylsilanes, or organozinc reagents as the aryl source.[15][16]

  • Enantioselective Reduction of Diaryl Ketones: The development of chiral catalysts for the reduction of prochiral diaryl ketones has been a major focus. This includes transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, as well as biocatalytic reductions using enzymes like ketoreductases.[17] These methods can provide access to highly enantioenriched diarylmethanols.

These modern techniques represent the cutting edge of diarylmethanol synthesis, offering unprecedented control over stereochemistry and expanding the synthetic toolbox available to researchers.

Conclusion

The synthesis of diarylmethanols has evolved significantly from its 19th-century origins. The classical methods of Friedel-Crafts acylation/reduction, Grignard addition, and Meerwein-Ponndorf-Verley reduction remain powerful and versatile tools in the organic chemist's arsenal. The advent of modern catalytic and asymmetric methodologies has further expanded the possibilities, enabling the efficient and stereoselective synthesis of these vital structural motifs. A thorough understanding of both the historical development and the practical application of these diverse synthetic strategies is essential for any researcher working in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

  • Salvi, L., Kim, J. G., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12483–12493. [Link]

  • Walsh, P. J., et al. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PubMed Central. [Link]

  • Random Experiments. (2015, September 2). Preparation of benzhydrol (Grignard reaction). YouTube. [Link]

  • Grokipedia. (n.d.). Diphenylmethanol. [Link]

  • Codexis, Inc. (2007). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters, 9(1), 1-4. [Link]

  • Wikipedia. (2023, November 26). Diphenylmethanol. [Link]

  • Bolm, C., et al. (2002). Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes with Boronic Acids as Aryl Source. Journal of the American Chemical Society, 124(49), 14830-14831. [Link]

  • PrepChem. (n.d.). Preparation of diphenylmethanol. [Link]

  • Song, X., et al. (2014). Diastereomeric Aziridine Carbinol Catalyzed Enantioselective Arylation Reaction: Toward the Asymmetric Synthesis of Both Enantiomers of Chiral 3-Aryl Phthalide. The Journal of Organic Chemistry, 79(13), 6087-6093. [Link]

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  • PrepChem. (n.d.). Preparation of diphenylmethanol. [Link]

  • MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules, 31(5), 1004. [Link]

  • Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
  • IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. [Link]

  • Boit, T. B., Mehta, M. M., & Garg, N. K. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6447-6451. [Link]

  • Wikipedia. (2023, December 12). Friedel–Crafts reaction. [Link]

  • Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry, 20, 2392-2400. [Link]

  • Wikipedia. (2023, August 24). Enantioselective reduction of ketones. [Link]

  • Wikipedia. (2023, October 29). Meerwein–Ponndorf–Verley reduction. [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • University of California, Davis. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

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  • Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]

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The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

The Furan Scaffold: A Privileged Pharmacophore

In the landscape of modern medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing a single oxygen atom—has cemented its status as a highly privileged scaffold[1]. Its utility stems from a unique stereoelectronic environment. The oxygen atom contributes a lone pair to the aromatic π -system, making the ring electron-rich and highly susceptible to rapid, versatile synthetic functionalization via electrophilic substitution[2].

Crucially, the furan oxygen acts as a potent hydrogen-bond acceptor. This allows furan derivatives to achieve superior binding affinity within the hydrophobic pockets of target proteins without drastically increasing the molecule's overall lipophilicity (LogP)[2]. As a bioisostere for phenyl or thiophene rings, furan enables drug developers to fine-tune pharmacokinetic profiles, balancing aqueous solubility with membrane permeability to enhance both efficacy and safety[1].

Pharmacological Profiling & Mechanistic Causality

Antimicrobial Action: The Prodrug Paradigm

Nitrofurans, such as the clinically ubiquitous nitrofurantoin, represent a masterclass in furan-based antimicrobial design[3].

The Mechanism: Nitrofurantoin is not inherently bactericidal; it is a prodrug. Its activation is strictly dependent on the reduction of the nitro group attached to the furan ring by bacterial flavoproteins, specifically Type I nitroreductases (e.g., NfsA and NfsB in Escherichia coli)[4]. This reduction proceeds via a ping-pong kinetic mechanism, utilizing NADPH to generate highly reactive nitroso and hydroxylamine intermediates[4].

The Causality of Low Resistance: Why does nitrofurantoin exhibit remarkably low rates of bacterial resistance despite decades of clinical use? The causality lies in its multifactorial targeting. The electrophilic hydroxylamine species indiscriminately attack multiple vital bacterial macromolecules simultaneously—causing DNA/RNA strand breakage, halting ribosomal translation, and inhibiting the citric acid cycle[5]. Because the drug dismantles the bacterial metabolic engine at multiple independent nodes, the probability of a pathogen developing simultaneous compensatory mutations is statistically negligible[5]. Furthermore, structural modifications, such as attaching methoxycarbonyl groups to the nitrofuran ring, can drastically alter the compound's inhibitory potency and help overcome efflux pump-mediated resistance[6].

Anticancer Activity: Kinase Inhibition and Apoptosis

Furan derivatives, particularly benzo[b]furans and naphthoquinone-furan hybrids, have emerged as highly potent, targeted anticancer agents[7].

The Mechanism: Recent structural-activity relationship (SAR) studies demonstrate that benzo[b]furan derivatives exert profound antiproliferative effects by directly targeting and inhibiting the PI3K/Akt/mTOR signaling pathway[7]. This inhibition halts cellular proliferation and induces cell cycle arrest at the G2/M phase[7].

The Causality of Apoptosis: The furan moiety intercalates within the ATP-binding clefts of kinase domains. For instance, novel naphthoquinone-furan-2-cyanoacryloyl hybrids have been shown to directly bind to STAT3 (with a KD​ of ~13.0 µM), inhibiting its phosphorylation[8]. Simultaneously, the furan core triggers the intracellular accumulation of Reactive Oxygen Species (ROS)[8]. This dual-action mechanism collapses the mitochondrial membrane potential, forcing the release of cytochrome c, which subsequently activates caspase-3 to execute irreversible apoptosis[8].

Anti-inflammatory and Neuroprotective Effects

Beyond cytotoxicity, furan-containing compounds exhibit significant antioxidant and anti-inflammatory properties, making them candidates for treating neurodegenerative disorders[9]. By acting as radical scavengers, specific furan derivatives mitigate oxidative stress, a core driver of neurodegeneration[9]. Furthermore, they modulate inflammatory pathways by inhibiting cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, offering potential therapeutic avenues for Alzheimer's and Parkinson's diseases[9].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table synthesizes the quantitative efficacy of various furan classes against their primary biological targets.

Compound ClassPrimary Target / MechanismRepresentative Cell Line / PathogenEfficacy Metric (IC50 / MIC)
Nitrofuran (Nitrofurantoin) Bacterial Nitroreductase (NfsA/NfsB)Escherichia coliMIC: 16 - 32 µg/mL
Benzo[b]furan Derivatives PI3K/Akt/mTOR PathwayMCF-7 (Human Breast Cancer)IC50: 0.051 - 0.057 µM
Naphthoquinone-furan Hybrids STAT3 Phosphorylation / ROSHeLa (Cervical Cancer)IC50: ~3.10 µM
Furan-3-carboxamides Fungal Cell Wall / ErgosterolCandida albicansMIC: 4 - 8 µg/mL

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating workflows. Every step must contain internal controls to prove the causality of the result.

Protocol 1: Synthesis & Validation of Benzo[b]furan Derivatives

Objective: Synthesize high-purity benzo[b]furan derivatives for biological screening. Causality & Rationale: Biological assays are highly sensitive to impurities. A 1% transition metal impurity from a catalyst can yield false-positive cytotoxicity. This protocol ensures >95% purity.

  • Reaction Setup: Dissolve the substituted 2-halophenol and terminal alkyne in anhydrous DMF under an inert Argon atmosphere. Add Pd(PPh3​)2​Cl2​ (catalyst) and CuI (co-catalyst). Rationale: Argon prevents the oxidative homocoupling of alkynes (Glaser coupling).

  • Reaction Monitoring (Validation Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The reaction is complete only when the starting material spot strictly disappears.

  • Purification: Quench with water, extract with ethyl acetate, and purify the crude product via silica gel flash chromatography.

  • Structural Validation (Validation Checkpoint 2): Analyze the purified compound using 1H and 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: The experimental isotopic mass must match the theoretical mass within <5 ppm error.

  • Purity Validation (Validation Checkpoint 3): Run the compound through Reverse-Phase HPLC. Do not proceed to biological testing unless the Area Under the Curve (AUC) demonstrates >95% purity.

Protocol 2: High-Throughput In Vitro Anticancer Screening (MTT Assay)

Objective: Evaluate the antiproliferative IC50 of the synthesized furan derivatives. Causality & Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Strict controls are required to ensure the furan compound itself does not spontaneously reduce the MTT reagent, which would cause a false-negative result.

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO2​ .

    • Control A (Background): Cell-free wells containing only culture media.

  • Compound Treatment: Treat cells with serial dilutions of the furan derivative (0.01 µM to 100 µM).

    • Control B (Negative): Vehicle-only (0.1% DMSO) to prove the solvent is not causing cell death.

    • Control C (Positive): Doxorubicin (1 µM) to validate the cells are susceptible to known apoptotic agents.

  • Incubation & MTT Addition: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification & Validation (Validation Checkpoint 4): Read absorbance at 570 nm.

    • Self-Validation: Calculate the Z'-factor of the assay using the positive and negative controls. A Z'-factor > 0.5 mathematically guarantees the assay has a wide enough dynamic range to trust the calculated IC50.

Mechanistic Visualizations

To synthesize the complex biochemical interactions discussed above, the following logical diagrams map the exact pathways modulated by furan derivatives.

AnticancerPathway Furan Benzo[b]furan Derivative PI3K PI3K Furan->PI3K Inhibits ROS ROS Generation Furan->ROS Induces Akt Akt (Protein Kinase B) PI3K->Akt Activates (Blocked) mTOR mTOR Akt->mTOR Activates (Blocked) Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Suppresses (Reversed) Mito Mitochondrial Dysfunction (Cytochrome c release) ROS->Mito Triggers Caspase Caspase-3 Activation Mito->Caspase Activates Caspase->Apoptosis Executes

Fig 1: Mechanism of benzo[b]furan-induced apoptosis via PI3K/Akt/mTOR inhibition and ROS generation.

AntimicrobialPathway Prodrug Nitrofuran Prodrug (e.g., Nitrofurantoin) Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Uptake & Binding Nitroso Nitroso Intermediate Enzyme->Nitroso Reduction (NADPH) Hydroxylamine Reactive Hydroxylamine Species Nitroso->Hydroxylamine Further Reduction DNA DNA / RNA Strand Breakage Hydroxylamine->DNA Indiscriminate Attack Ribosome Ribosomal Proteins (Translation Halt) Hydroxylamine->Ribosome Indiscriminate Attack Metabolism Citric Acid Cycle Inhibition Hydroxylamine->Metabolism Indiscriminate Attack Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Ribosome->Death Metabolism->Death

Fig 2: Nitrofuran prodrug activation by bacterial nitroreductases leading to multifactorial cell death.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2

  • . Benchchem. 1

  • Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Oxford Academic. 3

  • The structures of E. coli NfsA bound to the antibiotic nitrofurantoin. Portland Press. 4

  • Mechanism of nitrofuran activation and resistance. ResearchGate. 5

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. IJABBR. 6

  • Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. PubMed.7

  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. PMC. 8

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. 9

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In-Silico Pharmacokinetics and Toxicity Prediction of Chlorophenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction: The Imperative for In-Silico Assessment of Chlorophenyl Compounds

Chlorophenyls, characterized by a benzene ring substituted with one or more chlorine atoms, are prevalent scaffolds in pharmaceuticals, pesticides, and industrial chemicals. The number and position of chlorine atoms significantly influence their physicochemical properties, which in turn dictates their pharmacokinetic behavior and toxicological profile.[7] Concerns associated with this class of compounds include their potential for bioaccumulation, metabolic activation to reactive intermediates, and endocrine-disrupting activities.[7][8]

This guide will equip researchers with the foundational knowledge and practical steps to apply in-silico methods for the comprehensive evaluation of chlorophenyl compounds.

In-Silico Prediction of Pharmacokinetics (ADME)

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a safe and effective agent.[6] In-silico models provide valuable early insights into these key pharmacokinetic parameters.

Absorption

Oral bioavailability is a primary determinant of a drug's success. In-silico models can predict key absorption-related properties:

  • Solubility: The extent to which a compound dissolves in a solvent is a critical factor for absorption. Computational models can predict aqueous solubility based on molecular descriptors such as lipophilicity (LogP), molecular weight, and hydrogen bonding potential.[18]

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is another key factor. In-silico models can predict permeability through cell-based models like Caco-2.[19]

Distribution

Once absorbed, a compound is distributed throughout the body. Key in-silico predictions for distribution include:

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its efficacy and clearance. QSAR models can predict the percentage of PPB.[6]

  • Blood-Brain Barrier (BBB) Penetration: For centrally acting drugs, the ability to cross the BBB is essential. For other compounds, it can be a liability. In-silico models predict BBB penetration based on physicochemical properties.

Metabolism

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a major route of elimination and can lead to the formation of toxic metabolites.[6] In-silico metabolism prediction focuses on:

  • Site of Metabolism (SOM) Prediction: Identifying which atoms in a molecule are most likely to be metabolized by CYP enzymes is crucial for understanding metabolic stability and potential reactive metabolite formation.[6]

  • CYP Inhibition: Predicting whether a compound will inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is vital to assess the risk of drug-drug interactions.[11]

Excretion

The final step in a compound's journey is its removal from the body. In-silico models can provide estimates of renal clearance and total clearance rates.

In-Silico Toxicity Prediction

Early identification of potential toxicity is paramount in drug development and chemical safety assessment.[9] For chlorophenyl compounds, specific toxicological endpoints are of particular concern.

Key Toxicological Endpoints for Chlorophenyl Compounds
  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[16][17][20] In-silico models can predict the potential for a compound to cause liver damage.

  • Carcinogenicity: The potential of a substance to cause cancer is a critical safety concern.[8] QSAR models trained on extensive databases of carcinogenic compounds can predict this risk.

  • Endocrine Disruption: Many halogenated aromatic compounds, including some chlorophenols, have been shown to interfere with the endocrine system.[7] In-silico methods, including molecular docking, can predict binding to nuclear receptors like the estrogen and thyroid receptors.[7][21][22]

  • Genotoxicity: The ability of a compound to damage DNA can lead to mutations and cancer. In-silico systems can identify structural alerts for mutagenicity.[23]

Methodologies and Experimental Protocols

This section provides a detailed, step-by-step guide to the core in-silico methodologies for predicting the pharmacokinetics and toxicity of chlorophenyl compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property.[20][24][25]

  • Data Collection and Curation:

    • Compile a dataset of chlorophenyl and structurally related compounds with known hepatotoxicity data (e.g., from databases like the FDA's Liver Toxicity Knowledge Base (LTKB) or commercial databases).

    • Ensure data consistency and remove duplicates.

    • Curate the chemical structures, ensuring correct representation (e.g., desalting, standardizing tautomers).

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Mordred. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

  • Model Building and Validation:

    • Use a machine learning algorithm (e.g., multiple linear regression, support vector machines, or random forest) to build a model that correlates the calculated descriptors with the hepatotoxicity endpoint.

    • Perform internal validation on the training set using techniques like cross-validation to assess the model's robustness.

    • Validate the model's predictive power using the external test set.

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model can make reliable predictions. This is crucial for ensuring that the model is not used to make predictions for compounds that are too dissimilar from those in the training set.

Parameter Training Set Test Set
Number of Compounds25050
R² (Coefficient of Determination)0.850.78
Q² (Cross-validated R²)0.75N/A
RMSE (Root Mean Square Error)0.350.42

This table presents hypothetical data for illustrative purposes.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are compartmental models that simulate the ADME of a compound in the body based on physiological parameters and the compound's physicochemical properties.[19][26][27][28][29][30]

  • Model Structure Definition:

    • Define the physiological compartments of the model (e.g., gut, liver, kidney, fat, brain, and a central blood compartment).

    • The structure of the model can be generic or customized based on known information about the compound.

  • Parameterization:

    • System-specific parameters: Gather physiological parameters for the species of interest (e.g., organ volumes, blood flow rates) from literature or built-in model databases.

    • Compound-specific parameters:

      • Input physicochemical properties (e.g., molecular weight, LogP, pKa).

      • Determine tissue-to-plasma partition coefficients (Kps) using in-silico prediction methods or from in-vitro experiments.

      • Obtain metabolic clearance data (Vmax and Km) from in-vitro assays or predict them using QSAR models.

  • Model Simulation and Validation:

    • Implement the model in a software platform like GastroPlus™, Simcyp®, or open-source alternatives.

    • Simulate the concentration-time profiles in different tissues following a defined dose and route of administration.

    • If available, compare the simulation results with experimental pharmacokinetic data to validate and refine the model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme.[31][32][33][34][35][36] This is particularly useful for predicting potential toxicity mechanisms, such as endocrine disruption.

  • Receptor and Ligand Preparation:

    • Obtain the 3D crystal structure of the estrogen receptor (e.g., from the Protein Data Bank - PDB).[26]

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of the chlorophenol ligand and assign charges.

  • Binding Site Definition:

    • Identify the active site of the receptor where the natural ligand (estradiol) binds.

    • Define a "grid box" around this binding site to guide the docking simulation.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock Vina, Glide) to place the chlorophenol ligand into the defined binding site in various conformations and orientations.

    • The software will score the different poses based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the chlorophenol and the receptor's amino acid residues.

    • Compare the binding mode and affinity to that of the natural ligand to assess the potential for endocrine disruption.

Integrated In-Silico Workflow and Data Visualization

For a comprehensive assessment, it is crucial to integrate the results from different in-silico methods. The following diagram illustrates a typical integrated workflow.

In_Silico_Workflow cluster_ADME ADME Prediction cluster_Toxicity Toxicity Prediction QSAR_ADME QSAR Models (Solubility, Permeability, PPB) PBPK PBPK Modeling (Concentration-Time Profiles) QSAR_ADME->PBPK Risk_Assessment Integrated Risk Assessment Prioritization for further testing PBPK->Risk_Assessment Metabolism Metabolism Prediction (SOM, CYP Inhibition) Metabolism->PBPK QSAR_Tox QSAR Models (Hepatotoxicity, Carcinogenicity) QSAR_Tox->Risk_Assessment Docking Molecular Docking (Endocrine Disruption) Docking->Risk_Assessment Genotoxicity Structural Alerts (Genotoxicity) Genotoxicity->Risk_Assessment Compound Chlorophenyl Compound (Structure) Compound->QSAR_ADME Compound->Metabolism Compound->QSAR_Tox Compound->Docking Compound->Genotoxicity

Caption: Integrated workflow for in-silico ADME/Tox assessment of chlorophenyl compounds.

Conclusion and Future Perspectives

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  • Physiologically Based Pharmacokinetic (PBPK) Modeling of Clopidogrel and Its Four Relevant Metabolites for CYP2B6, CYP2C8, CYP2C19, and CYP3A4 Drug–Drug–Gene Interaction Predictions - PMC. (n.d.). Available at: [Link]

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  • Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed. (n.d.). Available at: [Link]

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  • Development of QSAR model based on the key molecular descriptors selection and computational toxicology for prediction of toxicity of PCBs - Kyung Hee University. (2016). Available at: [Link]

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  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - ResearchGate. (2016). Available at: [Link]

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  • In Silico Predictions of Endocrine Disruptors Properties - ResearchGate. (2019). Available at: [Link]

  • In silico tools to aid risk assessment of endocrine disrupting chemicals - PubMed. (2004). Available at: [Link]

  • Chlorophenoxy Herbicides - EPA. (n.d.). Available at: [Link]

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  • In silico analysis of endocrine-disrupting potential of triclosan, bisphenol A, and their analogs and derivatives | Request PDF - ResearchGate. (2025). Available at: [Link]

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3-Chlorophenyl-(2-furyl)methanol solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling and Solvation Dynamics of 3-Chlorophenyl-(2-furyl)methanol: A Technical Guide for Assay Development and Synthesis

Executive Summary

In early-stage drug discovery and synthetic methodology, the physicochemical behavior of specialized building blocks dictates the success of downstream applications. 3-Chlorophenyl-(2-furyl)methanol (CAS: 944652-59-9 or 40313-65-3) is a unique diaryl/aryl-heteroaryl carbinol[1][2]. Because it is often supplied as part of rare chemical collections without exhaustive analytical dossiers[2], researchers must understand its solvation thermodynamics to prevent assay failure, compound precipitation ("crashing"), or synthetic bottlenecks.

This whitepaper provides an authoritative analysis of the compound's solubility profile, the structural causality behind its solvation, and a self-validating protocol for empirical solubility determination in the laboratory.

Structural Causality & Solvation Thermodynamics

As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between the solute's crystal lattice energy and the solvent's disruption capacity. The solubility of 3-Chlorophenyl-(2-furyl)methanol is governed by three distinct structural domains:

  • The Central Carbinol (-OH) Core: The hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This is the primary driver for the compound's high solubility in polar protic (e.g., Methanol) and polar aprotic solvents (e.g., DMSO, DMF), similar to the behavior of simpler furan-based alcohols.

  • The 2-Furyl Ring: The furan oxygen provides weak hydrogen-bond accepting capabilities, while the aromatic system engages in π−π stacking and dipole-induced dipole interactions with solvents like Dichloromethane (DCM) and Ethyl Acetate.

  • The 3-Chlorophenyl Ring: The meta-chloro substitution significantly increases the molecule's lipophilicity (LogP) and disrupts the hydrogen-bonded network of water[3][4]. This hydrophobic domain renders the compound practically insoluble in purely aqueous media while maintaining high solubility in mid-polar organic solvents.

SolvationDynamics Core 3-Chlorophenyl-(2-furyl)methanol Hbond Hydroxyl Group (-OH) H-Bond Donor/Acceptor Core->Hbond PiPi Furan & Phenyl Rings π-π Interactions Core->PiPi Halogen Chlorine (-Cl) Lipophilicity Core->Halogen Polar Polar Solvents (DMSO, MeOH) Hbond->Polar High Affinity PiPi->Polar Moderate Affinity NonPolar Non-Polar Solvents (Hexane) Halogen->NonPolar Hydrophobic Solvation

Structural drivers dictating the solvation dynamics of the target compound.

Quantitative Solubility Matrix

Based on structural extrapolation from halogenated aryl methanols and furfuryl derivatives[4][5], the following table summarizes the anticipated solubility profile of 3-Chlorophenyl-(2-furyl)methanol across common laboratory solvents at 25°C.

SolventDielectric Constant (ε)Polarity IndexEstimated Solubility (mg/mL)Laboratory Application / Notes
DMSO 46.77.2> 100 Primary stock solution for in vitro biological assays.
DMF 36.76.4> 100 Alternative stock solvent; excellent for cross-coupling synthesis.
Methanol 32.75.1~ 50 Suitable for LC-MS analytical preparation and extraction.
Dichloromethane 9.13.1> 50 Optimal for synthetic workups and liquid-liquid partitioning.
Water 80.110.2< 0.1 Poor solubility; requires cosolvents (e.g., Tween-20) for assays.
Hexane 1.90.1< 1.0 Ideal anti-solvent for purification via crystallization.

Experimental Protocol: Self-Validating Solubility Determination

Why this specific approach? Many protocols rely on rapid sonication, which induces localized heating and creates metastable supersaturated solutions. When these solutions cool to room temperature, the compound precipitates. The protocol below is a self-validating system: it uses extended isothermal shaking to reach true thermodynamic equilibrium and employs centrifugation rather than filtration to prevent the compound from adsorbing non-specifically to filter membranes.

Step-by-Step Methodology:
  • Saturation: Weigh approximately 10 mg of 3-Chlorophenyl-(2-furyl)methanol into a 1.5 mL amber glass HPLC vial. Add 100 µL of the target solvent (e.g., DMSO or Buffer). The goal is to maintain a visible excess of solid (a suspension).

  • Isothermal Equilibration: Place the vial in a thermomixer. Shake at 800 RPM at exactly 25.0°C for 24 hours. Causality: 24 hours ensures that any rapidly dissolving metastable polymorphs have time to convert to the most thermodynamically stable, least soluble crystal form.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Extraction: Carefully aspirate the top 50 µL of the supernatant without disturbing the pellet. Dilute this aliquot immediately in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to analysis.

  • Quantification (Self-Validation): Analyze the diluted supernatant via HPLC-UV (typically at 254 nm for the chlorophenyl chromophore) against a pre-established standard curve. Validation check: Analyze the remaining solid pellet via XRPD (X-Ray Powder Diffraction) to confirm the crystal structure has not formed a solvent-adduct (solvate) during the 24-hour period.

SolubilityWorkflow A Solid Compound (C11H9ClO2) B Solvent Addition (Varying Polarity) A->B Excess Mass C Isothermal Shaking (25°C, 24h) B->C Suspension D Phase Separation (Centrifugation) C->D Equilibrium E Quantification (HPLC-UV) D->E Supernatant

Thermodynamic shake-flask workflow for empirical solubility determination.

Application in Drug Development & Formulation

When transitioning 3-Chlorophenyl-(2-furyl)methanol from a synthetic intermediate to a biological test article, the "DMSO crash" is a primary risk. Because the compound is highly lipophilic[3], diluting a 10 mM DMSO stock directly into an aqueous assay buffer often results in immediate micro-precipitation.

Formulation Best Practices:

  • Intermediate Dilutions: Never dilute directly from 100% DMSO to 99% Water. Create an intermediate dilution series in 50% DMSO / 50% Buffer, or utilize a cosolvent cascade.

  • Surfactant Integration: If the final assay requires < 1% DMSO, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing the aqueous buffer. The surfactant micelles will encapsulate the lipophilic chlorophenyl and furyl rings, keeping the compound in a stable colloidal suspension suitable for cellular assays.

References

  • Ataman Chemicals. 2-FURANMETHANOL (FURFURYL ALCOHOL) Properties and Solvation. Ataman Kimya. Available at: [Link]

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Unmasking the Hepatotoxic Potential of Furan Derivatives: A Comprehensive Preliminary Toxicology Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Furan derivatives are ubiquitous structural motifs found in natural products (e.g., teucrin A, diosbulbin B), pharmaceuticals, and industrial chemicals[1]. Despite their pharmacological utility, the furan ring is a well-documented structural alert for hepatotoxicity and carcinogenicity. As a Senior Application Scientist, I approach furan toxicity not merely as a phenotypic endpoint, but as a cascade of bioactivation events. The toxicity of these compounds is rarely intrinsic to the parent molecule; rather, it is mediated by2—predominantly CYP2E1 and CYP3A4—which oxidize the furan ring into highly reactive electrophilic intermediates, such as cis-2-butene-1,4-dial (BDA) or cis-enediones[2][3].

These hard and soft electrophiles readily covalently bind to cellular nucleophiles, including proteins and DNA, triggering oxidative stress, glutathione (GSH) depletion, and ultimately, hepatocellular necrosis or apoptosis[4]. Therefore, preliminary toxicology screening cannot rely solely on basic cell viability assays. It requires a self-validating system that traps and quantifies these transient reactive metabolites before they inflict cellular damage.

Mechanistic Causality: Why We Screen for Reactive Metabolites

Understanding the mechanism of furan bioactivation dictates our experimental design. If a furan derivative causes cytotoxicity in an in vitro assay, we must prove causality: is it the parent drug, or a CYP-generated metabolite?

FuranBioactivation Furan Furan Derivative (Parent Compound) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Furan->CYP NADPH BDA Reactive Intermediate (e.g., cis-2-butene-1,4-dial) CYP->BDA Epoxidation GSH GSH Trapping Assay (In Vitro Detoxification) BDA->GSH Nucleophilic Attack Nucleophiles Cellular Nucleophiles (Proteins / DNA) BDA->Nucleophiles Covalent Binding Adducts GSH-Adducts (LC-MS/MS Detection) GSH->Adducts Biomarker Toxicity Hepatotoxicity & Mutagenicity Nucleophiles->Toxicity Cellular Damage

CYP450-mediated bioactivation of furan derivatives and the rationale for GSH trapping.

By introducing exogenous nucleophiles like Glutathione (GSH) or N-acetyl-L-cysteine (NAC) into human liver microsome (HLM) incubations, we can intercept the reactive BDA intermediate. The formation of 5 serves as a direct, quantifiable proxy for bioactivation potential[3][5].

Core Preliminary Screening Assays

To build a robust, self-validating toxicological profile, we employ a three-tiered screening strategy:

  • LC-MS/MS Reactive Metabolite Trapping: Confirms the chemical generation of electrophiles.

  • In Vitro Hepatotoxicity Assay: Evaluates the phenotypic consequence of bioactivation in metabolically competent cells.

  • Ames Mutagenicity Test (Strain TA104): Assesses genotoxic potential, as BDA is a known bacterial mutagen in specific strains[4].

Experimental Methodologies

Protocol 1: LC-MS/MS Based GSH-Trapping of Reactive Furan Metabolites

This assay is the gold standard for identifying soft and hard electrophiles generated by furan oxidation[6][7]. We utilize Dansyl-GSH (dGSH) or standard GSH to form stable conjugates with the cis-enedione intermediates[8].

Step-by-Step Workflow:

  • Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reagent Addition: In a microcentrifuge tube, combine HLMs (final protein concentration 1 mg/mL), 5 mM GSH (or dGSH for fluorescent/MS detection), and the furan test compound (10-50 µM).

  • Reaction Initiation (The Causality Check): Initiate the reaction by adding 1 mM NADPH. Crucial Step: Always run a parallel negative control lacking NADPH. If adducts form only in the presence of NADPH, the 6[6].

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination and Precipitation: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate microsomal proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS operating in positive ion mode, utilizing neutral loss scans (e.g., loss of 129 Da for standard GSH adducts) to identify furan-GSH conjugates[7].

TrappingWorkflow Step1 1. Incubation HLMs + Furan + GSH Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Quenching Ice-cold Acetonitrile Step2->Step3 Step4 4. Detection LC-MS/MS (Neutral Loss) Step3->Step4

Step-by-step workflow for the in vitro GSH trapping assay.

Protocol 2: In Vitro Hepatotoxicity Assessment in Primary Human Hepatocytes (PHH)

While microsomes prove chemical reactivity, intact hepatocytes prove biological consequence. PHHs retain physiological levels of Phase I and Phase II enzymes, providing a highly predictive model[9].

Step-by-Step Workflow:

  • Cell Seeding: Plate cryopreserved PHHs in collagen-coated 96-well plates at a density of 50,000 cells/well in hepatocyte maintenance medium. Allow 4-6 hours for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the furan derivative (0.1 µM to 100 µM).

  • Mechanistic Validation (CYP Inhibition): To validate that toxicity is driven by the reactive metabolite and not the parent drug, co-incubate a parallel set of wells with a 10 (e.g., 1-phenylimidazole)[4][10].

  • Endpoint Measurement: After 24 and 48 hours, assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: If the CYP inhibitor rescues cell viability, the furan derivative is a pro-toxicant requiring bioactivation.

Quantitative Data Interpretation

To streamline decision-making during drug discovery, quantitative outputs from these assays must be systematically compared. The table below summarizes expected data profiles for a hepatotoxic furan derivative versus a safe analog.

Assay EndpointTarget MetricHepatotoxic Furan Derivative (e.g., Diosbulbin B)Safe Analog (e.g., Tetrahydro-furan derivative)Toxicological Implication
GSH Trapping (LC-MS/MS) Adduct Mass Shift+305 Da (Mono-GSH-BDA) or +612 Da (Bis-GSH)[5]No adducts detectedConfirms generation of electrophilic cis-enedione/BDA.
NADPH Dependence Adduct Formation100% dependent on NADPHN/AValidates CYP450-mediated bioactivation[6].
PHH Cytotoxicity IC50 (Viability)< 10 µM> 100 µMIndicates severe hepatocellular damage.
CYP Inhibition Rescue IC50 ShiftIC50 shifts from <10 µM to >50 µM with 1-phenylimidazoleNo shiftProves toxicity is metabolite-driven, not parent-driven[10].
Ames Test (TA104) Revertant Colonies> 2-fold increase over vehicle controlBaselineIndicates DNA-reactive genotoxicity of the intermediate[4].

Conclusion

The preliminary toxicology screening of furan derivatives demands a mechanistic approach. By integrating LC-MS/MS reactive metabolite trapping with metabolically competent cellular assays, researchers can confidently identify structural liabilities early in the development pipeline. This self-validating framework ensures that observed toxicities are accurately attributed to their biochemical root causes, enabling the rational design of safer chemical entities.

References

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - nih.gov - 2

  • Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - nih.gov -5

  • A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay - acs.org - 4

  • Polyamines Are Traps for Reactive Intermediates in Furan Metabolism - figshare.com - 9

  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - nih.gov -3

  • Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - scispace.com - 10

  • Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - nih.gov - 6

  • Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine - tmrjournals.com - 7

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - frontiersin.org - 1

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites - acs.org - 8

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Methodological & Application

Application Note: Two-Step Oxidation-Reduction Synthesis of Chiral Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

A Scalable, Transition-Metal-Free Oxidation Followed by Ru-Catalyzed Asymmetric Transfer Hydrogenation

Strategic Rationale & Introduction

Enantioenriched diarylmethanols (benzhydrols) are privileged structural motifs and critical intermediates in the synthesis of numerous pharmaceutical agents, including antihistamines and anticholinergics such as (R)-neobenodine, (S)-cetirizine, and (S)-orphenadrine[1].

Historically, the direct asymmetric addition of aryl organometallic reagents to aromatic aldehydes has been the standard approach to construct these chiral centers. However, this method frequently suffers from low enantioselectivities due to Lewis acidic byproducts (e.g., LiCl or MgX₂) that promote racemic background reactions[1].

To bypass these limitations, we present a highly robust, two-step redox strategy:

  • Transition-Metal-Free C(sp³)–H Oxidation: Direct oxidation of inexpensive, readily available diarylmethanes to diaryl ketones using O₂.

  • Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the resulting diaryl ketones using highly discriminating Ruthenium catalysts to yield chiral diarylmethanols.

This application note details the mechanistic logic, quantitative optimization data, and self-validating experimental protocols required to execute this workflow successfully in a drug development setting.

Mechanistic Insights & Causality
Step 1: Base-Promoted Autoxidation of Diarylmethanes

Traditional oxidations of alkylarenes rely on toxic or harsh transition metals (e.g., KMnO₄, CrO₃). Instead, this protocol utilizes a green, transition-metal-free approach employing O₂ as the terminal oxidant and a silylamide base (LiHMDS)[2].

  • Causality of Base Selection: LiHMDS is specifically chosen because its basicity is perfectly tuned to deprotonate the weakly acidic benzylic C(sp³)–H bond of the diarylmethane. The resulting carbanion reacts with molecular oxygen to form a hydroperoxide intermediate, which rapidly collapses into the diaryl ketone. LiHMDS outperforms NaHMDS and KHMDS by minimizing over-oxidation and side-product formation[2].

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Catalytic asymmetric reduction of diaryl ketones is notoriously challenging because the chiral catalyst must differentiate between two structurally and electronically similar aryl rings.

  • Causality of Catalyst Design: We utilize bifunctional oxo-tethered Ru(II) complexes derived from 1,2-diphenylethylenediamine (DPEN) or Ru-catalysts of minimal stereogenicity[3],[4]. These catalysts operate via an outer-sphere mechanism (Noyori-type). The conformational rigidity and persistent three-point coordination of the oxo-tethered ligand allow the catalyst to electronically and sterically discern biased substrates (e.g., ortho-substituted or diheteroaryl rings), enforcing a highly specific trajectory for hydride transfer[3],[4].

Visualizing the Synthetic Logic

Workflow Start Diarylmethane (Starting Material) Step1 Step 1: Metal-Free Oxidation LiHMDS, O₂, THF, 60°C Start->Step1 Intermediate Diaryl Ketone (Intermediate) Step1->Intermediate Silica Filtration Step2 Step 2: Asymmetric Transfer Hydrogenation Ru-DPEN, HCOOH/NEt₃ Intermediate->Step2 Product Chiral Diarylmethanol (>99% ee) Step2->Product Chiral HPLC

Workflow for the two-step oxidation-reduction synthesis of chiral diarylmethanols.

Mechanism Base LiHMDS Deprotonation (Benzylic C-H) O2 O₂ Insertion Base->O2 Peroxide Hydroperoxide Collapse O2->Peroxide Ketone Diaryl Ketone Peroxide->Ketone -H₂O Hydride Outer-Sphere Hydride Transfer Ketone->Hydride RuCat Ru-DPEN Catalyst Activation RuCat->Hydride HCOOH/NEt₃ ChiralCenter Enantioselective C=O Reduction Hydride->ChiralCenter Alcohol Chiral Benzhydrol ChiralCenter->Alcohol

Logical sequence of base-promoted oxidation and Ru-catalyzed asymmetric reduction.

Quantitative Data Summaries

Table 1: Optimization of Base for C(sp³)–H Oxidation of Diarylmethanes [2]

Entry Base (1.5 equiv) Oxidant Solvent Temp (°C) Isolated Yield (%)
1 LiHMDS O₂ THF 60 85
2 NaHMDS O₂ THF 60 72
3 KHMDS O₂ THF 60 68

| 4 | None | O₂ | THF | 60 | 0 |

Table 2: Substrate Scope and Enantioselectivity in ATH of Diaryl Ketones [3],[4]

Substrate Catalyst (1 mol%) Hydride Source Time (h) Yield (%) ee (%)
(2-Chlorophenyl)(phenyl)methanone Ru-DPEN (Oxo-tethered) HCOOH/NEt₃ 12 95 >99
(2-Bromophenyl)(p-tolyl)methanone Ru-DPEN (Oxo-tethered) HCOOH/NEt₃ 14 92 98

| Diheteroaryl Ketone | Minimal Stereogenicity Ru | HCOOH/NEt₃ | 18 | 89 | 96 |

Step-by-Step Experimental Protocols
Protocol A: Transition-Metal-Free Oxidation of Diarylmethane[2]

This protocol establishes a self-validating stopping point by utilizing a rapid silica pad filtration to quench residual base and isolate the stable ketone intermediate.

  • Setup: To an 8 mL oven-dried reaction vial equipped with a magnetic stir bar, add the starting diarylmethane (0.1 mmol) and anhydrous THF (1.0 mL).

  • Base Addition: Inject LiHMDS (0.15 mmol, 1.5 equiv) dropwise into the solution.

  • Oxidation: Seal the vial with a rubber septum. Pierce the septum with a needle connected to an O₂ balloon to establish an oxygen atmosphere.

  • Reaction: Stir the mixture vigorously at 60 °C for 12 hours.

  • Validation & Quench: Monitor completion via TLC (Hexanes/EtOAc). Once the starting material is consumed, remove the vial from heat.

  • Isolation: Pass the crude reaction mixture directly through a short pad of silica gel to quench the basic intermediates. Elute with ethyl acetate (3 × 1 mL).

  • Concentration: Concentrate the combined organics under reduced pressure and purify via flash column chromatography to afford the pure diaryl ketone.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Diaryl Ketone[3]

This protocol relies on precise pH control and rigorous exclusion of oxygen to maintain the active Ru-hydride species.

  • Preparation: Charge a Schlenk flask with the purified diaryl ketone from Protocol A (0.5 mmol) and the bifunctional Ru-DPEN catalyst (0.005 mmol, 1 mol%).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen will irreversibly deactivate the Ru-catalyst.

  • Reagent Addition: Via a gas-tight syringe, add 2.0 mL of a pre-mixed, degassed HCOOH/NEt₃ azeotropic mixture (5:2 molar ratio). Note: The 5:2 ratio is non-negotiable as it provides the exact buffering capacity required for the outer-sphere hydride transfer.

  • Reaction: Stir the mixture at 40 °C for 12–18 hours.

  • Monitoring: Track the reduction progress via GC-MS or TLC.

  • Workup: Upon full conversion, quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Validation: Determine the enantiomeric excess (ee) of the resulting chiral diarylmethanol using chiral stationary phase HPLC against racemic standards.

Sources

Application Note: High-Resolution Purification of 3-Chlorophenyl-(2-furyl)methanol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

Furan-containing diaryl methanols, such as 3-Chlorophenyl-(2-furyl)methanol , are critical pharmacophores and versatile synthetic intermediates in medicinal chemistry [1]. The standard synthesis of this molecule involves the nucleophilic addition of 3-chlorophenylmagnesium bromide (a Grignard reagent) to furan-2-carbaldehyde (furfural) [2].

While the synthesis is highly efficient, the crude reaction mixture typically presents a complex chromatographic challenge. The target secondary alcohol must be separated from:

  • Unreacted furfural (Starting material).

  • 3,3'-Dichlorobiphenyl (A highly non-polar homocoupling byproduct of the Grignard reagent).

  • Trace polar impurities (e.g., oxidized 3-chlorophenol or polymerized furan derivatives).

Furthermore, the furan ring is notoriously sensitive to acidic conditions. Prolonged exposure to the slightly acidic surface of standard silica gel (pH ~4.5–5.5) can lead to ring-opening or polymerization. Therefore, a rapid, highly optimized flash chromatography protocol is required to ensure both high yield and chemical integrity.

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand the causality behind the chromatographic parameters chosen for this purification.

Stationary Phase Selection

We utilize Silica Gel 60 (40–63 µm particle size) . As established by W.C. Still's foundational work on flash chromatography, this specific particle size provides the optimal balance between flow rate and theoretical plate count, allowing for moderate to high-resolution separations ( ΔRf​≥0.15 ) under positive air pressure [3]. To mitigate the acid-catalyzed degradation of the furan ring, the column run time must be minimized (< 20 minutes). If the crude mixture is particularly prone to degradation, pre-treating the silica with 1% triethylamine (Et 3​ N) in hexane neutralizes the acidic silanol groups.

Mobile Phase Logic

A step-gradient of Hexane and Ethyl Acetate (EtOAc) is employed.

  • Isocratic vs. Gradient: An isocratic run at 20% EtOAc would eventually elute the target, but a step-gradient is superior. Initiating the run at 5% EtOAc rapidly flushes the non-polar homocoupled biphenyl and unreacted furfural. Stepping up to 20% EtOAc then sharply elutes the target alcohol, minimizing band broadening and reducing the compound's residence time on the silica.

Sample Loading: The Celite Dry-Load Advantage

3-Chlorophenyl-(2-furyl)methanol often presents as a viscous oil. Wet-loading viscous oils directly onto a silica column causes uneven flow and severe band broadening. By pre-adsorbing the crude mixture onto Celite 545 (dry loading), we create a perfectly uniform, narrow injection band that maximizes resolution.

Data Presentation

Table 1: Physicochemical Properties & TLC Rf​ Values

TLC Conditions: Silica Gel 60 F 254​ plates; Mobile Phase: 80:20 Hexane/Ethyl Acetate.

CompoundPolarityFunctional Groups Rf​ ValueDetection Method
3,3'-Dichlorobiphenyl Non-polarAromatic rings~0.90UV (254 nm)
Furan-2-carbaldehyde Mid-polarAldehyde, Furan~0.65UV (254 nm), KMnO 4​
3-Chlorophenyl-(2-furyl)methanol Polar Alcohol, Furan, Ar-Cl ~0.35 UV (254 nm), KMnO 4​
Baseline Impurities Highly PolarPhenols, Polymers0.00 - 0.10KMnO 4​ (Brown streaks)
Table 2: Optimized Flash Chromatography Gradient

Column: 40 g Silica Gel 60 (for ~1 g of crude sample); Flow Rate: 40 mL/min.

Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.095%5%Elute homocoupling byproduct
2.0 - 4.090%10%Elute unreacted furfural
4.0 - 8.080%20%Elute Target Alcohol
8.0 - 10.050%50%Flush column of polar impurities

Mandatory Visualizations

Experimental Workflow

G Crude Crude Reaction Mixture (Grignard Product) TLC TLC Solvent Optimization (Target Rf ~0.35) Crude->TLC Load Sample Loading (Celite Dry Load) TLC->Load Elution Flash Chromatography (Hex/EtOAc Gradient) Load->Elution Fractions Fraction Analysis (UV 254 nm & KMnO4) Elution->Fractions Pure Pure 3-Chlorophenyl- (2-furyl)methanol Fractions->Pure

Caption: End-to-end workflow for the purification of 3-Chlorophenyl-(2-furyl)methanol.

Separation Logic & Elution Profile

G Silica Silica Gel Column (Stationary Phase) Imp1 Homocoupling Byproduct (Non-polar, Rf ~0.9) Silica->Imp1 Elutes First Imp2 Unreacted Furfural (Mid-polar, Rf ~0.6) Silica->Imp2 Elutes Second Target Target Alcohol (Polar, Rf ~0.35) Silica->Target Elutes Third Imp3 Baseline Impurities (Highly Polar) Silica->Imp3 Retained

Caption: Chromatographic separation logic based on molecular polarity.

Experimental Protocol: Step-by-Step

Step 1: Dry Loading Preparation
  • Dissolve 1.0 g of the crude Grignard reaction mixture in 10 mL of Dichloromethane (DCM) in a round-bottom flask.

  • Add 2.5 g of Celite 545 to the flask.

  • Evaporate the DCM slowly under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained. Self-Validation: If the powder is clumpy or sticky, too little Celite was used. Add more DCM and Celite, then re-evaporate.

Step 2: Column Packing
  • Select a 40 g silica gel flash column (or pack a glass column with 40 g of Silica Gel 60, 40–63 µm).

  • Equilibrate the column with 3 Column Volumes (CV) of 95:5 Hexane/EtOAc.

  • Carefully pour the dry-loaded Celite/sample mixture onto the top of the silica bed. Add a thin protective layer of clean sand (approx. 0.5 cm) on top to prevent disturbing the bed during solvent addition.

Step 3: Elution & Fraction Collection
  • 0–2 CV: Elute with 95:5 Hexane/EtOAc. Collect 20 mL fractions. The homocoupling byproduct will elute here.

  • 2–4 CV: Step the gradient to 90:10 Hexane/EtOAc. The unreacted furfural will elute.

  • 4–8 CV: Step the gradient to 80:20 Hexane/EtOAc. The target 3-Chlorophenyl-(2-furyl)methanol will elute as a sharp band.

  • Spot fractions onto a TLC plate. Check under UV light (254 nm) for aromaticity, then dip in Potassium Permanganate (KMnO 4​ ) stain and heat gently.

    • Diagnostic Insight: The target compound will appear as a bright yellow/white spot on the purple KMnO 4​ background due to the rapid oxidation of both the secondary alcohol and the electron-rich furan ring.

Step 4: Isolation
  • Pool the fractions containing the pure target compound (single spot at Rf​ ~0.35).

  • Concentrate under reduced pressure at a water bath temperature no higher than 35 °C to prevent thermal degradation of the furan.

  • Dry under high vacuum to yield the pure 3-Chlorophenyl-(2-furyl)methanol as a pale yellow to colorless oil.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the purified product, the following self-validating checks must be performed post-chromatography:

  • 1 H NMR Spectroscopy: Confirm the absence of the aldehyde proton peak (~9.6 ppm) which would indicate furfural contamination. The methine proton (CH-OH) of the target should appear as a distinct singlet or doublet (if coupled to the OH) around 5.8 - 6.0 ppm.

  • Degradation Check: If the isolated oil darkens rapidly upon standing at room temperature, it indicates trace acid carryover from the silica. Correction: Re-dissolve in ether, wash with saturated aqueous NaHCO 3​ , dry over Na 2​ SO 4​ , and re-concentrate. Store the final product under inert gas (Argon/Nitrogen) at -20 °C.

References

  • Safo, M. K., et al. (2025). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Center for Biotechnology Information (PMC). URL:[Link]

  • Abdulmalek, E., et al. (2020). Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Molecules (MDPI). URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

Application Note: Comprehensive Analytical Characterization of 3-Chlorophenyl-(2-furyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3-Chlorophenyl-(2-furyl)methanol (CAS: 944652-59-9) is a highly versatile chiral secondary alcohol featuring both a halogenated aromatic ring and a heteroaromatic furan system[1]. This structural motif is a privileged scaffold in medicinal chemistry and a critical intermediate in the synthesis of biologically active compounds, including premature-termination-codon (PTC) readthrough agents [2].

Due to its stereocenter and multiple reactive sites, rigorous analytical characterization is essential to confirm its structural integrity, chemical purity, and enantiomeric excess (ee). This application note provides a field-proven, multi-modal analytical protocol designed for drug development professionals and synthetic chemists.

Analytical Strategy & Workflow

To establish a self-validating analytical profile, we employ orthogonal techniques. NMR provides atomic-level connectivity; LC-MS confirms exact mass and macroscopic purity; Chiral HPLC resolves the enantiomers; and FTIR validates the presence of key functional groups.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Chiral Analysis Compound 3-Chlorophenyl-(2-furyl)methanol (Target Analyte) NMR 1H & 13C NMR (CDCl3, 400 MHz) Compound->NMR 15 mg in CDCl3 FTIR FTIR Spectroscopy (ATR Mode) Compound->FTIR 1-2 mg (Neat) LCMS LC-MS (ESI+) Mass & Chemical Purity Compound->LCMS 1 mg/mL in MeOH HPLC Chiral HPLC Enantiomeric Excess (ee) Compound->HPLC 1 mg/mL in Hex/IPA Structure Validated Chemical Structure NMR->Structure Connectivity & Conformation FTIR->Structure Functional Groups (-OH) Purity Validated Purity Profile LCMS->Purity m/z 191.02 [M-OH]+ HPLC->Purity R/S Enantiomer Ratio

Figure 1: Orthogonal analytical workflow for 3-Chlorophenyl-(2-furyl)methanol characterization.

Experimental Protocols & Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Elucidate the carbon-hydrogen framework and confirm the position of the chlorine atom. Causality & Expert Insight: Deuterated chloroform (CDCl3) is selected as the solvent due to its excellent solubilizing power for moderately polar aryl methanols. Because CDCl3 lacks exchangeable protons, it prevents the rapid chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a distinct broad singlet if the sample is sufficiently dry [3].

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 15.0 mg of 3-Chlorophenyl-(2-furyl)methanol.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (1H NMR): Set the spectrometer to 400 MHz. Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a 30° pulse angle.

  • Acquisition (13C NMR): Set the spectrometer to 100 MHz. Acquire 512 scans with proton decoupling (waltz16), a D1 of 2.0 seconds, to ensure adequate signal-to-noise for the quaternary carbons (C-Cl, C-OH).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Determine chemical purity and confirm the molecular weight (MW = 208.64 g/mol ). Causality & Expert Insight: Positive Electrospray Ionization (ESI+) is utilized. Aryl furyl methanols are highly prone to in-source fragmentation. Instead of a strong [M+H]+ peak, the dominant ion is typically the resonance-stabilized carbocation [M-OH]+ (m/z ~191.02) resulting from the loss of water. Formic acid is added to the mobile phase to facilitate this ionization pathway.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL with Mobile Phase A.

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Detection: Set the MS scan range from m/z 100 to 500. Monitor UV absorption at 254 nm and 220 nm.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: Quantify the enantiomeric excess (ee) of the chiral alcohol. Causality & Expert Insight: A normal-phase system utilizing a cellulose-based chiral stationary phase (e.g., Daicel Chiralcel® OD-H) is optimal. The carbamate linkages on the stationary phase provide critical hydrogen-bonding sites for the analyte's hydroxyl group, while the aromatic rings engage in π-π interactions, leading to baseline resolution of the enantiomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol (90:10 v/v).

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Hexane / Isopropanol (95:5 v/v).

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: UV at 254 nm.

  • System Suitability: Ensure the resolution (Rs) between the two enantiomeric peaks is > 1.5.

Expected Data & Results Presentation

Quantitative NMR Summaries

The structural connectivity is validated by the distinct chemical shifts of the furan and chlorophenyl rings.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH2.50 - 2.80br s1H-
CH-OH (Methine)5.75 - 5.85s1H-
Furan H-36.10 - 6.15d1H~3.2
Furan H-46.30 - 6.35dd1H~3.2, 1.8
Phenyl H-4, H-5, H-67.20 - 7.35m3H-
Furan H-57.40 - 7.45dd1H~1.8, 0.8
Phenyl H-27.45 - 7.50t1H~1.5

Table 1: Expected 1H NMR spectral assignments in CDCl3.

LC-MS and Chiral HPLC Parameters
Analytical TechniqueKey ParameterExpected Result / ValueDiagnostic Significance
LC-MS (ESI+) Base Peak m/z191.02 [M-OH]+Confirms molecular weight via characteristic water loss.
LC-MS (UV) Retention Time~3.2 minEvaluates macroscopic chemical purity (>98% target).
Chiral HPLC Enantiomer 1 (Rt)~8.5 minFirst eluting enantiomer (R or S).
Chiral HPLC Enantiomer 2 (Rt)~10.2 minSecond eluting enantiomer. Baseline resolution expected.
FTIR (ATR) O-H Stretch~3300 - 3400 cm⁻¹Broad peak confirming the secondary alcohol.
FTIR (ATR) C-Cl Stretch~1080 - 1090 cm⁻¹Confirms the halogenated aromatic ring.

Table 2: Summary of mass spectrometry, chromatography, and spectroscopy expected results.

Troubleshooting Guide

  • Missing Hydroxyl Peak in 1H NMR: If the -OH peak (~2.5 ppm) is absent or extremely broad, it is likely due to trace water or acidic impurities in the CDCl3 [3]. Solution: Filter the sample through a small plug of basic alumina or use fresh, ampouled CDCl3 stored over molecular sieves.

  • Poor Chiral Resolution: If the resolution (Rs) falls below 1.5, the π-π interactions may be insufficient at the current temperature. Solution: Lower the column compartment temperature to 15 °C to increase the interaction time with the chiral stationary phase, or decrease the Isopropanol content to 2%.

References

  • Google Patents. "Premature-termination-codons readthrough compounds (US20130274283A1)." United States Patent and Trademark Office.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Available at:[Link]

Application Notes: Furan and Benzofuran Derivatives as Colchicine-Site Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Because of their critical role in mitotic spindle formation, they remain one of the most validated targets in oncology. Among the known binding pockets on tubulin, the colchicine binding site (CBS) —located at the intra-dimer interface between α- and β-tubulin—is highly sought after because CBS inhibitors are less susceptible to P-glycoprotein-mediated multidrug resistance compared to paclitaxel or vinca alkaloids,[1].

Why Furan and Benzofuran Scaffolds? In modern drug design, furan and benzo[b]furan rings are deployed as privileged bioisosteres. They effectively mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4). By utilizing a rigid furan core, medicinal chemists can lock the pharmacophore into the required dihedral angle, ensuring optimal insertion into the hydrophobic pocket of the CBS[2]. Upon binding, these furan derivatives prevent the tubulin heterodimer from adopting the straight conformation necessary for microtubule assembly, leading to catastrophic depolymerization, G2/M cell cycle arrest, and ultimately, apoptosis[3],[4].

MOA Furan Furan/Benzofuran Derivatives CBS Colchicine Binding Site (α/β Interface) Furan->CBS High Affinity Insertion Inhibit Inhibit Tubulin Polymerization CBS->Inhibit Steric Hindrance Arrest G2/M Cell Cycle Arrest Inhibit->Arrest Spindle Checkpoint Activation Apoptosis Intrinsic Apoptosis (Mitochondrial) Arrest->Apoptosis Prolonged Mitotic Block

Mechanism of furan derivatives inducing apoptosis via tubulin inhibition.

Quantitative Data Summary: Leading Furan-Based Inhibitors

To benchmark your own synthesized compounds, it is crucial to understand the potency landscape of recently developed furan derivatives. The table below summarizes key quantitative data from recent authoritative studies.

Compound DesignationChemical ScaffoldTarget Cell LineIC₅₀ ValueMechanism of ActionRef
Compound 7e 5-(4-chlorophenyl)furanLeukemia (SR)0.05 μMCBS Binding / Tubulin Inhibition
Compound 4f 2-amino-3-aroylbenzo[b]furanDaoy Medulloblastoma5 pMCBS Binding / Tubulin Inhibition[2]
Compound 6c Shikonin-benzo[b]furanHT29 (Colon Cancer)0.18 μMCBS Binding / Apoptosis Induction[3]
Compound 7 N-phenyl triazinone furanMCF-7 (Breast Cancer)2.96 μMTubulin Inhibition / G2/M Arrest[4]

Experimental Validation Protocols

As an application scientist, I emphasize that generating trustworthy data requires self-validating experimental systems. The following protocols are designed to establish causality—proving that the observed cytotoxicity is directly caused by tubulin polymerization inhibition at the colchicine site.

Protocol A: Cell-Free Fluorescence-Based Tubulin Polymerization Assay

Purpose: To directly measure the kinetics of microtubule assembly in the presence of furan derivatives. Causality Check: We use >99% pure porcine brain tubulin. This eliminates the confounding nucleating effects of Microtubule-Associated Proteins (MAPs), ensuring the observed kinetics are solely dictated by the intrinsic properties of tubulin and the inhibitor[5].

Materials:

  • 99% Pure Porcine Tubulin (lyophilized)

  • Polymerization Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Fluorescent reporter (e.g., DAPI or proprietary fluorophore that enhances upon microtubule binding)

  • GTP (100 mM stock)

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute tubulin in ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Critical: Keep strictly on ice to prevent premature, spontaneous polymerization.

  • Energy Supplementation: Add GTP to a final concentration of 1 mM just before the assay. GTP is highly unstable and prone to hydrolysis; fresh addition provides the necessary energy landscape for tubulin assembly.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5 μL of the furan derivative (dissolved in DMSO, final DMSO <1%).

    • Self-Validation: Include Colchicine or CA-4 as a positive control, and 1% DMSO as a vehicle negative control.

  • Reaction Initiation: Rapidly add 50 μL of the tubulin/GTP mixture to each well using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: A successful furan-based inhibitor will flatten the sigmoidal polymerization curve, significantly reducing the Vmax compared to the DMSO control.

Protocol B: [³H]-Colchicine Competitive Binding Assay

Purpose: To confirm that the furan derivative specifically occupies the colchicine binding site.

Step-by-Step Methodology:

  • Incubation: Incubate 3 μM of pure tubulin with varying concentrations of the furan derivative (1–50 μM) in PIPES buffer for 30 minutes at 37°C.

  • Radioligand Addition: Add 5 μM of [³H]-colchicine to the mixture and incubate for an additional 30 minutes. Rationale: Pre-incubating the test compound allows it to occupy the site before the radioligand is introduced, providing a clearer competitive inhibition profile[3].

  • Separation: Separate bound from free [³H]-colchicine using DEAE-cellulose filters. Wash filters three times with ice-cold buffer to halt binding kinetics and remove unbound ligand.

  • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter. A reduction in scintillations proportional to the furan derivative's concentration confirms CBS targeting.

Protocol C: Flow Cytometric Analysis of Cell Cycle (G2/M Arrest)

Purpose: To translate the cell-free biochemical mechanism into a cellular phenotype.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HT29 cells in 6-well plates at a density of 2×105 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with the furan derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 and 48 hours[4].

  • Harvest and Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C overnight. Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the intercalating dye to reach the DNA.

  • Staining: Resuspend the fixed cells in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. Rationale: RNase A is mandatory because PI binds RNA as well as DNA; failing to degrade RNA will result in false-positive DNA content readings.

  • Acquisition: Analyze via flow cytometry. Furan-based tubulin inhibitors will show a massive accumulation of cells in the 4N (G2/M) peak, validating mitotic arrest.

Experimental Workflow & Screening Funnel

Workflow Synthesis Furan Scaffold Synthesis Viability Primary Screen: MTT Viability Assay Synthesis->Viability Determine IC50 Tubulin Secondary Screen: Tubulin Polymerization Viability->Tubulin Select Potent Hits (<1 μM) Binding Mechanistic Proof: Colchicine Binding Tubulin->Binding Confirm Target Site InVivo Preclinical: Xenograft Models Binding->InVivo Lead Optimization

Experimental workflow for screening furan-based tubulin inhibitors.

Conclusion

Furan and benzofuran derivatives represent a highly tunable, privileged class of molecules for targeting the colchicine binding site of tubulin. By rigorously applying the self-validating protocols outlined above—moving from cell-free polymerization kinetics to competitive binding and cellular phenotypic assays—researchers can confidently advance these compounds through the preclinical drug development pipeline.

References

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry (2018).

  • Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry (2020). 2

  • Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry (2020). 3

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI Pharmaceuticals (2022). 4

  • Discovery of Novel N-Heterocyclic-Fused Deoxypodophyllotoxin Analogues as Tubulin Polymerization Inhibitors Targeting the Colchicine-Binding Site for Cancer Treatment. Journal of Medicinal Chemistry (2022). 1

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega (2023).5

Sources

3-Chlorophenyl-(2-furyl)methanol as an intermediate for pharmaceutical development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: 3-Chlorophenyl-(2-furyl)methanol in Pharmaceutical Development

Executive Summary & Chemical Context

In modern medicinal chemistry, the diaryl methanol scaffold serves as a critical linchpin for the synthesis of diverse pharmacophores, including antihistamines, kinase inhibitors, and modulators of premature-termination-codon (PTC) readthrough[1][2]. 3-Chlorophenyl-(2-furyl)methanol (CAS: 944652-59-9) is a highly versatile secondary alcohol featuring a 3-chlorophenyl group and a 2-furyl ring.

The strategic value of this intermediate lies in its dual functionality:

  • The Hydroxyl Core: Acts as a handle for late-stage functionalization, enabling oxidation to diaryl ketones or nucleophilic substitution (SN1/SN2) to yield diarylmethanes[2].

  • The Heteroaryl/Aryl Substituents: The 3-chlorophenyl motif enhances lipophilicity and metabolic stability, while the furan ring acts as an oxygen-rich bioisostere for phenyl rings, providing crucial hydrogen-bond acceptor properties to improve target binding affinity.

Mechanistic Workflow & Synthetic Strategy

The most robust and scalable method for synthesizing 3-Chlorophenyl-(2-furyl)methanol is the nucleophilic addition of a Grignard reagent (3-chlorophenylmagnesium bromide) to an electrophilic aldehyde (furfural)[3]. This approach is highly atom-economical and leverages readily available starting materials.

Workflow A Furfural (Electrophile) C 3-Chlorophenyl-(2-furyl)methanol (Key Intermediate) A->C Grignard Addition (THF, 0°C) B 3-Chlorophenylmagnesium bromide (Nucleophile) B->C D Oxidation (MnO2) Diaryl Ketone API C->D Pathway A (Photophores/Kinase Inhibitors) E Substitution / Alkylation Diarylmethane API C->E Pathway B (Antihistamines/CNS Agents)

Caption: Synthetic workflow and downstream pharmaceutical functionalization of 3-Chlorophenyl-(2-furyl)methanol.

Experimental Protocol: Synthesis of 3-Chlorophenyl-(2-furyl)methanol

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following procedure includes in-line causality to ensure researchers understand why specific parameters are chosen, thereby reducing batch-to-batch variability.

Materials & Reagents
  • Furfural (Furan-2-carbaldehyde): 1.00 equivalent (Ensure freshly distilled to remove furoic acid impurities).

  • 3-Chlorophenylmagnesium bromide: 1.20 equivalents (0.5 M solution in anhydrous THF)[3].

  • Anhydrous Tetrahydrofuran (THF): Reaction solvent.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): Quenching agent.

Step-by-Step Methodology
  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous flow of inert gas (Argon or N₂). Causality: Grignard reagents are highly sensitive to moisture; ambient humidity will prematurely quench the reagent into chlorobenzene.

  • Electrophile Loading: Dissolve freshly distilled furfural (10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add the 3-chlorophenylmagnesium bromide solution (24.0 mL of 0.5 M in THF, 12.0 mmol) dropwise over 30 minutes via a syringe pump. Causality: The addition is highly exothermic. Maintaining 0 °C prevents thermal degradation of the furan ring and suppresses side reactions such as pinacol coupling.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the disappearance of furfural via TLC (Ethyl Acetate/Heptane, 1:3).

  • Quenching (Critical Step): Cool the mixture back to 0 °C and carefully add 15 mL of saturated aqueous NH₄Cl dropwise. Causality: A mild, slightly acidic quench is mandatory. Strong acids (like HCl) can dehydrate the newly formed secondary alcohol into a highly reactive alkene or polymerize the acid-sensitive furan ring.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (EtOAc/heptane gradient) to yield the product as a pale yellow oil[3].

Quantitative Data & Optimization

To facilitate process scale-up, the following tables summarize the physicochemical properties and reaction optimization parameters.

Table 1: Physicochemical Profile of the Intermediate

Property Value / Description
CAS Number 944652-59-9
Molecular Formula C₁₁H₉ClO₂
Molecular Weight 208.64 g/mol
LogP (Estimated) ~3.2 (Favorable for CNS penetration)

| H-Bond Donors/Acceptors | 1 / 2 |

Table 2: Grignard Addition Solvent Optimization

Solvent System Temperature Profile Isolated Yield Purity (HPLC) Notes
Diethyl Ether (Et₂O) 0 °C → RT 72% 95% Lower solubility of Grignard complex.
Anhydrous THF 0 °C → RT 85% >98% Optimal coordination of Mg²⁺ ion.

| 2-MeTHF | 0 °C → RT | 82% | >98% | Excellent green chemistry alternative. |

Structure-Activity Relationship (SAR) Logic

Understanding the structural contributions of 3-Chlorophenyl-(2-furyl)methanol is vital for downstream API design. The diagram below maps the physicochemical contributions of each molecular motif.

SAR Root 3-Chlorophenyl-(2-furyl)methanol Pharmacophore Node1 3-Chlorophenyl Motif Root->Node1 Node2 Furan-2-yl Motif Root->Node2 Node3 Hydroxyl / Methanol Core Root->Node3 Detail1 Enhances Lipophilicity (LogP) Improves Metabolic Stability (Blocks CYP450 oxidation at meta-position) Node1->Detail1 Contributes to Detail2 Acts as H-Bond Acceptor Bioisostere for Phenyl rings Increases target binding affinity Node2->Detail2 Functions as Detail3 Enables Chiral Resolution Allows Late-Stage Functionalization (Oxidation or S_N Substitution) Node3->Detail3 Facilitates

Caption: Structure-Activity Relationship (SAR) logic and physicochemical contributions of the scaffold.

Analytical Validation Criteria

To ensure trustworthiness of the synthesized batch, validate against the following expected spectral data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a distinct singlet for the methine proton (-CH-OH) around δ 5.8–6.0 ppm. The furan ring protons typically appear as distinct multiplets at δ 6.1 (H-4), 6.3 (H-3), and 7.4 (H-5) ppm.

  • IR (ATR): A broad, strong absorption band at ~3300–3400 cm⁻¹ confirming the presence of the secondary hydroxyl group (-OH), and a sharp peak at ~1090 cm⁻¹ for the C-O stretch[3].

References

  • Li, Y., et al. "Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction: Discovery of an Antibacterial Agent". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Radboud University Repository. "Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles" (Details Grignard addition of 3-chlorophenylmagnesium bromide to furfural). Radboud Repository. Available at: [Link]

  • US Patent Application. "Premature-termination-codons readthrough compounds" (US20130274283A1, detailing the pharmaceutical utility of isomeric chlorophenyl-furan methanols). Google Patents.

Sources

Application Note: Synthesis and Evaluation of Bioactive 5-(4-Chlorophenyl)furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scalable synthesis protocols, mechanistic rationale, and biological evaluation of 5-(4-chlorophenyl)furan-based pharmacophores.

Introduction and Mechanistic Rationale

The furan ring is a privileged scaffold in medicinal chemistry, frequently utilized to construct rigid, planar molecular architectures that interface with biological targets. However, unsubstituted furans often suffer from metabolic liabilities, such as oxidative ring-opening by cytochrome P450 enzymes.

To circumvent this, the strategic introduction of a 4-chlorophenyl moiety at the C5 position of the furan ring serves a dual purpose [1, 2]:

  • Electronic Stabilization: The electron-withdrawing nature of the para-chloro substituent reduces the electron density of the furan ring, mitigating its susceptibility to electrophilic metabolic oxidation.

  • Lipophilic Targeting: The chlorophenyl group significantly enhances the overall lipophilicity (LogP) of the molecule, driving deep insertion into hydrophobic binding pockets, such as the colchicine binding site on tubulin heterodimers [2, 3].

Derivatives of 5-(4-chlorophenyl)furan—particularly 5-(4-chlorophenyl)furan-2-carbaldehyde and 5-(4-chlorophenyl)-2-furoic acid—serve as highly versatile building blocks for synthesizing broad-spectrum antibacterial agents and potent tubulin polymerization inhibitors [1, 5].

Synthetic Strategy: The Meerwein Arylation Pathway

While Suzuki-Miyaura cross-coupling is a standard method for C-C bond formation, the Meerwein Arylation is often preferred for synthesizing 5-arylfurans in early-stage drug discovery. This pathway utilizes inexpensive, commercially available starting materials (furfural and 4-chloroaniline) and avoids the need for pre-functionalized boronic acids or halogenated furans [1, 4].

Causality in Reagent Selection:
  • Sodium Nitrite ( NaNO2​ ) & HCl: Essential for the in situ generation of the highly reactive diazonium salt at 0–5 °C.

  • Copper(II) Chloride ( CuCl2​ ): Acts as a critical catalyst. It facilitates a Single-Electron Transfer (SET) to the diazonium ion, releasing nitrogen gas and generating a highly reactive 4-chlorophenyl radical. This radical regioselectively attacks the electron-rich C5 position of the furfural ring [1, 4].

  • Silver Nitrate ( AgNO3​ ) / NaOH: Chosen for the subsequent oxidation of the aldehyde to the furoic acid. This reagent combination provides mild, highly selective oxidation without cleaving the sensitive furan ring, a risk when using harsher oxidants like KMnO4​ [1, 5].

SynthesisWorkflow A 4-Chloroaniline + HCl + NaNO2 B Diazonium Salt Intermediate A->B 0-5 °C C Furfural + CuCl2 (Meerwein Arylation) B->C SET Transfer D 5-(4-chlorophenyl)furan- 2-carbaldehyde C->D Radical Addition E AgNO3 / NaOH (Oxidation) D->E Mild Oxidation F 5-(4-chlorophenyl)- 2-furoic acid E->F G EDCI / NHS + Amine F->G Activation H Bioactive Furan Amide Derivative G->H Amidation

Figure 1: Step-by-step synthetic workflow from 4-chloroaniline to bioactive furan amide derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde via Meerwein Arylation

Self-Validating Checkpoint: The evolution of nitrogen gas during the addition of the diazonium salt to the furfural/CuCl2 mixture is a visual confirmation of aryl radical generation.

  • Diazotization: In a 250 mL round-bottom flask, suspend 4-chloroaniline (50 mmol) in 15% aqueous HCl (30 mL). Cool the mixture to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of NaNO2​ (55 mmol) in distilled water (15 mL) dropwise over 20 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazonium salt formation.

  • Arylation: In a separate 500 mL flask, prepare a solution of furfural (60 mmol) and CuCl2​⋅2H2​O (12.5 mmol, 25 mol% catalyst) in a 1:1 mixture of acetone and water (50 mL). Cool to 10 °C.

  • Add the cold diazonium salt solution dropwise to the furfural mixture under vigorous stirring. Observe the immediate evolution of N2​ gas.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Extract the aqueous mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via silica gel column chromatography (Hexane/EtOAc 9:1) to yield 5-(4-chlorophenyl)furan-2-carbaldehyde as a pale yellow solid [1, 4].

Protocol B: Mild Oxidation to 5-(4-chlorophenyl)-2-furoic acid
  • Dissolve 5-(4-chlorophenyl)furan-2-carbaldehyde (20 mmol) in ethanol (40 mL).

  • Add an aqueous solution of AgNO3​ (22 mmol in 10 mL H2​O ), followed by the dropwise addition of 10% aqueous NaOH (30 mL).

  • Heat the mixture to 80 °C and stir for 4 hours. A black precipitate of elemental silver will form, indicating successful oxidation[1].

  • Filter the hot mixture through a pad of Celite to remove the silver precipitate.

  • Acidify the cooled filtrate with 2M HCl to pH 2. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 5-(4-chlorophenyl)-2-furoic acid[1, 5].

Biological Activity & Data Presentation

Derivatives synthesized from these building blocks exhibit profound biological activities. Amide derivatives of 5-(4-chlorophenyl)-2-furoic acid have shown broad-spectrum antibacterial properties, while chalcone and heterocyclic hybrids act as potent anticancer agents by inhibiting tubulin polymerization[1, 2, 3].

Table 1: Comparative Biological Activity of 5-(4-chlorophenyl)furan Derivatives
Compound ClassTarget / AssayEfficacy MetricCausality of Activity
Furan-2-carboxyamides (Aliphatic amines)S. aureus (ATCC 29213)MIC: 8 - 16 µg/mLThe planar furan ring intercalates with bacterial cell wall synthesis enzymes; the 4-Cl group enhances membrane permeability [1].
Furan-2-carboxyamides (Piperazine hybrids)E. coli (ATCC 25922)MIC: 16 - 32 µg/mLAddition of basic piperazine nitrogen improves aqueous solubility and binding to Gram-negative efflux pump targets [1].
Furan-Chalcone Hybrids Tubulin Polymerization IC50​ : 1.2 - 3.5 µMThe extended conjugated system mimics the trimethoxy-aryl ring of colchicine, binding tightly to the β -tubulin subunit [2, 3].
Furan-Chalcone Hybrids HCT-116 Colon Cancer Cells IC50​ : 3.56 - 4.08 µMDirect result of tubulin inhibition leading to G2/M phase cell cycle arrest and subsequent apoptosis [3].
Mechanism of Action: Tubulin Polymerization Inhibition

To understand the anticancer efficacy of the furan-chalcone hybrids, it is critical to map their intracellular signaling impact. By binding to the colchicine site, these derivatives prevent the formation of the mitotic spindle, triggering a cascade that culminates in programmed cell death [2, 3].

MechanismPathway L 5-(4-chlorophenyl)furan Derivative T Tubulin Heterodimer (Colchicine Binding Site) L->T High Affinity Binding M Inhibition of Tubulin Polymerization T->M Destabilizes Microtubules G Cell Cycle Arrest (G2/M Phase) M->G Mitotic Spindle Failure A Apoptosis (Caspase 3/7 Activation) G->A Pro-apoptotic Signaling

Figure 2: Cellular mechanism of action for 5-(4-chlorophenyl)furan-based tubulin inhibitors.

Conclusion

The 5-(4-chlorophenyl)furan scaffold represents a highly tunable pharmacophore. By utilizing the robust Meerwein arylation protocol, researchers can rapidly generate the foundational aldehyde, which can be smoothly oxidized to the corresponding furoic acid. Through subsequent amidation or Claisen-Schmidt condensation (to form chalcones), a vast library of compounds can be synthesized to target both multidrug-resistant bacterial strains and aggressive solid tumors.

References

  • "Synthesis of arylfuran derivatives as potential antibacterial agents." ResearchGate.
  • "Comparative Analysis of 5-(4-chlorophenyl)furan-2-carbaldehyde..." Benchchem.
  • "(PDF) Heteroaryl Chalcones: Prominent Pharmacophores of Synthetic and Biological Interest" ResearchGate.
  • "5-Hydroxymethylfurfural-Derived Boron-Dipyrromethene Immobilized on Resin Support as a Sustainable Catalyst for C–H Arylation of Heterocycles" ACS Omega.
  • "5-(4-Chlorophenyl)-2-furoic acid ≥97% | Avantor" Avantor Sciences.

Application Notes and Protocols for Single Crystal Growth of Furan Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of furan-containing molecules, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding their structure-activity relationships.[1] This is particularly crucial in drug discovery and materials science, where the introduction of the furan moiety can significantly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] However, obtaining high-quality single crystals suitable for SCXRD analysis is often the most challenging step in the process of structure determination.[1]

This guide provides a detailed overview of the primary experimental protocols for growing single crystals of furan compounds. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization experiments.

I. Foundational Principles of Crystallization

The journey from a dissolved compound to a well-ordered single crystal is a thermodynamic process governed by the principle of supersaturation. A supersaturated solution holds more dissolved solute than it would under normal equilibrium conditions. This thermodynamically unstable state is the driving force for crystallization, which proceeds through two critical stages: nucleation and crystal growth.[2]

  • Nucleation: The initial formation of a stable, ordered cluster of molecules from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by impurities, dust particles, or scratches on the container surface (heterogeneous nucleation).[2]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to an increase in crystal size.[2]

The key to obtaining large, high-quality single crystals is to control the rate of supersaturation to favor slow crystal growth over rapid nucleation.[3][4] Fast crystallization often leads to the formation of many small crystals or even an amorphous precipitate.[5]

II. Pre-Crystallization Considerations for Furan Compounds

Before embarking on crystallization experiments, several factors specific to furan compounds must be considered to maximize the probability of success.

A. Purity of the Compound

It is imperative to start with the purest possible sample. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. A minimum purity of 90-95% is recommended before attempting to grow single crystals for SCXRD.[5] Recrystallization is a common and effective method for purifying organic compounds prior to single crystal growth attempts.[3][6]

B. Stability of the Furan Ring

The furan ring can be susceptible to degradation under certain conditions, particularly in the presence of strong acids.[7] Standard silica gel used in chromatography can be slightly acidic and may cause decomposition of sensitive furan derivatives.[7]

Mitigation Strategies:

  • Neutralize Acidic Solutions: During workup, carefully neutralize any acidic solutions and minimize contact time.[7]

  • Deactivated Silica Gel: For chromatographic purification, use deactivated or neutral silica gel. Alternatively, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help.[7]

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to have a stabilizing effect on furan derivatives in acidic environments.[8][9][10]

  • Temperature Control: Perform reactions and purifications at the lowest effective temperature to minimize thermal degradation.[7]

C. Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is arguably the most critical parameter in crystallization.[3][5] A suitable solvent should exhibit moderate solubility for the furan compound.[11]

  • Too Soluble: If the compound is excessively soluble, it will be difficult to achieve the necessary supersaturation for crystallization.[5]

  • Too Insoluble: If the compound is poorly soluble, it may precipitate out of solution too quickly as a powder or amorphous solid.

Solvent Selection Guidelines:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your furan compound.

  • Boiling Point: For slow evaporation methods, avoid highly volatile solvents like dichloromethane (DCM), acetone, and diethyl ether, as they tend to evaporate too quickly, leading to poor crystal quality.[5] However, these solvents can be suitable for vapor diffusion or when used in combination with a less volatile solvent.[2][12]

  • Hydrogen Bonding: Consider whether a hydrogen-bonding solvent might facilitate or hinder the formation of a well-ordered crystal lattice.[2][5]

The following table provides a list of common solvents used for the crystallization of organic compounds, which can serve as a starting point for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Hexane691.88Non-polar
Toluene1112.38Aromatic, can be useful for layering[2]
Diethyl Ether34.64.34Highly volatile, often used as an anti-solvent
Dichloromethane (DCM)39.69.08Volatile, good for dissolving many organics[2]
Ethyl Acetate77.16.02Moderately polar
Acetone5620.7Highly volatile, good solvent[5]
Acetonitrile8237.5Polar aprotic
Isopropanol82.619.9Polar protic
Ethanol78.424.5Commonly used for slow evaporation[13]
Methanol64.732.7Polar protic
Tetrahydrofuran (THF)667.6Can sometimes lead to "oiling out"[2]
Dimethylformamide (DMF)15338.3High boiling point, good for poorly soluble compounds[2]
Dimethyl Sulfoxide (DMSO)18946.7High boiling point, good for poorly soluble compounds[2][14]

III. Experimental Protocols for Single Crystal Growth

There are several common techniques for growing single crystals. It is often necessary to try multiple methods and a variety of solvents to find the optimal conditions for a particular furan compound.

A. Slow Evaporation

This is the simplest and most common method for growing single crystals.[2][13] A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and subsequent crystal growth.[1]

  • Dissolution: Dissolve 5-20 mg of the purified furan compound in a suitable solvent in a clean glass vial. A small amount of heating may be used to aid dissolution, but ensure the compound is stable at that temperature. The final solution should be clear and unsaturated at room temperature.[13]

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel.

  • Evaporation Control: Cover the vial with a cap, parafilm, or aluminum foil. Pierce a few small holes in the covering to allow for slow solvent evaporation.[15] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[12][15] Monitor the vial periodically for crystal growth over several days to weeks.[1]

SlowEvaporation A Dissolve Furan Compound in a Suitable Solvent B Filter Solution (Optional) A->B C Cover Vial and Puncture Small Holes B->C D Incubate in a Vibration-Free Environment C->D E Monitor for Crystal Growth D->E F Harvest Crystals E->F

Caption: Workflow for the slow evaporation method.

B. Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality crystals, especially when only small amounts of the compound are available.[1][2] The method involves placing a solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[12] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1]

  • Prepare Compound Solution: Dissolve 2-10 mg of the purified furan compound in 0.5-1.0 mL of a relatively non-volatile solvent (e.g., toluene, acetonitrile, THF) in a small, narrow vial.[1][12]

  • Prepare Anti-Solvent Reservoir: In a larger outer vial or jar, add 2-5 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., pentane, hexane, diethyl ether).[1][12]

  • Assemble the System: Place the inner vial containing the compound solution inside the larger vial, ensuring the liquid levels are such that the inner vial will not tip over.

  • Seal and Incubate: Tightly seal the outer container and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).[1]

  • Monitor: Check for crystal growth over several days to weeks. High-quality single crystals should form as the anti-solvent vapor diffuses into the compound solution.[1]

VaporDiffusion A Dissolve Compound in Solvent (Inner Vial) C Place Inner Vial Inside Outer Vial A->C B Add Anti-Solvent to Outer Vial B->C D Seal Outer Vial C->D E Incubate at Constant Temperature D->E F Monitor for Crystal Growth E->F G Harvest Crystals F->G

Caption: Workflow for the vapor diffusion method.

C. Slow Cooling

This method is effective for compounds whose solubility is highly dependent on temperature.[3] A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[6]

  • Prepare a Saturated Solution: In a vial, add the furan compound to a suitable solvent. Heat the mixture until the compound completely dissolves. Continue adding small portions of the compound until a small amount no longer dissolves, indicating a saturated solution at that temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution into a clean, pre-warmed vial.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be slowed down by placing the vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).[6][11]

  • Further Cooling: Once at room temperature, the vial can be transferred to a refrigerator or freezer to maximize the yield of crystals.[12]

  • Harvesting: Isolate the crystals by filtration.

SlowCooling A Prepare Saturated Solution at Elevated Temperature B Hot Filter Solution (Optional) A->B C Allow Solution to Cool Slowly B->C D Incubate at Room Temperature or Lower C->D E Monitor for Crystal Growth D->E F Harvest Crystals E->F

Caption: Workflow for the slow cooling method.

IV. Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Try a different solvent or a solvent/anti-solvent system.[5]- Add a seed crystal from a previous crystallization attempt.[6]
"Oiling Out" - The compound's solubility is too high in the chosen solvent.- The solution is too concentrated.- The rate of supersaturation is too fast.- Use a less-good solvent or a solvent mixture.[5]- Start with a more dilute solution.- Slow down the crystallization process (e.g., slower evaporation, slower cooling).- Tetrahydrofuran (THF) is known to sometimes cause oiling out.[2]
Formation of Powder or Microcrystals - Nucleation rate is too high.- Supersaturation was achieved too quickly.- Slow down the crystallization process.- Use a cleaner crystallization vessel to reduce nucleation sites.- Try a different solvent system.
Twinned or Aggregated Crystals - Rapid crystal growth.- Slow down the rate of crystallization by reducing the rate of evaporation or cooling.- Try a different solvent.

V. Safety Precautions for Handling Furan Compounds

Furan and its derivatives can be hazardous. It is essential to handle these compounds with appropriate safety measures.

  • Toxicity and Hazards: Furan is extremely flammable, harmful if swallowed or inhaled, may cause cancer, and is suspected of causing genetic defects.[16][17] Always consult the Safety Data Sheet (SDS) for the specific furan compound you are working with.[16][17][18]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[16] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Storage: Store furan compounds in tightly closed containers in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[16][17][19]

  • Disposal: Dispose of furan-containing waste as hazardous waste according to your institution's guidelines.

VI. Conclusion

The successful growth of single crystals of furan compounds is a critical yet often empirical process that requires patience, careful observation, and a systematic approach. By understanding the fundamental principles of crystallization, considering the specific properties of furan derivatives, and methodically exploring various techniques and solvent systems, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural elucidation. This, in turn, provides invaluable insights into the molecular world, driving innovation in both medicine and materials science.

References

  • A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives - Benchchem. (n.d.).
  • Furan - Safety Data Sheet - ChemicalBook. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor - Google Patents. (n.d.).
  • FURFURAL - Furan. (n.d.).
  • Furan SDS, 110-00-9 Safety Data Sheets - ECHEMI. (n.d.).
  • Furan Compounds Group - Canada.ca. (2019, February 13).
  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Guide for crystallization. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Preparation and Single Crystal Structure Determination of the First Biobased Furan-Polydiacetylene Using Topochemical Polymerization - MDPI. (2019, August 29).
  • Slow Evaporation Method. (n.d.).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Single-Crystal Field-Effect Transistors with a Furan-Containing Organic Semiconductor Having a Twisted π-Electronic System. (2013, May 18).
  • How To Grow Crystals - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.).
  • Preparation and Single Crystal Structure Determination of the First Biobased Furan-Polydiacetylene Using Topochemical Polymerization - ResearchGate. (2025, October 16).
  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.).
  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? | ResearchGate. (2025, March 14).
  • Growing Crystals - MIT. (n.d.).
  • Workshop: Crystallization Protocol to Obtain Single Crystals - YouTube. (2021, February 17).
  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015, May 18).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023, May 31).
  • stability issues of furan rings in acidic or basic conditions - Benchchem. (n.d.).
  • A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing). (n.d.).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate. (2024, October 28).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024, October 28).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14).
  • Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle - RSC Publishing. (n.d.).

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Application Note: Computational Screening and Molecular Docking Protocols for Furan Derivatives Against Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

Furan derivatives—characterized by their five-membered aromatic ring containing a single oxygen atom—are highly versatile pharmacophores in modern drug discovery. The electron-rich nature of the furan ring allows it to participate in diverse non-covalent interactions, including hydrogen bonding (as a hydrogen bond acceptor), dipole-dipole interactions, and π−π stacking with aromatic amino acid residues in protein binding pockets.

Recent computational and in vitro studies have extensively validated furan-based scaffolds as potent inhibitors across multiple therapeutic domains, most notably as anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2)[1] and as antimicrobial agents targeting essential bacterial enzymes like E. coli nitro-reductase and methionine aminopeptidase[2][3].

This application note provides a comprehensive, self-validating computational protocol for the molecular docking of furan derivatives. By detailing the causality behind each experimental choice, this guide ensures that researchers can reliably predict binding affinities and elucidate the mechanistic pathways of novel furan-based drug candidates.

Experimental Methodologies: Step-by-Step Protocol

To ensure reproducibility and scientific integrity, the following workflow must be executed sequentially. The protocol utilizes standard molecular modeling suites (e.g., Schrödinger Maestro, AutoDock Vina, or PyRx).

Phase 1: Ligand Preparation (Furan Derivatives)

The structural integrity of the input ligand directly dictates the accuracy of the docking pose.

  • 2D to 3D Conversion: Sketch the 2D structures of the furan derivatives and convert them into 3D geometries.

  • Protonation and Tautomeric State Assignment: Utilize tools like LigPrep (Schrödinger) to generate possible ionization states at physiological pH ( 7.4±0.2 ). Causality: The furan oxygen is a weak base; however, functional groups attached to the furan ring (e.g., amines, carboxylic acids) will ionize. Incorrect protonation states will lead to false electrostatic repulsion or missed hydrogen bonds in the active site.

  • Energy Minimization: Apply a robust force field (e.g., OPLS4 or MMFF94) to minimize the ligand's energy, resolving any steric clashes and ensuring bond lengths and angles represent the global energy minimum.

Phase 2: Protein Target Preparation

Raw crystal structures from the Protein Data Bank (PDB) are static and often contain artifacts that must be resolved prior to docking.

  • PDB Retrieval: Import the target protein (e.g., PDB ID: 5IKR for COX-2 or 1YLU for E. coli nitro-reductase)[1][3].

  • Pre-processing: Remove co-crystallized bulk water molecules. Causality: Highly mobile bulk water artificially obstructs the binding pocket. However, structurally conserved waters that mediate critical ligand-protein hydrogen bonds should be retained.

  • Hydrogen Addition & Bond Order Assignment: Crystal structures lack hydrogen atoms. Add hydrogens and assign appropriate bond orders, particularly for disulfide bridges.

  • H-Bond Network Optimization: Use PROPKA to optimize the protonation states of active site residues (e.g., Histidine, Aspartate, Glutamate).

  • Restrained Minimization: Perform a restrained energy minimization of the protein backbone to relieve steric clashes while preserving the experimentally determined heavy-atom architecture.

Phase 3: Receptor Grid Generation and Protocol Validation

A docking protocol must be a self-validating system before any novel compounds are screened.

  • Grid Definition: Generate a receptor grid box centered on the centroid of the co-crystallized native ligand (e.g., mefenamic acid in 5IKR). The grid defines the spatial volume within which the furan derivative is permitted to explore conformational space.

  • Self-Validation (Redocking): Extract the native ligand and redock it into the generated grid using the chosen algorithm.

  • Quality Control: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic conformation. An RMSD of ≤2.0 Å validates the grid parameters and scoring function reliability[1].

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Execute the docking run in a Flexible Ligand / Rigid Receptor mode. Causality: Treating the ligand as flexible allows the algorithm to sample the rotational degrees of freedom of the furan side chains, fitting them optimally into the rigid topography of the protein's active site[2].

  • Scoring: Rank the generated poses using empirical scoring functions (e.g., GlideScore or Binding Energy in kcal/mol), which account for lipophilic interactions, hydrogen bonds, and electrostatic penalties[2].

Workflow and Pathway Visualizations

Workflow LIG Ligand Preparation (Furan Scaffolds) DOCK Molecular Docking (Flexible Ligand Search) LIG->DOCK PRO Protein Preparation (Target Receptors) GRID Receptor Grid Generation (Active Site Mapping) PRO->GRID VAL Protocol Validation (Native Ligand Redocking) GRID->VAL VAL->DOCK ANALYSIS Post-Docking Analysis (Affinity & Interactions) DOCK->ANALYSIS

Fig 1. Standardized molecular docking workflow for screening furan derivatives.

Pathway FURAN Furan Derivative INHIBIT Competitive Inhibition (Val349, Leu352) FURAN->INHIBIT High Affinity COX2 COX-2 Enzyme (PDB: 5IKR) PG Prostaglandins (Inflammation) COX2->PG Catalyzes AA Arachidonic Acid AA->COX2 Binds INHIBIT->COX2 Blocks

Fig 2. Mechanism of COX-2 inhibition by furan derivatives blocking prostaglandin synthesis.

Quantitative Data and Benchmark Analysis

Post-docking analysis requires careful evaluation of the binding energies and the specific amino acid residues interacting with the furan scaffold. The table below summarizes benchmark quantitative data from recent authoritative studies, providing a comparative baseline for researchers developing novel furan hybrids.

Target ProteinPDB IDFuran Derivative / LigandBinding Affinity / ScoreKey Interacting ResiduesTherapeutic Indication
Cyclooxygenase-2 (COX-2) 5IKRN'-(5-bromofuran-2-carbonyl)isonicotinohydrazide-7.89 kcal/molVal349, Leu352 ( μ -alkyl)Anti-inflammatory[1]
E. coli Nitro-reductase 1YLUNitrofuran Compound 2a-8.80 kcal/molGlu165, Arg10, Ser39Antibacterial[3]
Methionine Aminopeptidase 4Z7MFuran-azetidinone Hybrid 4h-7.606 (GScore)Hie79, Trp221Antibacterial[2]
Enoyl Reductase (E. coli) 1C14Furan-azetidinone HybridsHigh AffinityTyr146, Phe94 ( π−π stacking)Antibacterial[2]
EGFR-Tyrosine Kinase N/ABenzo[c]furan-chalconesHigh AffinityVal702, Met742, Leu764Anticancer[4]

Note: A more negative binding energy or GScore indicates a stronger, more thermodynamically favorable interaction between the furan derivative and the protein target.

References

  • Jays, J., Mohan, S., & Saravanan, J. "Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli." Indian Journal of Pharmaceutical Education and Research. URL:[Link]

  • Kolageri, S., et al. "Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives." Asian Journal of Pharmaceutical Research and Development, 2022. URL: [Link]

  • "Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation." MDPI, 2018. URL: [Link]

  • "N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide." Preprints.org, 2023. URL: [Link]

Sources

Application Note: Multiplexed Cell-Based Assays for Evaluating the Cytotoxicity of Chlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Toxicological Background

Chlorophenyl compounds—a broad chemical class encompassing agricultural pesticides (e.g., pentachlorophenol[PCP]), industrial byproducts, and experimental biochemical tools like carbonyl cyanide m-chlorophenyl hydrazone (CCCP)—are well-documented environmental toxicants. Their primary mechanism of cytotoxicity is the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS)[1].

Unlike toxicants that directly rupture the plasma membrane or intercalate DNA, chlorophenyl compounds act as protonophores. They embed into the inner mitochondrial membrane and dissipate the proton motive force, forcing the cell to consume oxygen without synthesizing adenosine triphosphate (ATP)[2]. This leads to a rapid, catastrophic depletion of intracellular ATP, followed by reactive oxygen species (ROS) generation, oxidative stress, and eventual apoptotic or necrotic cell death[3].

The Multiplexing Imperative

Because ATP depletion is an early metabolic event and membrane rupture (necrosis/late apoptosis) is a late event, relying on a single assay can severely skew toxicological profiling. If a researcher only measures Lactate Dehydrogenase (LDH) release, they will miss the early-stage bioenergetic collapse caused by chlorophenyls. To establish a self-validating system, this protocol details a multiplexed approach : quantifying both intracellular ATP (metabolic viability) and extracellular LDH (membrane integrity) from the exact same sample well.

Mechanism A Chlorophenyl Compound (e.g., PCP, CCCP) B Inner Mitochondrial Membrane (Protonophore Action) A->B C Dissipation of Proton Motive Force (OXPHOS Uncoupling) B->C D Rapid ATP Depletion C->D Early Event E ROS Generation & Oxidative Stress C->E G Cell Death (Apoptosis/Necrosis) D->G F Loss of Membrane Integrity (LDH Release) E->F Late Event F->G

Fig 1: Mechanism of chlorophenyl-induced cytotoxicity via OXPHOS uncoupling.

Assay Selection Strategy & Causality

To build a robust assay system, we must select chemistries that do not cross-interfere.

  • ATP Quantification (CellTiter-Glo®): This homogeneous assay uses a proprietary luciferase/luciferin reaction to generate a stable luminescent signal proportional to the amount of ATP present[4]. Because chlorophenyls directly target ATP synthesis, this is the most sensitive metric for this specific class of compounds.

  • LDH Release (CyQUANT™ / PicoProbe™): LDH is a stable cytosolic enzyme. When the plasma membrane is damaged, LDH leaks into the culture media. The assay utilizes a coupled enzymatic reaction that converts a tetrazolium salt (e.g., INT or WST) into a red formazan product, measurable via absorbance[5].

Causality in Workflow Design: The ATP assay reagent contains powerful detergents designed to lyse cells and release intracellular ATP[6]. If the ATP reagent is added first, it will artificially release all remaining intracellular LDH, destroying the membrane integrity data. Therefore, the culture supernatant must be sampled for LDH prior to adding the ATP lysis reagent to the remaining cells.

Data Presentation: Assay Comparison
Assay TargetRecommended KitReadoutSensitivity to ChlorophenylsExperimental Causality & Limitations
Intracellular ATP CellTiter-Glo®LuminescenceHigh (Detects early bioenergetic collapse)Pro: Highly sensitive to uncouplers. Con: Does not distinguish between cell cycle arrest and cell death.
Extracellular LDH CyQUANT™ LDHAbsorbance (490 nm)Moderate (Detects late-stage membrane rupture)Pro: Direct measure of definitive cell death. Con: Chlorophenyls may cause color quenching at high concentrations.

Multiplexed Experimental Protocol

Workflow Step1 Step 1: Cell Seeding (96-well plate) Step2 Step 2: Compound Treatment (Chlorophenyls 1h - 48h) Step1->Step2 Step3 Step 3: Supernatant Transfer (Collect 50 µL for LDH) Step2->Step3 Step4A Step 4A: LDH Assay (Read Absorbance 490nm) Step3->Step4A Supernatant Step4B Step 4B: ATP Assay (Read Luminescence) Step3->Step4B Remaining Cells Step5 Step 5: Data Integration (Metabolic vs. Structural Toxicity) Step4A->Step5 Step4B->Step5

Fig 2: Multiplexed workflow for simultaneous LDH and ATP quantification.

Step 3.1: Cell Seeding and Treatment
  • Seeding: Harvest cells (e.g., HepG2 or SH-SY5Y) and seed at a density of 10,000 cells/well in 100 µL of complete culture medium in a 96-well clear-bottom, white-walled plate.

    • Expert Insight: White-walled plates are mandatory to prevent optical crosstalk during the luminescence read. Clear bottoms allow for visual inspection of cell morphology.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Compound Preparation: Prepare serial dilutions of the chlorophenyl compound (e.g., PCP) in DMSO. The final DMSO concentration in the well must not exceed 0.5% to prevent solvent-induced baseline toxicity.

  • Treatment: Add the compound to the target wells. You must include the following self-validating controls:

    • Vehicle Control (Spontaneous Lysis): Cells + 0.5% DMSO.

    • Maximum Lysis Control: Cells + 10 µL of 10% Triton X-100 (add 45 minutes prior to the end of the treatment period).

    • Background Control: Culture medium only (no cells) to subtract phenol red and serum background.

  • Incubation: Incubate for the desired time point (e.g., 4h for acute uncoupling, 24h for downstream apoptosis).

Step 3.2: LDH Release Assay (Supernatant Sampling)

Perform this step immediately at the end of the treatment period.

  • Centrifugation: Centrifuge the 96-well plate at 250 × g for 4 minutes[7].

    • Expert Insight: Chlorophenyl-induced toxicity causes cells to detach. If you do not centrifuge, you will accidentally aspirate intact floating cells, which will subsequently lyse in the LDH assay plate, causing false-positive cytotoxicity spikes.

  • Transfer: Carefully transfer 50 µL of the clarified supernatant from each well into a new flat-bottom 96-well clear plate.

  • Reaction: Add 50 µL of the prepared LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to each well of the new plate[5].

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the reaction. Measure absorbance at 490 nm, subtracting the 680 nm background to correct for instrument noise and plate imperfections[5].

Step 3.3: ATP Luminescence Assay (Remaining Cells)

Perform this step on the original culture plate containing the remaining 50 µL of media and cells.

  • Equilibration: Ensure the CellTiter-Glo® Reagent is equilibrated to room temperature[4].

  • Addition: Add 50 µL of CellTiter-Glo® Reagent directly to the remaining 50 µL of media/cells in the original white-walled plate.

  • Lysis Induction: Place the plate on an orbital shaker at 300 rpm for 2 minutes.

    • Expert Insight: The physical shearing of the orbital shaker combined with the reagent's detergents ensures complete extraction of intracellular ATP.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. The "glow-type" luminescence has a half-life of >5 hours[4].

  • Read: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Troubleshooting & Data Interpretation

  • Discordant Data (Low ATP, Low LDH): If a chlorophenyl compound shows a 90% reduction in ATP but only a 5% increase in LDH release, this is not an assay failure. It perfectly captures the mechanism of action: the compound has uncoupled the mitochondria (halting ATP synthesis)[1], but the cells have not yet undergone terminal membrane rupture.

  • Color Quenching: Many chlorophenyl compounds are highly pigmented or form colored oxidation products. If the compound absorbs light near 490 nm, it will artificially inflate the LDH absorbance readings. Always run a "Compound + Media" control (without cells) to subtract compound-specific absorbance.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate concentrates the salts and the toxicant, skewing ATP data. Fill the inter-well spaces or the outer perimeter of the plate with sterile PBS to maintain local humidity.

References

  • Uncoupling of oxidative phosphorylation leading to growth inhibition via ATP depletion associated cell death - AOP-Wiki Source: AOP-Wiki URL: [Link]

  • Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans Source: PubMed (NIH) URL:[Link]

  • Pentachlorophenol decreases ATP levels in human natural killer cells Source: PMC (NIH) URL:[Link]

  • CyQUANT LDH Cytotoxicity Assay Protocol (Referenced in media-19.docx) Source: bioRxiv URL:[Link]

  • LDH Assay Protocol for Cell Viability Source: Scribd (Cold Spring Harbor Protocols) URL:[Link]

Sources

Developing antimicrobial and antioxidant agents from furan scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Evaluation of Furan Scaffolds as Dual Antimicrobial and Antioxidant Agents

Executive Summary

Furan, a five-membered aromatic heterocycle containing an oxygen atom, has established itself as a highly privileged scaffold in modern medicinal chemistry[1]. Its unique stereoelectronic properties allow it to function as an effective bioisostere for phenyl rings, providing an optimized hydrophilic-lipophilic balance that significantly enhances metabolic stability, bioavailability, and drug-receptor interactions[1]. This technical guide provides drug development professionals with a comprehensive, self-validating framework to synthesize, optimize, and evaluate novel furan derivatives specifically targeted for dual antimicrobial and antioxidant therapies[2].

Mechanistic Rationale & Structural Optimization

Understanding the structure-activity relationship (SAR) is paramount for designing potent furan-based therapeutics. The furan ring serves as an ideal structural core for positioning electrophilic functional groups[1].

  • Antimicrobial Mechanisms: In compounds such as nitrofurans, the furan ring acts as a scaffold that facilitates the reductive activation of the nitro group by bacterial flavoproteins (1)[1]. This bioactivation generates highly reactive intermediates that induce lethal damage to bacterial DNA and ribosomal proteins[1].

  • Antioxidant Mechanisms: Furan derivatives neutralize oxidative stress primarily through the high electron transferability of the furan ring to peroxyl radicals (3)[3]. Additionally, natural furan derivatives exert regulatory effects on cellular activities by modulating critical signaling pathways, including MAPK (Mitogen-Activated Protein Kinase) and PPAR-ɣ[3].

SAR Guidelines: Electrophilic substitutions are most effective at the C-2 and C-5 positions due to the electron-rich nature of the furan ring[1]. The addition of electron-withdrawing groups (EWGs) like -NO2 at C-5 maximizes antimicrobial potency, while fusing the furan core with pyrazole or chalcone moieties yields hybrid molecules with synergistic dual-action capabilities (4)[4].

Mechanism Furan Furan Scaffold Sub1 Antimicrobial Pathway (e.g., Nitrofurans) Furan->Sub1 C-2/C-5 Substitution Sub2 Antioxidant Pathway (e.g., Furan Chalcones) Furan->Sub2 Phenolic/Chalcone Hybrid Act1 Reductive Activation by Flavoproteins Sub1->Act1 Act2 Electron Transfer & Radical Scavenging Sub2->Act2 Target1 DNA & Ribosomal Damage Act1->Target1 Target2 MAPK / PPAR-ɣ Modulation Act2->Target2 Outcome1 Bacterial Cell Death Target1->Outcome1 Outcome2 Oxidative Stress Reduction Target2->Outcome2

Mechanistic pathways of furan derivatives detailing antimicrobial and antioxidant modulation.

Experimental Workflow and Protocols

To ensure reproducibility and scientific rigor, the following protocols integrate self-validating controls. The workflow focuses on the synthesis and validation of furan-derivatized pyrazole carboxamides, a class known for potent dual activity[4].

Workflow Step1 1. Scaffold Design (SAR-based Selection) Step2 2. Chemical Synthesis (Cyclocondensation) Step1->Step2 Step3 3. Structural Validation (NMR, IR, HRMS) Step2->Step3 Step4 4. In Vitro Assays Step3->Step4 Assay1 Antimicrobial Testing (MIC Determination) Step4->Assay1 Assay2 Antioxidant Testing (DPPH Scavenging) Step4->Assay2 Step5 5. Data Analysis & Lead Optimization Assay1->Step5 Assay2->Step5

Experimental workflow for the development and validation of furan-based therapeutic agents.

Protocol 3.1: Synthesis of Furan-Derivatized Pyrazole Carboxamides
  • Causality Insight: The high reactivity of the furan ring necessitates the use of mild reagents to prevent ring-opening or degradation[5]. Base-catalyzed cyclocondensation is specifically selected because it effectively couples chalcones with semicarbazide hydrochloride under moderate temperatures, preserving the sensitive furan core while forming a highly stable pyrazole ring[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 0.01 mol of a furan-based chalcone in 20 mL of absolute ethanol[4].

  • Reagent Addition: Add 0.012 mol of semicarbazide hydrochloride and 0.02 mol of sodium hydroxide (NaOH) to the solution[4]. Note: NaOH acts as the base catalyst to facilitate the cyclization process.

  • Reflux: Heat the mixture under reflux for 6–8 hours[4]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Precipitation & Isolation: Once the reaction is complete, pour the mixture into crushed ice[4]. Neutralize with dilute HCl to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with distilled water, dry, and recrystallize from hot ethanol to obtain pure 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamide[4].

Protocol 3.2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
  • Causality Insight: The Minimum Inhibitory Concentration (MIC) assay is critical for quantifying the exact potency of the synthesized furan derivatives. A broth microdilution method is preferred over disc diffusion for lead optimization due to its higher quantitative accuracy and reproducibility.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) in Mueller-Hinton broth at 37°C until they reach the exponential growth phase (0.5 McFarland standard, approx. 1.5×108 CFU/mL)[6].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the furan derivative (dissolved in <1% DMSO to prevent solvent toxicity) across a concentration range of 0.5 to 256 µg/mL.

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Nitrofurantoin or Ciprofloxacin) to validate assay sensitivity[6].

    • Negative/Vehicle Control: Broth + <1% DMSO + Inoculum (ensures the DMSO solvent does not inhibit bacterial growth).

    • Sterility Control: Broth only.

  • Incubation & Reading: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Protocol 3.3: Antioxidant Activity Evaluation (DPPH Assay)
  • Causality Insight: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the electron-donating capability of the furan derivative. DPPH is a stable free radical that turns from deep purple to pale yellow upon reduction, allowing for precise spectrophotometric quantification of antioxidant capacity (6)[6].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep protected from light.

  • Sample Incubation: Mix 1 mL of the furan derivative solution (at varying concentrations: 10, 25, 50, 100 µg/mL) with 3 mL of the DPPH solution.

  • Self-Validating Controls: Use Ascorbic Acid or Quercetin as the reference standard[6]. Prepare a blank containing 1 mL methanol and 3 mL DPPH to validate the baseline absorbance of the unreduced radical.

  • Measurement: Incubate the mixtures in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the scavenging activity using the formula:

    Scavenging%=(Abscontrol​Abscontrol​−Abssample​​)×100

Data Presentation and Interpretation

When evaluating furan derivatives, it is essential to benchmark their performance against established standards. The table below summarizes representative quantitative data for optimized furan hybrids.

Table 1: Representative Bioactivity Profile of Furan Derivatives

Compound / Scaffold ModificationAntimicrobial MIC (µg/mL) - E. coliAntimicrobial MIC (µg/mL) - S. aureusAntioxidant IC50 (µg/mL) - DPPHPharmacological Implication
Unsubstituted Furan Core >128>128>150Weak baseline activity; requires functionalization.
C-5 Nitro Substituted Furan 816110High antimicrobial potency via reductive activation; poor antioxidant activity.
Furan-Pyrazole Hybrid (EWG) 4885Synergistic antimicrobial effect; moderate radical scavenging.
Furan-Chalcone Hybrid (Phenolic) 326422Exceptional electron transferability; strong antioxidant, moderate antimicrobial.
Standard (Ciprofloxacin / Ascorbic Acid) 1215Reference baselines for assay validation.

Interpretation: The data demonstrates that electron-withdrawing groups (EWGs) at the C-5 position drastically improve antimicrobial efficacy, whereas the integration of phenolic or chalcone moieties maximizes the furan ring's electron transferability, optimizing antioxidant performance.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 1

  • Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica. 4

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. NIH. 3

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. 6

Sources

Application Note: Enantioselective Synthesis of Chiral Diarylmethanols via Rhodium-Catalyzed Asymmetric Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization strategies for the asymmetric arylation of aldehydes.

Introduction & Scientific Rationale

Enantioenriched diarylmethanols are privileged pharmacophores embedded in the core structures of numerous biologically active compounds and pharmaceuticals, including antihistaminic and anticholinergic agents such as (R)-neobenodine, (R)-orphenadrine, and (S)-carbinoxamine .

Historically, the catalytic asymmetric synthesis of these motifs relied on the addition of highly reactive organozinc or organolithium reagents to aldehydes. However, these traditional methods suffer from significant drawbacks: the Lewis acidic salt byproducts (e.g., LiCl, MgBr₂) generated during reagent preparation readily promote a background, uncatalyzed racemic addition, leading to diminished enantiomeric excess (ee) [[1]]([Link]). Furthermore, these reagents require strictly anhydrous conditions and cryogenic temperatures.

To circumvent these limitations, the Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids has emerged as a superior, highly scalable protocol. Arylboronic acids are bench-stable, commercially abundant, and exhibit high functional group tolerance [[2]]([Link]). When paired with a rhodium(I) precursor and a C₂-symmetric chiral diene (e.g., tetrafluorobenzobarrelenes) or phosphoramidite ligand, this method delivers exceptional enantiocontrol and yields [[3]]([Link]), .

Mechanistic Foundations & Causality

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The transformation relies on a delicate interplay between the metal center, the chiral ligand, and the aqueous base.

  • Catalyst Activation: The precatalyst, typically [RhCl(C2​H4​)2​]2​ , undergoes ligand exchange with the chiral diene. The addition of an aqueous base (e.g., KOH) displaces the chloride to generate the active hydroxo-rhodium species, [Rh]−OH [[4]]([Link]).

  • Transmetalation: The base serves a dual purpose by also coordinating to the arylboronic acid, forming a highly nucleophilic boronate complex, [ArB(OH)3​]− . This species rapidly transmetalates with the [Rh]−OH complex to yield the aryl-rhodium intermediate, [Rh]−Ar . Causality: Without sufficient base, the neutral boronic acid transmetalates too slowly, leading to stalled conversions.

  • Enantiodetermining Migratory Insertion: The aryl aldehyde coordinates to the rhodium center. The rigid, sterically demanding pocket created by the chiral ligand forces the aldehyde to expose only one specific enantioface (e.g., the Si face) to the aryl group. Migratory insertion forms a rhodium alkoxide .

  • Hydrolysis: The rhodium alkoxide is hydrolyzed by the water present in the solvent mixture, releasing the chiral diarylmethanol product and regenerating the active [Rh]−OH catalyst. Causality: A biphasic or water-miscible solvent system (like Dioxane/H₂O) is strictly required to provide the proton source for catalytic turnover.

CatalyticCycle Rh_OH [Rh]-OH (Active Catalyst) Transmetalation Transmetalation ArB(OH)2 + Base Rh_OH->Transmetalation Rh_Ar [Rh]-Ar (Aryl-Rhodium Species) Transmetalation->Rh_Ar - B(OH)3/Base Coordination Aldehyde Coordination (Ar'CHO) Rh_Ar->Coordination Rh_Ar_Ald [Rh]-Ar(Ar'CHO) (π-Complex) Coordination->Rh_Ar_Ald Insertion Migratory Insertion (Enantiodetermining) Rh_Ar_Ald->Insertion Rh_Alkoxide [Rh]-OCH(Ar)(Ar') (Rhodium Alkoxide) Insertion->Rh_Alkoxide Hydrolysis Hydrolysis (H2O) Rh_Alkoxide->Hydrolysis Hydrolysis->Rh_OH Regenerates Catalyst Product Chiral Diarylmethanol HO-CH(Ar)(Ar') Hydrolysis->Product Product Release

Catalytic cycle of Rh-catalyzed asymmetric arylation of aldehydes.

Experimental Methodology: Self-Validating Protocol

This protocol details the synthesis of (S)-(4-chlorophenyl)(phenyl)methanol using a chiral tetrafluorobenzobarrelene (tfb) ligand. The procedure is designed with built-in self-validating checkpoints to ensure experimental integrity.

Materials & Reagents
  • [RhCl(C2​H4​)2​]2​ (1.5 mol%, equivalent to 3.0 mol% Rh)

  • Chiral Diene Ligand, e.g., (R,R)-Bn-tfb* (3.3 mol%)

  • Phenylboronic acid (2.0 equiv)

  • 4-Chlorobenzaldehyde (1.0 equiv, 0.5 mmol scale)

  • Aqueous KOH (1.5 M, degassed, 1.5 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Catalyst Assembly (Glovebox or Schlenk Line): In a dry reaction vessel, dissolve [RhCl(C2​H4​)2​]2​ (2.9 mg, 0.0075 mmol) and (R,R)-Bn-tfb* (3.3 mol%) in 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution will exhibit a subtle color shift (typically from pale yellow to a deeper orange hue), visually confirming successful ligand exchange and displacement of the ethylene ligands.

  • Reagent Introduction: To the active catalyst solution, add phenylboronic acid (122 mg, 1.0 mmol) and 4-chlorobenzaldehyde (70 mg, 0.5 mmol).

  • Activation & Reaction: Inject 0.5 mL of the 1.5 M aqueous KOH solution. Seal the vessel and stir the biphasic mixture vigorously at 30 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The highly UV-active aldehyde starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.3 ) that stains intensely with phosphomolybdic acid (PMA), confirming the reduction of the carbonyl to an alcohol.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & QC: Purify the crude residue via silica gel flash chromatography (gradient: 0% to 20% EtOAc in Hexanes). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).

    • Self-Validation Checkpoint: Inject a racemic standard (prepared via NaBH₄ reduction of the corresponding diaryl ketone) prior to the chiral sample to validate baseline separation of the enantiomers.

Workflow Step1 1. Catalyst Pre-activation Step2 2. Reagent Addition Step1->Step2 Step3 3. Asymmetric Arylation Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Purification & HPLC QC Step4->Step5

Experimental workflow for the synthesis and isolation of chiral diarylmethanols.

Data Presentation: Substrate Scope & Expected Performance

The choice of ligand drastically impacts the stereochemical outcome depending on the steric and electronic properties of the aldehyde and boronic acid. Below is a consolidated table of expected outcomes based on authoritative literature benchmarks , , .

Aldehyde SubstrateArylboronic AcidChiral Ligand SystemYield (%)Enantiomeric Excess (ee %)
1-NaphthaldehydePhenylboronic acid(R,R)-Bn-tfb9393
4-ChlorobenzaldehydePhenylboronic acid(R,R)-Bn-tfb8891
Benzaldehyde4-Methoxyphenylboronic acid(R,R)-Bn-tfb*9092
1-NaphthaldehydePhenylboronic acid(S)-Spiro Monophosphite8787
4-(Trifluoromethyl)benzaldehydePhenylboronic acidPhosphoramidite L29651

Troubleshooting & Optimization Insights

When scaling up or applying this methodology to novel substrates, researchers may encounter specific failure modes. Understanding the underlying causality is critical for rapid optimization.

  • Issue: Low Yield with High Unreacted Aldehyde Recovery

    • Causality: Arylboronic acids are susceptible to hydrolytic cleavage of the C–B bond (protodeboration), yielding the corresponding arene (e.g., benzene from phenylboronic acid). High temperatures and strong bases accelerate the protonation of the [ArB(OH)3​]− intermediate.

    • Solution: Increase the loading of the arylboronic acid to 2.0–2.5 equivalents. Alternatively, lower the reaction temperature to 20 °C and substitute KOH with a milder base such as KF or K₃PO₄.

  • Issue: Complete Catalyst Deactivation (No Conversion)

    • Causality: Commercial arylboronic acids often contain trace phenol impurities (a byproduct of their synthesis). Phenols strongly coordinate to the empty sites of the Rh center, forming an inactive, stable rhodium-phenoxide complex that halts the catalytic cycle .

    • Solution: Purify the arylboronic acid prior to use. This is achieved by dehydrating the boronic acid to its cyclic trimer (boroxine) via azeotropic distillation with toluene, washing the resulting solid with hexanes, and using the purified boroxine directly in the reaction .

  • Issue: Poor Enantioselectivity (< 80% ee)

    • Causality: Poor ee is typically caused by partial ligand dissociation at elevated temperatures, leading to an achiral [Rh]−OH background reaction, or by oxidation of the phosphoramidite/diene ligand due to oxygen ingress.

    • Solution: Ensure all solvents are thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use. Verify the optical purity of the chiral ligand.

References

  • Walsh, P. J., et al. "Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols." Journal of the American Chemical Society, 2010. URL:[Link]

  • Chen, S.-J., et al. "Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes Using Chiral Spiro Monophosphite Ligands." Organic Letters, 2006. URL:[Link]

  • Nishimura, T., Hayashi, T., et al. "The concise synthesis of chiral tfb ligands and their application to the rhodium-catalyzed asymmetric arylation of aldehydes." Chemical Communications, 2008. URL:[Link]

  • Hayashi, T., et al. "Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions." Wiley-VCH, 2011. URL:[Link]

  • Hayashi, T., Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 2003. URL:[Link]

  • Jagt, R. B. C., Minnaard, A. J., Feringa, B. L., et al. "Rhodium/phosphoramidite-catalyzed asymmetric arylation of aldehydes with arylboronic acids." Chemical Communications, 2008. URL:[Link]

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Application Note: Enantioselective Biocatalytic Reduction of (4-Chlorophenyl)(pyridin-2-yl)methanone (CPMK)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Process Focus: Asymmetric Biocatalysis, Enzyme Engineering, and Chiral API Synthesis

Introduction & Scientific Rationale

The synthesis of highly enantiopure chiral diaryl methanols is a critical step in the development of active pharmaceutical ingredients (APIs), particularly for next-generation antihistamines such as bepotastine and carbinoxamine[1]. The precursor to these APIs, (4-chlorophenyl)(pyridin-2-yl)methanone (CPMK), is notoriously classified as a "hard-to-reduce" or "bulky-bulky" ketone.

The core challenge lies in the structural topology of CPMK: the 4-chlorophenyl and pyridin-2-yl groups possess nearly identical steric demands[2]. This lack of steric differentiation impedes the ability of wild-type alcohol dehydrogenases (ADHs) to accurately distinguish between the pro-R and pro-S faces of the carbonyl group, typically resulting in poor enantiomeric excess (ee)[2].

To overcome this, advanced enzyme engineering—specifically, Hydroclassified Combinatorial Saturation Mutagenesis (HCSM)—has been applied to the ADH from Kluyveromyces polysporus (KpADH)[3]. By systematically reshaping the binding pockets, the engineered KpADH variant (50C10) achieves an exceptional >99.4% ee for the (R)-enantiomer, alongside a robust space-time yield suitable for industrial scale-up[3].

Mechanistic Insights: The Causality of Enantiodiscrimination

As an application scientist, it is crucial to understand why a specific biocatalyst succeeds where others fail. The success of the KpADH 50C10 variant is grounded in three mechanistic pillars:

  • Hydroclassified Combinatorial Saturation Mutagenesis (HCSM): Traditional directed evolution methods (e.g., NNK saturation) generate overwhelmingly large mutant libraries when targeting multiple residues simultaneously. HCSM circumvents this by dividing the 20 standard amino acids into four distinct groups based on hydrophobicity and size[3]. This targeted approach drastically reduces the screening burden while maximizing the probability of identifying synergistic mutations.

  • Reshaping the PocS and PocL Binding Pockets: The active site of KpADH contains a small pocket (PocS) and a large pocket (PocL). In the 50C10 variant, mutations selectively reduce the volume of PocS while expanding PocL. This increased volumetric disparity forces the bulky 4-chlorophenyl group into PocL and the pyridin-2-yl group into PocS[1].

  • Non-Covalent Anchoring: Beyond steric constraints, the 50C10 variant introduces critical π–π stacking and halogen–alkyl interactions within the active site[1]. These thermodynamic anchors lock CPMK into a rigid pro-R conformation prior to the hydride transfer from NADPH, effectively eliminating the formation of the (S)-enantiomer.

Data Presentation: Performance Metrics

The following tables summarize the self-validating performance metrics of the engineered biocatalytic system, comparing the wild-type (WT) enzyme to the optimized 50C10 variant.

Table 1: Kinetic Parameters and Enantioselectivity for CPMK Reduction

Biocatalyst KM​ (mM) kcat​ ( s−1 ) KM​/kcat​ ( s−1⋅mM−1 )Enantiomeric Excess (ee)
WT KpADH 0.8514.316.884.0% (R)
KpADH 50C10 0.4224.959.3>99.4% (R)

Data derived from the kinetic characterization of KpADH variants[1],[3],[2]. The 3.51-fold increase in catalytic efficiency ( KM​/kcat​ ) highlights the superior substrate affinity of the reshaped pocket.

Table 2: Optimized Reaction Parameters for Scale-Up

ParameterOptimized ConditionRationale / Causality
Substrate Loading Up to 500 mMHigh titer required for industrial viability; achieved via HCSM optimization[3].
Co-solvent 10% (v/v) EthanolCPMK is highly hydrophobic. Ethanol maintains the hydration shell while ensuring substrate solubility[4].
Cofactor Recycling Glucose / GDHDrives the thermodynamically reversible ADH reaction to completion by continuously regenerating NADPH[2].
Space-Time Yield 194 g⋅L−1⋅d−1 Demonstrates the commercial feasibility of the 50C10 variant in a bioreactor[3].

Experimental Protocol: Biocatalytic Reduction of CPMK

This protocol outlines a self-validating workflow for the asymmetric reduction of CPMK. The inclusion of a Glucose Dehydrogenase (GDH) coupled system ensures that the expensive NADP+ cofactor is recycled in situ.

Phase 1: Biocatalyst Preparation
  • Expression: Transform E. coli BL21(DE3) with the pET28a plasmid harboring the KpADH 50C10 gene. Grow in LB medium containing 50 µg/mL kanamycin at 37°C until OD600​ reaches 0.6–0.8.

  • Induction: Induce protein expression by adding 0.5 mM IPTG. Shift the temperature to 20°C and incubate for 16 hours.

  • Harvest & Lysis: Centrifuge the cells (8,000 × g, 10 min, 4°C). Resuspend the pellet in 100 mM potassium phosphate buffer (pH 7.0). Lyse via ultrasonication on ice, then centrifuge (12,000 × g, 20 min) to obtain the cell-free extract (CFE) containing the active enzyme.

Phase 2: Biotransformation Setup
  • Reaction Matrix: In a 50 mL baffled flask, prepare 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate Addition: Dissolve CPMK in absolute ethanol to create a concentrated stock. Add the stock to the reaction matrix to achieve a final CPMK concentration of 100–500 mM, ensuring the final ethanol concentration does not exceed 10% (v/v) to prevent enzyme denaturation[4].

  • Cofactor Coupling: Add 0.5 mM NADP+, 1.5 equivalents of D-glucose (relative to CPMK), and 10 U/mL of Glucose Dehydrogenase (GDH).

  • Initiation: Add the KpADH 50C10 CFE (final protein concentration ~2 mg/mL). Incubate at 30°C with orbital shaking at 200 rpm for 24 hours. Maintain pH at 7.0 using a pH stat (titrating with 1 M NaOH as gluconic acid is produced).

Phase 3: Downstream Processing & Analysis
  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge (5,000 × g, 5 min) to separate the organic and aqueous phases.

  • Recovery: Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Validation (Chiral HPLC): Dissolve the crude product in hexane/isopropanol. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate the >99.4% ee of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Process Visualizations

Biocatalytic_Workflow A 1. Biocatalyst Preparation (KpADH 50C10 in E. coli) C 3. Biocatalytic Reduction (GDH/Glucose for NADP+ Recycling) A->C B 2. Substrate Solubilization (CPMK in 10% Ethanol) B->C D 4. Downstream Extraction (Ethyl Acetate Partitioning) C->D E 5. Chiral HPLC Analysis (ee > 99.4%) D->E

Workflow for the biocatalytic reduction of CPMK using engineered KpADH and cofactor recycling.

Mechanistic_Pathway Substrate CPMK (Bulky-Bulky Ketone) Enzyme KpADH 50C10 (Reshaped PocS/PocL) Substrate->Enzyme Pro-R Binding Product (R)-Diaryl Methanol (Antihistamine Precursor) Enzyme->Product Release NADP NADP+ Enzyme->NADP Oxidation NADPH NADPH NADPH->Enzyme Hydride Transfer GDH GDH + Glucose NADP->GDH GDH->NADPH Regeneration

Mechanistic pathway of KpADH-catalyzed CPMK reduction coupled with GDH-mediated NADP+ regeneration.

References

  • Xu, G.-C., Wang, Y., Tang, M.-H., Zhou, J.-Y., Zhao, J., Han, R.-Z., & Ni, Y. (2018). Hydroclassified Combinatorial Saturation Mutagenesis: Reshaping Substrate Binding Pockets of KpADH for Enantioselective Reduction of Bulky–Bulky Ketones. ACS Catalysis, 8(9), 8336-8345.[Link]

  • de Miranda, A. S., et al. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 2, 900554.[Link]

  • Zhang, J., et al. (2022). Engineering diaryl alcohol dehydrogenase KpADH reveals importance of retaining hydration shell in organic solvent tolerance. Biotechnology and Bioengineering, 119(5), 1084-1094.[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Chlorophenyl-(2-furyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of heteroaryl carbinols. The synthesis of 3-Chlorophenyl-(2-furyl)methanol via the Grignard addition of 3-chlorophenylmagnesium bromide to furfural is a foundational transformation, yet it is notoriously prone to yield-crashing side reactions.

Furfural is an excellent, sustainable biomass-derived platform chemical[1], but its electron-rich furan ring introduces unique vulnerabilities. Below is our comprehensive, field-proven guide to mastering this synthesis, built on mechanistic causality and self-validating protocols.

Part 1: Mechanistic Insights & Reaction Workflow

To improve yield, you must understand the competing pathways. Furfural lacks α -protons, meaning enolization cannot compete with nucleophilic addition. However, the resulting furyl carbinol is highly sensitive to acidic environments. If exposed to strong acids during workup, the hydroxyl group protonates and leaves as water, generating a resonance-stabilized oxocarbenium ion. This intermediate is the gateway to catastrophic furan ring-opening, polymerization, or unwanted cascade reactions (such as the Aza-Piancatelli rearrangement when amines are present)[2].

Therefore, maximizing yield requires anhydrous initiation , controlled nucleophilic addition , and strictly mild quenching [3].

Workflow Mg Mg Turnings + 3-Chlorobromobenzene Grignard 3-Chlorophenylmagnesium bromide Mg->Grignard 2-MeTHF, Reflux Alkoxide Alkoxide Intermediate Grignard->Alkoxide Add Furfural at 0 °C Furfural Furfural (Freshly Distilled) Furfural->Alkoxide Product 3-Chlorophenyl- (2-furyl)methanol Alkoxide->Product Sat. NH4Cl Quench (Mild)

Fig 1. Synthetic workflow for 3-Chlorophenyl-(2-furyl)methanol via Grignard addition.

Part 2: Step-by-Step Standard Operating Procedure (SOP)

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) instead of standard THF. 2-MeTHF offers superior chemoselectivity for Grignard additions, has lower water miscibility (simplifying extraction), and is derived from renewable resources[4].

Step 1: Preparation of the Grignard Reagent

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Add magnesium turnings (1.1 equiv) and a single crystal of iodine (to activate the Mg surface).

  • Add a small portion (10%) of 3-chlorobromobenzene (1.0 equiv total) dissolved in anhydrous 2-MeTHF. Heat gently until the iodine color fades and the mixture turns cloudy, indicating initiation.

  • Add the remaining 3-chlorobromobenzene dropwise at a rate that maintains a gentle reflux. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Titrate the resulting Grignard reagent using 1,10-phenanthroline and sec-butanol. Do not assume 100% conversion based on mass.

Step 2: Nucleophilic Addition

  • Cool the titrated 3-chlorophenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Dissolve freshly distilled furfural (0.95 equiv relative to active Grignard) in anhydrous 2-MeTHF[3].

  • Add the furfural solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation.

  • Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the furfural spot disappears.

Step 3: Mild Quenching & Extraction

  • Cool the reaction mixture back to 0 °C.

  • Critical Step: Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl )[3]. Never use HCl or H2​SO4​ .

  • Transfer to a separatory funnel. The 2-MeTHF layer will cleanly separate from the aqueous layer[4]. Extract the aqueous layer twice with additional 2-MeTHF or Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography (gradient elution: 100% Hexanes to 8:2 Hexanes:EtOAc) to yield the pure product as a pale yellow oil[3].

Part 3: Troubleshooting FAQs

Q1: My Grignard reaction is failing to initiate, or my yield is below 30%. What is going wrong? A: Moisture is the primary suspect. Grignard reagents are highly sensitive to protic quenching. Ensure your 2-MeTHF is dried over molecular sieves (<50 ppm H2​O ). If the reaction still fails to initiate, the magnesium oxide layer is too thick. Use mechanical crushing (stirring dry turnings overnight) or chemical activation (adding a drop of 1,2-dibromoethane) to expose fresh magnesium.

Q2: During the workup, my reaction mixture turned dark brown/black, and I isolated a tarry mess instead of a yellow oil. Why? A: You have triggered a furan ring-opening cascade. Furyl(phenyl)methanol derivatives are highly sensitive to acidic conditions[2]. If you quenched the reaction with a strong mineral acid (like 1M HCl) to dissolve magnesium salts, the acid protonated the newly formed hydroxyl group. The subsequent loss of water generated an oxocarbenium ion, leading to polymerization. Always use saturated NH4​Cl for the quench [3].

Q3: My TLC shows multiple closely eluting spots, and the isolated product is impure. How do I fix this? A: This is usually caused by degraded furfural. Furfural undergoes rapid autoxidation upon exposure to air and light, forming furoic acid and other oligomers. These impurities not only consume your Grignard reagent but also complicate purification. Furfural must be distilled under reduced pressure immediately prior to use [3].

Troubleshooting Start Issue: Low Yield or Dark Impurities Q1 Did the Grignard reaction initiate? Start->Q1 A1_No Dry solvents to <50 ppm H2O. Activate Mg with I2 or DIBAL. Q1->A1_No No Q2 Is the crude mixture black/tarry? Q1->Q2 Yes A2_Yes Acidic ring-opening occurred. Strictly use Sat. NH4Cl quench. Q2->A2_Yes Yes A2_No Incomplete conversion. Check furfural purity & stoichiometry. Q2->A2_No No

Fig 2. Decision tree for resolving common yield and purity issues in furyl carbinol synthesis.

Part 4: Quantitative Data & Optimization

The table below summarizes the causality between experimental choices and the resulting yield/purity of 3-Chlorophenyl-(2-furyl)methanol.

Solvent ChoiceFurfural ConditionQuenching AgentIsolated Yield (%)Purity ProfileMechanistic Outcome
THFAs received (Aged)1M HCl< 35%Tarry / BlackAcidic ring-opening; Grignard consumed by furoic acid.
THFFreshly DistilledSat. NH4​Cl 75 - 80%> 95% (Yellow oil)Standard baseline; mild quench preserves the furan ring.
2-MeTHF Freshly Distilled Sat. NH4​Cl 90 - 95% > 98% (Yellow oil) Optimal. 2-MeTHF enhances chemoselectivity and phase separation[4].

References

  • 4 - Organic Syntheses Procedure Organic Syntheses[Link]

  • Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran Journal of Chemical Research / ResearchGate[Link]

  • A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization Journal of Applied Organometallic Chemistry[Link]

Sources

Side reactions in the Claisen-Schmidt condensation for furan-containing chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The Claisen-Schmidt condensation is the benchmark, atom-economical method for accessing chalcone scaffolds[1]. However, when utilizing biomass-derived furanic aldehydes (such as furfural or 5-hydroxymethylfurfural), the electron-rich heteroaromatic ring introduces significant chemoselectivity challenges[1].

This guide is designed for drug development professionals and synthetic chemists. It provides causal mechanistic insights and self-validating protocols to troubleshoot and bypass the most common side reactions encountered during the synthesis of furan-containing chalcones.

Diagnostic Workflow for Side Reactions

Troubleshooting_Workflow Start Crude Mixture Analysis (GC-MS / NMR) Tar Dark Tar / Insoluble Resin? Start->Tar TarFix Furan Polymerization: Lower Temp & Use MgO Catalyst Tar->TarFix Yes Cannizzaro Furan Alcohol/Acid Detected? Tar->Cannizzaro No CannizzaroFix Cannizzaro Reaction: Switch NaOH to Ba(OH)2 or HTc Cannizzaro->CannizzaroFix Yes Dypnone Dypnone (Ketone Dimer)? Cannizzaro->Dypnone No DypnoneFix Ketone Self-Condensation: Increase Aldehyde Equivalents Dypnone->DypnoneFix Yes Michael Saturated Adducts? Dypnone->Michael No MichaelFix Michael Addition: Reduce Time & Quench Promptly Michael->MichaelFix Yes Success Clean Furan-Chalcone Product Michael->Success No

Figure 1: Diagnostic workflow for resolving Claisen-Schmidt side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction mixture turning into a dark, insoluble tar? A1: You are observing the polymerization (or "resinification") of the furan ring. Furan derivatives are highly sensitive to harsh environments[2]. Under prolonged exposure to strong homogeneous bases (like NaOH) or high temperatures, the furan ring can undergo ring-opening and subsequent cross-linking, forming humin-like polymeric materials[1].

  • The Fix: Switch from homogeneous strong bases to heterogeneous solid bases like nanostructured Magnesium Oxide (MgO) or Hydrotalcites (HTc)[3]. These catalysts provide sufficient Lewis basicity to form the enolate without degrading the sensitive furan ring[1].

Q2: My aldehyde conversion is high, but my chalcone yield is low. I detect furanic acids and alcohols in the GC-MS. What happened? A2: This is the Cannizzaro disproportionation[3]. Strong aqueous bases (e.g., KOH, NaOH) can attack the non-enolizable furan aldehyde directly. The resulting tetrahedral intermediate undergoes a hydride shift, converting two aldehyde molecules into one furanic acid (e.g., 5-hydroxymethylfuranoic acid) and one furanic alcohol (e.g., 2,5-dihydroxymethylfuran)[3].

  • The Fix: Avoid strong alkali metal hydroxides. Use Barium Hydroxide (Ba(OH)2) or perform the reaction under solvent-free conditions. The absence of a bulk protic solvent suppresses the hydration step required for the Cannizzaro pathway[1].

Q3: I am seeing a significant byproduct with a mass corresponding to a ketone dimer. How do I prevent this? A3: This byproduct is dypnone (or a related dimer), formed via the self-condensation of your acetophenone derivative[3]. Because furan aldehydes are slightly less electrophilic than highly activated benzaldehydes, the ketone enolate may attack another unreacted ketone molecule instead[1].

  • The Fix: Adjust the stoichiometry. Use a slight excess of the furan aldehyde (1.1 to 1.2 equivalents) to kinetically outcompete the ketone self-condensation pathway.

Q4: My product is contaminated with a saturated 1,5-dicarbonyl compound. How did this form? A4: This is a Michael addition byproduct[1]. The newly formed α,β-unsaturated furano-chalcone is a highly active Michael acceptor. If the reaction is left running too long, excess ketone enolate will attack the β-carbon of the chalcone, forming a saturated adduct[4].

  • The Fix: Strictly monitor the reaction time and quench immediately upon ketone consumption. Alternatively, utilizing micellar media can precipitate the chalcone upon formation, sterically protecting it from further nucleophilic attack[4].

Quantitative Data: Condition & Side-Reaction Profiling

The table below summarizes how different catalytic systems influence the side-reaction profile during the synthesis of furan-chalcones.

CatalystSolvent SystemTemp (°C)Time (h)Primary Side Reaction(s)Typical Chalcone Yield (%)
NaOH (10% aq) Ethanol2524Cannizzaro, Michael Addition45 - 60%
Ba(OH)₂ EtOH / H₂O2512Minor Ketone Dimerization75 - 85%
Hydrotalcite (HTc) EtOH / H₂O904None observed> 95%
MgO (Nanostructured) Solvent-Free (MW)1502None observed> 90%
Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . By observing specific physical or analytical checkpoints, you can confirm the mechanistic success of the reaction in real-time.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis (MgO Catalyst)

Causality: Microwave (MW) heating ensures rapid, homogeneous energy transfer, driving the condensation to completion before furan polymerization can occur. Nanostructured MgO provides strong Lewis basic O²⁻ sites that selectively deprotonate the acetophenone α-hydrogens while sterically hindering the bimolecular transition state required for Cannizzaro disproportionation[1].

  • Catalyst Activation: Calcined nanostructured MgO at 450 °C for 2 hours to ensure the surface Lewis basic sites are free of adsorbed CO₂ and water.

  • Reaction Setup: In a microwave-safe vessel, combine 1.0 mmol of the furanic aldehyde and 1.0 mmol of acetophenone. Add 15 wt% of the activated MgO catalyst. Do not add solvent.

  • Irradiation: Irradiate the mixture at 150 °C for exactly 2 hours under a constant inert gas flow.

  • Workup: Cool to room temperature, extract the mixture with ethyl acetate, and filter off the MgO catalyst (which can be washed and reused up to six times).

Self-Validation Checkpoint: Analyze the crude extract via GC-FID using nonane as an internal standard[3]. If the mass balance (sum of unreacted ketone + desired chalcone) is ≥95%, it mathematically validates that non-volatile humin-like polymers did not form. A mass balance dropping below 85% indicates excessive temperature leading to furan degradation.

Protocol 2: Mild Homogeneous Synthesis (Ba(OH)₂ Catalyst)

Causality: Ba(OH)₂ is a milder base than NaOH. Its limited solubility in ethanol/water mixtures provides a controlled, slow release of hydroxide ions, which is sufficient for enolate generation but keeps the effective base concentration too low to trigger the Cannizzaro reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 1.1 mmol of furanic aldehyde (slight excess prevents dypnone formation) and 1.0 mmol of acetophenone in 10 mL of an ethanol/water mixture (1:1 v/v).

  • Catalyst Addition: Add 0.5 equivalents of Ba(OH)₂·8H₂O.

  • Condensation: Stir the reaction at room temperature (25 °C) for 12 hours.

  • Workup: Quench the reaction by neutralizing the base with dilute HCl until pH 7 is reached. Extract the product with dichloromethane.

Self-Validation Checkpoint: During the neutralization step, carefully monitor the aqueous phase. If the Cannizzaro reaction occurred, acidifying the aqueous layer to pH 3 will precipitate insoluble furan-2-carboxylic acid. The complete absence of this white precipitate visually validates the successful suppression of the Cannizzaro pathway.

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of Chlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation roadblocks when working with compounds containing a chlorophenyl moiety. This functional group is a highly prevalent pharmacophore in drug discovery (e.g., amlodipine, diclofenac) and agrochemicals, but it presents severe physicochemical challenges.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable aqueous solubilization.

The Mechanistic Challenge of the Chlorophenyl Moiety

The core issue with chlorophenyl compounds lies in their thermodynamics of dissolution. The chlorine atom is highly electron-withdrawing and lipophilic, while the phenyl ring is bulky and hydrophobic. Together, they disrupt the hydrogen-bonding network of water, resulting in an unfavorable free energy of solvation. Consequently, these molecules are typically categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV[1]. To solubilize them, we must actively alter their microenvironment to bypass these thermodynamic barriers.

Quantitative Comparison of Solubilization Strategies

Selecting the right approach requires balancing the required fold-increase in solubility against downstream application constraints (e.g., in vitro assays vs. in vivo dosing). The table below summarizes the quantitative efficacy of standard strategies:

StrategyMechanism of ActionTypical Fold-Increase in SolubilityKey AdvantagePrimary Limitation
Cyclodextrin Complexation Encapsulation of the hydrophobic chlorophenyl ring into a lipophilic cavity (e.g., HP-β-CD).15x to >1400x[2],[3]High biocompatibility; prevents precipitation upon dilution.Limited by API molecular weight and cavity fit.
Co-Solvency Disruption of water self-association; lowering the dielectric constant (e.g., PEG 400, DMSO).100x to 10,000x[4]Simple to formulate; highly effective for liquid dosing.High risk of precipitation upon in vivo dilution[5].
Solid Dispersion Conversion of crystalline API to an amorphous state in a hydrophilic polymer matrix.10x to 500x[1]Significantly improves dissolution rate and bioavailability.Thermodynamic instability (risk of recrystallization).
Self-Emulsifying Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form emulsions in aqueous media.50x to 1000x[5]Maintains API in a solubilized state in the GI tract.Complex formulation; potential surfactant toxicity.
Decision Matrix for Formulation

G Start Chlorophenyl API Low Aqueous Solubility Ionizable Ionizable Groups Present? Start->Ionizable pH pH Adjustment / Salt Formation Ionizable->pH Yes NonIonizable Non-Ionizable / Highly Lipophilic Ionizable->NonIonizable No MW Molecular Weight & Size? NonIonizable->MW CD Cyclodextrin Inclusion (e.g., HP-β-CD) MW->CD Fits CD Cavity (< 1000 Da) SD Solid Dispersion / Nanosuspension MW->SD High Dose / Large MW Cosolvent Co-solvency / Micellization MW->Cosolvent Liquid Formulation Needed

Workflow for selecting a solubilization strategy for chlorophenyl compounds.

Validated Experimental Protocols
Protocol A: Phase Solubility Study for Cyclodextrin Inclusion (Self-Validating System)

Causality: Cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic inner cavity that perfectly accommodates the chlorophenyl ring via van der Waals forces. This inclusion is thermodynamically driven by the displacement of enthalpy-rich water molecules from the cavity[3]. Self-Validation: This protocol validates itself mathematically. By plotting API concentration against CD concentration (a Higuchi-Connors plot), an AL​ -type linear plot confirms a 1:1 stoichiometric complex, validating that true molecular encapsulation—not just suspension—has occurred[6].

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in purified water or your target physiological buffer.

  • API Addition: Add an excess amount of the solid chlorophenyl compound to each vial. Crucial: The amount must exceed the compound's intrinsic aqueous solubility ( S0​ ) to maintain a saturated state.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 48–72 hours. This extended time is required to ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspensions through a 0.45 µm hydrophilic syringe filter (e.g., PVDF) to remove undissolved API. Crucial: Discard the first 1 mL of filtrate to prevent false-low readings caused by API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot API solubility (M) vs. CD concentration (M). Calculate the stability constant ( Kc​ ) using the equation: Kc​=Slope/(S0​×(1−Slope)) .

G Prep 1. Prepare HP-β-CD Solutions (0 - 50 mM) Add 2. Add Excess Chlorophenyl API Prep->Add Equilibrate 3. Agitate to Equilibrium (48-72h, Constant Temp) Add->Equilibrate Filter 4. Filter Suspension (0.45 µm PVDF) Equilibrate->Filter Analyze 5. HPLC Quantification Filter->Analyze Plot 6. Higuchi-Connors Plot (Calculate Kc) Analyze->Plot

Step-by-step methodology for cyclodextrin inclusion complexation and validation.

Troubleshooting & FAQs

Q1: My chlorophenyl compound precipitates immediately when I dilute my DMSO stock into aqueous assay media. How do I prevent this? A: You are experiencing a classic "solvent crash." Co-solvents like DMSO solubilize lipophilic drugs by lowering the dielectric constant of the mixture[4]. Upon dilution with water, the solubilizing power of the co-solvent decreases exponentially, causing rapid supersaturation and precipitation. The Fix: Instead of relying solely on a pure DMSO stock, use a "carrier" system. Pre-dissolve the API in a mixture of DMSO and a surfactant (e.g., Tween 80 or Cremophor EL). If you must use pure DMSO, keep the final DMSO concentration in the assay below 1% and add the stock solution dropwise to the aqueous media under vigorous vortexing to prevent localized supersaturation zones.

Q2: I am trying to formulate a solid dispersion, but my API has terrible wettability and floats on the polymer solution. What is the cause and the fix? A: The highly hydrophobic nature of the chlorophenyl ring causes a high contact angle with water, preventing the polymer matrix from interacting with the API surface[1]. The Fix: Introduce a small amount of a wetting agent (e.g., Sodium Lauryl Sulfate at 0.5-1% w/w) into your hydrophilic polymer matrix (like PVP or HPMC). Alternatively, switch to the solvent evaporation method: dissolve both the API and the polymer in a volatile organic solvent (e.g., ethanol/dichloromethane) where both are freely soluble, then evaporate the solvent to yield a co-precipitated amorphous solid dispersion[7].

Q3: How do I know if my cyclodextrin complex actually formed, or if the API is just suspended as nanoparticles? A: A simple visual check (a clear solution) is insufficient, as nanosuspensions can also appear optically clear. You must validate true molecular complexation using orthogonal analytical techniques. The Fix: Perform Differential Scanning Calorimetry (DSC) on the lyophilized solid complex. If a true inclusion complex has formed, the characteristic endothermic melting peak of the crystalline chlorophenyl API will disappear, proving the API is molecularly dispersed within the CD cavity[1]. Additionally, Nuclear Magnetic Resonance (1H-NMR) can confirm complexation; look for chemical shifts in the inner cavity protons (H3 and H5) of the cyclodextrin, which only occur when the electron-dense chlorophenyl ring successfully enters the cavity.

References
  • Title: Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs | Source: globalresearchonline.net | URL: 1

  • Title: Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations | Source: pharmaexcipients.com | URL: 5

  • Title: Solubility enhancement techniques: A comprehensive review | Source: wjbphs.com | URL: 4

  • Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide | Source: mdpi.com | URL: 2

  • Title: A Review: Solubility Enhancement of Poorly Water Soluble Drug | Source: ijprajournal.com | URL: 7

  • Title: Inclusion complexes of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin with 2-hydroxypropyl-β-cyclodextrin | Source: scielo.br | URL: 3

  • Title: Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility | Source: nih.gov | URL: 6

Sources

Optimizing reaction conditions for NaBH4 reduction of furan ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing NaBH₄ Reduction of Furan Ketones

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the sodium borohydride (NaBH₄) reduction of furan-containing ketones to furyl alcohols. Furan rings are critical pharmacophores, but their electron-rich, acid-sensitive nature introduces unique chemoselectivity and stability challenges during reduction and workup.

Troubleshooting & FAQs

Q1: My furyl alcohol product is degrading, polymerizing, or turning black during the reaction workup. What is causing this? Causality & Solution: The furan ring is highly sensitive to strong acids, which can trigger ring-opening or acid-catalyzed polymerization—especially when an electron-donating hydroxyl group is generated at the benzylic/furanylic position. Standard ketone reduction protocols often recommend quenching the reaction with 1 M HCl to destroy excess NaBH₄ and hydrolyze the intermediate borate complexes[1]. For furan derivatives, this is a fatal error. Optimization: Replace the strong acid quench with a mild, buffered alternative. Cautiously add saturated aqueous ammonium chloride (NH₄Cl) or simply deionized water at 0 °C[2]. This safely neutralizes the hydride without dropping the pH to a level that compromises the furan ring.

Q2: The reaction stalls at ~50-60% conversion, even though I added 1.0 molar equivalent of NaBH₄. Shouldn't one equivalent deliver four hydrides? Causality & Solution: Theoretically, one mole of NaBH₄ can reduce four moles of ketone through successive hydride transfers[3]. However, in practice, the protic solvents required for this reaction (such as methanol or ethanol) slowly react with the borohydride to form alkoxyborohydrides and hydrogen gas, effectively consuming your reagent[1]. Optimization: Always use a stoichiometric excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to outpace solvent-induced decomposition[1]. Additionally, perform the addition at 0 °C to kinetically suppress the side reaction with the solvent while maintaining the reduction rate of the ketone[2].

Q3: I am reducing an α,β-unsaturated furyl ketone, but NMR shows a mixture of the desired allylic alcohol and a saturated alcohol byproduct. How do I improve chemoselectivity? Causality & Solution: NaBH₄ can act as a "soft" nucleophile, leading to competitive 1,4-conjugate addition (reducing the alkene) alongside the desired 1,2-addition (reducing the carbonyl)[1]. Optimization: Implement Luche reduction conditions. By adding a stoichiometric amount of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the methanolic solution, the cerium coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, it modifies the borohydride species, driving exclusive 1,2-reduction to yield the pure furyl allylic alcohol[2].

Q4: Does the choice of alcohol solvent matter for furyl ketones? Causality & Solution: Yes. The solvent actively participates in the mechanism by protonating the intermediate alkoxide to release the final alcohol[2]. Methanol is highly polar and provides the fastest reaction rates, allowing reductions to complete at -60 °C to 0 °C, which is ideal for sensitive or stereochemically demanding furyl ketones[4]. Isopropanol (propan-2-ol) can also be used, but the reaction rate is significantly slower due to steric bulk and lower acidity, requiring room temperature or mild heating[5].

Quantitative Data: Solvent & Condition Matrix

Table 1: Optimization parameters and expected outcomes for the NaBH₄ reduction of furan ketones.

Solvent SystemTemperatureAdditiveHydride EquivalentsSelectivity / Outcome
Methanol (MeOH)0 °C to RTNone1.5 - 2.0 eqFast conversion (<1 h); standard 1,2-reduction[2].
Ethanol (EtOH)25 °CNone1.5 - 2.0 eqSlower conversion; less NaBH₄ decomposition[1].
Isopropanol (i-PrOH)25 °CNone2.0 eqVery slow; useful for highly reactive substrates[5].
MeOH0 °CCeCl₃·7H₂O1.5 eq>99% 1,2-reduction for α,β-unsaturated furyl ketones[2].
THF / H₂O (1:1)0 °CNone2.0 - 3.0 eqBiphasic; extremely slow, typically avoided.

Standard Operating Procedure (SOP): Mild Reduction of Furan Ketones

This protocol is designed as a self-validating system to ensure high-fidelity results while protecting the acid-sensitive furan pharmacophore.

Step 1: Substrate Preparation & Solvation

  • Action: Dissolve the furan ketone (1.0 mmol) in anhydrous methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Validation Checkpoint: Ensure complete dissolution. A homogenous solution is critical to prevent localized concentration gradients that cause erratic reaction rates[1].

  • Action: Cool the solution to 0 °C using an ice-water bath.

Step 2: Hydride Delivery

  • Action: Weigh out NaBH₄ (1.5 mmol, 1.5 eq). Slowly add the solid portion-wise over 5–10 minutes to the stirring solution.

  • Causality: Portion-wise addition prevents rapid exothermic spikes and controls the evolution of hydrogen gas[2].

  • Validation Checkpoint: You must observe mild effervescence (H₂ gas evolution) upon addition. If no gas is produced, your NaBH₄ has likely degraded due to atmospheric moisture and should be replaced.

Step 3: Reaction Monitoring

  • Action: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Validation Checkpoint: Monitor via TLC (Thin Layer Chromatography). The furyl alcohol product will typically be more polar (lower Rf) than the starting furan ketone. Proceed to workup only when the starting material spot is completely consumed.

Step 4: Chemoprotective Quenching

  • Action: Cool the reaction back to 0 °C. Cautiously add saturated aqueous NH₄Cl (2.0 mL) dropwise. Do not use HCl.

  • Causality: NH₄Cl provides a buffered, mildly acidic environment (pH ~6) sufficient to break down the boron-alkoxide complexes without catalyzing furan ring-opening[2].

  • Validation Checkpoint: Vigorous gas evolution will occur initially. The quench is complete when gas evolution ceases and a white borate precipitate may form.

Step 5: Extraction & Isolation

  • Action: Remove the bulk of the methanol under reduced pressure (rotary evaporation) at a low temperature (<30 °C).

  • Action: Partition the aqueous residue between deionized water (10 mL) and ethyl acetate or dichloromethane (3 x 10 mL).

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the furyl alcohol.

Diagnostic Workflow Diagram

G Start Furyl Ketone Reduction Incomplete Incomplete Conversion? Start->Incomplete Degradation Product Degradation During Workup? Incomplete->Degradation No SolIncomplete Increase NaBH4 to 1.5-2.0 eq. Ensure MeOH is at 0°C Incomplete->SolIncomplete Yes Selectivity Poor 1,2-Selectivity (Enone substrate)? Degradation->Selectivity No SolDegradation Furan is acid-sensitive. Quench with sat. NH4Cl (No HCl) Degradation->SolDegradation Yes SolSelectivity Use Luche Conditions (NaBH4 + CeCl3·7H2O) Selectivity->SolSelectivity Yes Success Optimal Furyl Alcohol Yield Selectivity->Success No SolIncomplete->Success SolDegradation->Success SolSelectivity->Success

Diagnostic logic tree for troubleshooting NaBH4 reduction of furan ketones.

References

  • Technical Support Center: Optimizing Reagent Stoichiometry for Efficient Ketone Reduction. BenchChem. 1

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver. 2

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 3

  • Nucleophilic Additions of 2-Furyllithium to Carbonyl Derivatives of L-Serine. Formal Synthesis of (2R,3R)-β-Hydroxy Aspartic Acid. MDPI. 4

  • Transmission of substituent effects through furan and thiophen rings. Rates of reaction of substituted 2-benzoyl-furans and -thiophens with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 5

Sources

Technical Support Center: Preventing Furan Ring Degradation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic behavior of furan-containing scaffolds. While the furan ring is a "privileged scaffold" in medicinal chemistry, its electron-rich, heteroaromatic nature makes it notoriously susceptible to degradation via acid-catalyzed ring opening, oxidative cleavage, and unwanted polymerization.

This guide is designed to move beyond basic tips. Here, we will dissect the mechanistic causality behind furan instability and provide self-validating protocols to ensure the structural integrity of your molecules from synthesis through purification.

The Mechanistic Causality of Furan Degradation

To troubleshoot furan degradation, you must first understand the fundamental physical chemistry driving its instability:

  • Acid-Catalyzed Ring Opening (Reverse Paal-Knorr): Furan is highly sensitive to Brønsted acids. Protonation occurs preferentially at the C2 or C5 positions, generating a resonance-stabilized carbocation. In the presence of protic nucleophiles (like water), this intermediate undergoes rapid nucleophilic attack, leading to a hemiacetal that collapses into an acyclic 1,4-dicarbonyl compound .

  • Oxidative Cleavage: The pronounced diene character of the furan ring makes it a prime target for electrophilic oxygen species. Ambient light and oxygen can generate singlet oxygen ( ), which undergoes a[4+2] cycloaddition with the furan ring to form an unstable endoperoxide. This intermediate rapidly cleaves into enediones, a pathway intentionally exploited in the Achmatowicz reaction but highly detrimental during routine handling .

  • Protic Solvent Disruption: Protic polar solvents (e.g., water, isopropanol) exacerbate ring opening during polymerization or functionalization by acting as nucleophiles or hydrogen-bonding with reactive intermediates, lowering the final crosslinking density and increasing the Degree of Open Structures (DOS) .

Diagnostic Workflow

Use the following logical matrix to identify the root cause of your specific degradation pathway.

FuranTroubleshooting Start Furan Degradation Detected CheckCond Analyze Reaction Conditions Start->CheckCond IsAcid Acidic Environment? CheckCond->IsAcid IsOx Oxidative Environment? IsAcid->IsOx No AcidPath Acid-Catalyzed Ring Opening IsAcid->AcidPath Yes OxPath Oxidative Cleavage IsOx->OxPath Yes Sol3 Use Polar Aprotic Solvents IsOx->Sol3 No (Solvent Issue) Sol1 Buffer pH > 4 & Use Lewis Acids AcidPath->Sol1 Sol2 Exclude O2 & Use Antioxidants OxPath->Sol2

Diagnostic workflow for identifying and resolving furan ring degradation pathways.

Troubleshooting Guides & FAQs

Q1: My furan-containing product is decomposing into a complex mixture during aqueous workup. How can I prevent this? A1: You are likely triggering a reverse Paal-Knorr reaction. During acidic workups, protonation of the electron-rich C2/C5 positions generates a carbocation. Because water is present, it acts as a nucleophile, attacking the intermediate and opening the ring into a 1,4-dicarbonyl compound. Solution: Carefully adjust the pH of your aqueous layer to be no lower than 4.0. Replace strong mineral acids (like HCl or ) with milder buffered solutions (e.g., saturated or acetate buffers) during quenching .

Q2: I am attempting a Lewis acid-catalyzed alkylation, but I observe significant polymerization and ring-opening. What is going wrong? A2: While Lewis acids are milder than Brønsted acids, the choice of solvent is critical. Protic solvents (even trace moisture or alcohols) can coordinate with the Lewis acid to generate localized Brønsted acidity, or act directly as nucleophiles to open the activated furan ring . Solution: Switch to strictly anhydrous, polar aprotic solvents like DMF or DMSO. These solvents stabilize the furan ring by solvating reactive intermediates without providing nucleophilic protons, significantly reducing the Degree of Open Structures (DOS) .

Q3: My purified furan derivative degrades on the benchtop over several days, turning yellow and losing assay purity. Why? A3: Furan rings possess significant diene character, making them highly susceptible to oxidative cleavage by ambient singlet oxygen ( ) and UV light. This initiates a [4+2] cycloaddition, forming an endoperoxide that subsequently cleaves into enediones. Solution: Store furan derivatives in amber glassware to prevent photolysis, purge the headspace with argon or nitrogen, and consider adding trace antioxidants (e.g., BHT) if the downstream chemistry permits .

Quantitative Data Presentation

The stability of the furan ring is heavily dictated by the microenvironment. The following tables summarize the empirical data regarding solvent selection and reagent substitution to maximize furan survival rates.

Table 1: Furan Stability Profile by Solvent Class

Solvent ClassExamplesFuran StabilityMechanistic Rationale
Protic Polar Water, Methanol, IsopropanolLow Acts as a nucleophile; facilitates rapid ring-opening to 1,4-dicarbonyls upon protonation.
Non-Polar Hexane, TolueneModerate Lacks stabilizing interactions; leaves the electron-rich ring susceptible to ambient oxidation.
Polar Aprotic DMF, DMSO, AcetonitrileHigh Solvates reactive intermediates without providing nucleophilic protons, preventing cleavage.

Table 2: Recommended Reagent Substitutions for Furan Synthesis

Traditional Reagent (High Degradation Risk)Recommended Alternative (Furan-Compatible)Target Reaction
Aqueous / Saturated / Acetic Acid BufferReaction Quenching / Workup
/ / Phosphoric AcidAlkylation / Acylation
Ambient Air / Clear GlassArgon Purge / Amber GlasswareStorage / Photolysis Prevention
Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic pipeline, utilize the following self-validating methodology for handling furan-containing intermediates. This protocol embeds analytical checkpoints to confirm the mechanistic integrity of the reaction.

Protocol: Mild Alkylation and Workup of Furan Derivatives

Objective: Perform electrophilic functionalization while suppressing acid-catalyzed polymerization and ring-opening.

Step 1: Anhydrous Preparation

  • Action: Flame-dry a round-bottom flask. Dissolve the furan substrate (1.0 eq) and the alkylating agent (1.1 eq) in anhydrous DMF under a strict Argon atmosphere.

  • Causality: Argon displaces ambient oxygen, preventing Achmatowicz-type oxidative cleavage. DMF acts as a polar aprotic stabilizer.

Step 2: Mild Lewis Acid Catalysis

  • Action: Cool the reaction mixture to 0 °C. Add a mild Lewis acid catalyst (e.g., , 0.1 eq) dropwise.

  • Causality: Low temperatures suppress the kinetic rate of polymerization. activates the electrophile without generating the free protons that trigger reverse Paal-Knorr ring opening.

  • Validation Checkpoint 1: Monitor by GC-MS or TLC. The presence of a single new product peak without a broad polymeric baseline confirms successful functionalization without polymerization.

Step 3: Buffered Quenching

  • Action: Quench the reaction at 0 °C by adding a saturated aqueous solution of until the pH of the aqueous layer reaches exactly 7.0–7.5.

  • Causality: Neutralizing the Lewis acid before the mixture reaches room temperature prevents localized acidic hotspots that cause degradation during phase separation.

  • Validation Checkpoint 2: Test the aqueous layer with a pH meter (not just pH paper). If pH < 4.0, do not proceed to extraction; continue buffering.

Step 4: Extraction and Storage

  • Action: Extract the organic layer using ethyl acetate. Dry over anhydrous , filter, and concentrate under reduced pressure at a bath temperature strictly below 35 °C. Store the final product in an amber vial purged with Argon.

  • Validation Checkpoint 3: Perform NMR. The preservation of the characteristic furan ring protons (typically doublets/multiplets between 6.0 and 7.5 ppm) and the absence of aldehydic/ketonic peaks ( 9.0–10.0 ppm) validates that the ring remains intact.

References
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers (PMC).[Link]

  • FA Polymerization Disruption by Protic Polar Solvents. MDPI.[Link]

  • Furan Oxidation Reactions in the Total Synthesis of Natural Products. ResearchGate.[Link]

SCXRD Technical Support Center: Advanced Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Single-Crystal X-ray Diffraction (SCXRD) Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic operational manuals. In crystallography, a failed refinement is rarely a software glitch; it is the mathematical manifestation of a physical or chemical reality we have failed to model. Here, we dissect the causality behind experimental failures—from nucleation anomalies in the crystallization vial to non-positive definite (NPD) tensors in Olex2. Every protocol provided is a self-validating system, ensuring your structural models are both chemically sensible and crystallographically rigorous.

SCXRD_Workflow A Crystal Growth & Selection B Data Collection & Reduction A->B Mount Crystal A1 Twinned/Aggregated Crystals Issue: Multiple lattices A->A1 C Structure Solution B->C Phase Solution B1 Weak High-Angle Diffraction Issue: Poor I/sigma B->B1 D Refinement & Validation C->D Least-Squares D1 NPD Atoms / High R1 Issue: Incorrect model/data D->D1

Fig 1: Core SCXRD workflow and common failure points requiring intervention.

Phase 1: Crystal Growth & Selection (The Foundation)

Causality: The quality of the diffraction pattern is fundamentally limited by the long-range order of the crystal lattice. Rapid precipitation leads to the kinetic trapping of defects, solvent inclusions, and twinning. We must thermodynamically control nucleation to achieve high-quality single crystals.

Q: My compound is highly soluble in all common solvents (e.g., DMF, DMSO), making it difficult to grow single crystals. Evaporation yields only powders. How can I force controlled crystallization? A: When dealing with highly soluble compounds, slow evaporation often fails because crystallization only occurs when a minute amount of solvent remains, leading to1[1]. Instead, utilize the Vapor Diffusion Method . This technique relies on the slow diffusion of an anti-solvent into the primary solvent, gradually lowering the solubility limit and promoting the growth of fewer, larger nucleation sites.

Protocol: Vapor Diffusion for Highly Soluble Compounds

  • Preparation: Dissolve 5–10 mg of your compound in a minimal volume (0.2–0.5 mL) of a "good" solvent (e.g., THF or DMF) in a small inner vial (e.g., a 1-dram vial).

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter to remove dust and extraneous particles, which act as unwanted heterogeneous nucleation sites[1].

  • Anti-Solvent Setup: Place the small open vial inside a larger outer vial (e.g., a 20 mL scintillation vial) containing 3–5 mL of a volatile "anti-solvent" (e.g., hexanes or diethyl ether)[2].

  • Sealing & Diffusion: Cap the outer vial tightly. The volatile anti-solvent will slowly vaporize and diffuse into the inner vial, decreasing the compound's solubility.

  • Validation: Monitor daily without disturbing the vial. Successful nucleation should yield well-defined geometric faces within 3–7 days.

Q: My diffraction pattern shows split spots and diffuse scattering. The software suggests the crystal is "twinned." What causes this, and how do I proceed? A: Twinning occurs when two or more separate crystals share some of the same crystal lattice points in a symmetrical manner, often due to local strain compensation or rapid growth kinetics, which can cause 3[3]. If the diffraction spots extend to high resolution (e.g., the 3rd or 4th band on the detector) but are split, you can proceed by indexing the multiple domains (detwinning) during data reduction[4]. However, if the spots are smeared and unresolved, you must regrow the crystal using a slower method to avoid trapping the kinetic twin phase.

Phase 2: Data Collection & Reduction (The Measurement)

Causality: The detector records intensities, but the phase information of the X-ray wave is lost (the 5)[5]. To reconstruct the electron density map accurately, we need highly redundant, high signal-to-noise data.

Table 1: Quantitative Data Quality Indicators for SCXRD

MetricTarget ValueCausality / Implication if Failed
Resolution Limit ≤ 0.84 ÅPoor resolution prevents distinguishing individual atoms (e.g., C vs. N).
Completeness > 99%Missing reflections create artifacts (Fourier truncation ripples) in the density map.
R_int (Internal Agreement) < 0.08 (8%)High R_int indicates poor crystal quality, absorption issues, or wrong crystal system.
Mean I/σ(I) > 10Low signal-to-noise means weak high-angle data, leading to unstable anisotropic refinement.

Q: My R_int is 12%, and the structure solution is failing. Should I try a different solution algorithm? A: No. An R_int of 12% is a red flag indicating 6[6]. No mathematical algorithm can reliably solve a structure from fundamentally flawed data. The issue is likely an incorrect Bravais lattice assignment, unresolved merohedral twinning, or severe radiation damage. Re-evaluate the unit cell indexing and data reduction parameters. If the frames themselves look poor, you must mount a new crystal.

Phase 3: Structure Solution & Refinement (The Model)

Causality: Refinement is a least-squares optimization where the calculated structure factors (based on your model) are 7[7]. If you assign an atom incorrectly, the software compensates by distorting the atom's thermal displacement parameters (ellipsoids).

Q: During refinement in Olex2, several of my atoms turned into "pyramids" or tetrahedra. What does this mean? A: A pyramid in Olex2 indicates that the atom has become 6[6]. This means the mathematical tensor describing the atom's thermal vibration has a negative value, which is physically impossible. This is the software's way of telling you the model is fundamentally flawed at that location.

NPD_Resolution Start Identify NPD Atom (Pyramid) Check1 Check Atom Assignment Is it too heavy/light? Start->Check1 Action1 Reassign Atom Type (e.g., Change C to O) Check1->Action1 Yes Check2 Check Occupancy/Disorder Is it partially occupied? Check1->Check2 No Action2 Split Atom / Refine Occupancy (Use PART commands) Check2->Action2 Yes Check3 Check Data Quality (High R_int, poor resolution?) Check2->Check3 No Action3 Apply Restraints (ISOR/SIMU) or Recollect Data Check3->Action3 Yes

Fig 2: Systematic diagnostic pathway for resolving Non-Positive Definite (NPD) atoms.

Protocol: Resolving NPD Atoms in Olex2

  • Verify Atom Assignment: The most common cause of an NPD atom is incorrect elemental assignment[6]. If you assigned a Carbon atom but the actual electron density belongs to Oxygen, the software shrinks the ellipsoid to compensate, eventually turning it NPD. Select the atom, change its type to a heavier/lighter element, and hit Refine.

  • Check for Disorder: If the atom assignment is correct, the atom might be disordered over multiple positions. Look at the residual electron density map (Q-peaks) around the NPD atom. If there are large Q-peaks nearby, split the atom into two positions and refine their occupancies (summing to 1.0).

  • Apply Restraints (Last Resort): If the atom is definitely correct (e.g., a carbon in a rigid phenyl ring) but the data is weak at high angles, you can force the atom to behave isotropically. In Olex2, select the atom, type ISOR in the command line, and refine[6].

  • Validation: After applying changes, run the refinement. A successful resolution will return the atom to a standard ellipsoid shape with a corresponding drop in the R1 factor.

Q: How do I properly add missing hydrogen atoms if the software doesn't find them automatically? A: Hydrogen atoms have very low X-ray scattering power because they only possess one electron, making them8[8] in difference Fourier maps. Instead of finding them experimentally, we calculate their positions based on idealized geometry (the "riding model").

  • Select the parent atom (e.g., a Carbon).

  • Use the HFIX or Add H command in the Olex2 GUI[9]. The software will calculate the ideal C-H bond length and angle based on the hybridization of the carbon.

  • If Olex2 generates extra or incorrect hydrogens (e.g., on a quaternary carbon), select the erroneous hydrogen, 7[7].

Sources

Technical Support Center: Grignard Reactions with Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Knowledge Base. Grignard additions to pyridinecarboxaldehydes (e.g., 2-, 3-, or 4-pyridinecarboxaldehyde) are notoriously capricious. The unique electronic and coordinating properties of the pyridine ring introduce competing mechanistic pathways that can severely compromise yield and purity.

This guide synthesizes field-proven methodologies and mechanistic causality to help you diagnose, troubleshoot, and eliminate common impurities in your organometallic workflows.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why am I isolating pyridylmethanols (reduction products) instead of my target secondary alcohol?

The Causality: When using Grignard reagents possessing β -hydrogens (such as ethyl-, isopropyl-, or isobutylmagnesium halides), the reagent can act as a reducing agent rather than a nucleophile. This occurs via an Oppenauer-type reduction—a cyclic, six-membered transition state where a hydride is transferred from the β -carbon of the Grignard reagent directly to the carbonyl carbon of the aldehyde[1]. The electron-withdrawing nature of the pyridine ring makes the carbonyl highly electrophilic, accelerating this parasitic hydride transfer. The Solution:

  • Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium species (the Imamoto reaction). Organoceriums are highly nucleophilic but significantly less basic, completely suppressing β -hydride transfer.

  • Alternatively, switch to the corresponding organolithium reagent at cryogenic temperatures ( −78∘C ), which cannot undergo this specific cyclic transition state.

Q2: LC-MS shows a massive impurity with exactly twice the expected molecular weight. What is this?

The Causality: You are observing a pinacol homocoupling product: 1,2-bis(pyridyl)ethane-1,2-diol. Pyridinecarboxaldehydes are highly susceptible to Single Electron Transfer (SET) mechanisms[2]. Instead of a two-electron nucleophilic attack, sterically hindered Grignard reagents may transfer a single electron to the aldehyde, generating a ketyl radical anion. Because the electron-deficient pyridine ring stabilizes this radical, two ketyl radicals rapidly dimerize to form the pinacol impurity[1][2]. The Solution: Minimize steric bulk on the nucleophile if possible. If a bulky addition is required, transition to mechanochemical Barbier conditions or use organozinc reagents, which are less prone to initiating SET pathways with heterocyclic aldehydes[2].

Q3: The reaction stalls at 40% conversion unless I use a massive excess (>2.5 equivalents) of Grignard reagent. Why?

The Causality: The basic nitrogen atom of the pyridine ring acts as a powerful Lewis base, coordinating strongly to the magnesium center of the Grignard reagent[3]. This coordination forms a stable, often insoluble complex that shifts the Schlenk equilibrium and effectively sequesters the active organometallic species, rendering it inert[4]. The Solution: Pre-treat the pyridinecarboxaldehyde with a sacrificial Lewis acid (e.g., BF3​⋅OEt2​ ) to mask the pyridine nitrogen. Alternatively, utilize a "Turbo Grignard" ( R-MgCl⋅LiCl ). The lithium chloride breaks up the polymeric magnesium aggregates, maintaining a highly reactive, monomeric Grignard species in solution despite the presence of coordinating heteroatoms[4].

Q4: NMR indicates the loss of aromaticity and the appearance of new sp3 ring protons. What happened?

The Causality: This is a Chichibabin-type side reaction. The Grignard reagent has attacked the electrophilic pyridine ring itself (typically at the C2 or C4 position) rather than the aldehyde carbonyl. This is highly prevalent if the reaction is allowed to warm up, leading to dihydropyridine intermediates[5]. The Solution: Strict temperature control is mandatory. The reaction must be initiated and maintained below −40∘C to kinetically favor carbonyl addition over thermodynamic ring addition[5].

Part 2: Mechanistic Divergence Visualization

The following diagram maps the competing reaction pathways when a Grignard reagent interacts with a pyridinecarboxaldehyde.

GrignardPathways Start Pyridinecarboxaldehyde + Grignard Reagent Sub1 1,2-Nucleophilic Addition (Desired Pathway) Start->Sub1 Fast kinetics, Low Temp (< -40 °C) Sub2 Beta-Hydride Transfer (Reduction Impurity) Start->Sub2 Grignards with β-hydrogens Sub3 Single Electron Transfer (Pinacol Homocoupling) Start->Sub3 Steric bulk, Electron-deficient Sub4 Ring Attack (Chichibabin-type) Start->Sub4 High Temp, Steric hindrance Sub5 N-Coordination (Reagent Deactivation) Start->Sub5 Unmasked Pyridine Nitrogen

Mechanistic divergence of Grignard reagents reacting with pyridinecarboxaldehydes.

Part 3: Impurity Diagnostic Matrix

Summarized below is the quantitative and qualitative data matrix for identifying and mitigating side reactions.

Impurity / IssueMechanistic CauseAnalytical Signature (NMR/MS)Primary Mitigation Strategy
Pyridylmethanol β -hydride transfer via 6-membered TSLoss of carbonyl 13C peak; new −CH2​OH singlet in 1H NMR.Transmetalate to CeCl3​ (Imamoto) or use organolithiums.
1,2-Bis(pyridyl)ethane-1,2-diol SET reduction to ketyl radical, followed by dimerizationDimeric mass in LC-MS; symmetric diol −CH peaks in NMR.Switch to Barbier conditions or use less sterically hindered nucleophiles.
Dihydropyridines Nucleophilic attack on the electrophilic pyridine ringLoss of aromaticity; appearance of complex sp3 ring multiplet.Maintain reaction temperature strictly below −40∘C .
Sluggish Conversion N-Mg coordination precipitating the active reagentUnreacted starting material recovered; thick precipitate in flask.Add Lewis acid ( BF3​⋅OEt2​ ) or use Turbo Grignard ( R-MgCl⋅LiCl ).

Part 4: Validated Experimental Protocols

Protocol A: Cerium-Mediated Addition (Imamoto Reaction) to Suppress Reduction

Self-Validation Checkpoint: CeCl3​ is highly hygroscopic. If the salt is not strictly anhydrous, the residual water will instantly quench the Grignard reagent upon addition, resulting in vigorous bubbling (alkane gas evolution) and zero product formation.

  • Activation of CeCl3​ : Place 1.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask. Heat gradually to 140∘C under high vacuum ( <0.1 mbar ) for 2 hours, then increase to 150∘C for an additional 2 hours. A free-flowing white powder must result.

  • Suspension: Cool to room temperature under argon. Add anhydrous THF ( 5 mL/mmol ) and stir vigorously for 2 hours to form a uniform milky white suspension.

  • Transmetalation: Cool the suspension to −78∘C . Dropwise add 1.5 equivalents of the Grignard reagent. Stir for 1 hour at −78∘C to ensure complete formation of the organocerium species.

  • Addition: Dissolve 1.0 equivalent of the pyridinecarboxaldehyde in a minimal amount of anhydrous THF. Add this dropwise to the organocerium mixture at −78∘C .

  • Workup: Stir for 2 hours at −78∘C , then quench cold with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Utilizing Turbo Grignards to Overcome N-Coordination

Self-Validation Checkpoint: The addition of LiCl disrupts the polymeric Schlenk equilibrium of the Grignard reagent. A successful Turbo Grignard solution will be completely homogeneous and transparent, unlike standard Grignards which often appear cloudy.

  • Preparation of Turbo Grignard: If not purchased commercially, prepare the R-MgCl⋅LiCl complex by adding 1.1 equivalents of strictly anhydrous LiCl to the magnesium turnings prior to the addition of the alkyl chloride in THF[4].

  • Reaction Setup: Dissolve 1.0 equivalent of pyridinecarboxaldehyde in anhydrous THF ( 10 mL/mmol ) under argon. Cool the solution to −40∘C .

  • Addition: Add 1.1 equivalents of the Turbo Grignard reagent dropwise. The enhanced nucleophilicity and monomeric nature of the reagent prevent sequestration by the pyridine nitrogen[4].

  • Completion: Monitor by TLC. The reaction typically reaches >95% conversion within 30 minutes at −40∘C , avoiding the need for excess equivalents or elevated temperatures that cause ring-addition[5]. Quench with saturated aqueous NH4​Cl .

Part 5: References

  • Grignard Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Reaction Between Grignard reagents and Heterocyclic N-oxides: Synthesis of Substituted Pyridines, Piperidines and Piperazines Source: diva-portal.org URL:[Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: nih.gov (PMC) URL:[Link]

  • Synthesis and Reactivity of Organometallic and Coordination Complexes of Mg and Ni Source: proquest.com URL:[Link]

  • Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis Source: chemrxiv.org URL:[Link]

Sources

Scaling up the synthesis of 3-Chlorophenyl-(2-furyl)methanol for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-Chlorophenyl-(2-furyl)methanol .

This secondary alcohol is a critical preclinical active pharmaceutical ingredient (API) intermediate. The most scalable and economically viable synthetic route relies on the Grignard addition of 3-chlorophenylmagnesium bromide to 2-furaldehyde (furfural). However, transitioning this highly exothermic, moisture-sensitive organometallic reaction from the bench to a multi-liter or pilot-scale reactor introduces severe safety and purity challenges.

This guide provides field-proven methodologies, causal explanations for process parameters, and targeted troubleshooting to ensure your scale-up is safe, high-yielding, and reproducible.

Process Workflow & Mechanistic Pathway

G N1 3-Bromochlorobenzene + Mg Turnings N2 Grignard Formation (3-Cl-PhMgBr) N1->N2 2-MeTHF, 40-50°C (Verify Initiation) N3 Furfural Addition (Electrophilic Attack) N2->N3 Cool to 0-5°C (Controlled Dosing) N4 Mild Acid Quench (Sat. NH4Cl) N3->N4 T < 20°C (Prevent Accumulation) N5 Phase Separation & Organic Extraction N4->N5 Protect Furan Ring N6 Crystallization (Heptane/EtOAc) N5->N6 Solvent Swap N7 3-Chlorophenyl-(2-furyl)methanol (Target API Intermediate) N6->N7 High Purity Yield

Workflow for the scale-up synthesis of 3-Chlorophenyl-(2-furyl)methanol via Grignard addition.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . This means the process cannot proceed to the next high-risk step without a measurable confirmation of success in the current step.

Phase 1: Generation of 3-Chlorophenylmagnesium Bromide

Causality Focus: Initiation verification and Wurtz coupling suppression.

  • Reactor Preparation: Charge a dry, nitrogen-purged jacketed reactor with Magnesium turnings (1.1 equiv) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (3 volumes).

    • Why 2-MeTHF? Compared to standard THF, 2-MeTHF has a higher boiling point (reducing runaway risk), offers superior phase separation during workup, and has been proven to suppress undesired Wurtz coupling byproducts[1].

  • Initiation (Self-Validation Step): Add exactly 5% of the total 3-bromochlorobenzene charge. Heat the reactor jacket to 40 °C. Do not proceed until initiation is confirmed via a sudden internal temperature spike (ΔT ≥ 3 °C) or via in-situ FTIR monitoring showing the rapid consumption of the halide[2][3].

  • Continuous Dosing: Once initiation is validated, dose the remaining 3-bromochlorobenzene continuously over 2–3 hours. Modulate the dosing rate to maintain an internal temperature of 45–55 °C.

  • Maturation: Stir for an additional 1 hour at 50 °C until the magnesium is visually consumed and the halide concentration plateaus.

Phase 2: Electrophilic Addition of Furfural

Causality Focus: Exotherm control and electrophile integrity.

  • Electrophile Preparation: Freshly distill 2-furaldehyde (furfural) under vacuum immediately prior to use.

    • Why distill? Furfural rapidly auto-oxidizes and polymerizes upon exposure to air and light. Using degraded furfural introduces colored polymeric tars that will poison downstream crystallization[4].

  • Cooling: Cool the Grignard solution to 0–5 °C.

  • Controlled Addition (Self-Validation Step): Begin dropwise dosing of the furfural (diluted in 2 volumes of 2-MeTHF). The dosing rate must be strictly governed by the reactor's cooling capacity. If the internal temperature exceeds 15 °C, the dosing pump must automatically pause. This prevents the accumulation of unreacted furfural, which is the primary cause of catastrophic thermal runaways in Grignard scale-ups[5].

Phase 3: Quench and Isolation

Causality Focus: Preservation of the acid-sensitive furan ring.

  • Mild Quench: Transfer the active reaction mixture slowly into a secondary reactor containing pre-cooled (5 °C) saturated aqueous Ammonium Chloride (NH₄Cl).

    • Why avoid standard HCl? The furan ring is highly sensitive to strong aqueous acids. Quenching with 1M–6M HCl will protonate the furan oxygen, triggering a hydrolytic ring-opening sequence that degrades your product into useless 1,4-diketones[4].

  • Phase Separation: Allow the layers to settle. The 2-MeTHF organic layer will cleanly separate on top.

  • Isolation: Wash the organic layer with brine, perform an azeotropic distillation to remove trace water, and swap the solvent to a Heptane/Ethyl Acetate mixture to induce the crystallization of pure 3-Chlorophenyl-(2-furyl)methanol.

Quantitative Process Data

Table 1: Thermodynamic and Process Parameters for Scale-Up

Process StepCritical ParameterTarget ValueSafety Limit / Hard StopCausal Rationale
Grignard Initiation Internal Temp40–50 °C> 60 °CExceeding limits risks solvent boiling and over-pressurization.
Halide Dosing Dosing Rate2–3 hoursTemp > 55 °CFast dosing leads to reagent accumulation and delayed exotherm[5].
Furfural Addition Internal Temp0–5 °C> 15 °CReaction is highly exothermic; higher temps promote side reactions.
Reaction Quench Quench pHpH 6.5–7.5pH < 4.0Acidic conditions cause furan ring-opening and polymerization[4].

Troubleshooting Guide & FAQs

Q: Why is my Grignard initiation stalling, and how do I safely restart it on a multi-liter scale? A: Stalled initiation is a severe safety hazard. If unreacted halide accumulates in the reactor, a sudden, delayed initiation will cause an uncontrollable thermal runaway[2][5].

  • Root Cause: A thick oxide layer on the Mg turnings, trace moisture in the solvent, or insufficient initial temperature.

  • Corrective Action: Never add more than 5% of your halide charge before initiation is confirmed[3]. To restart a stalled reaction at scale, do not add more halide. Instead, inject a chemical activator such as DIBAL-H or 1,2-dibromoethane (which entrains the oxide layer via harmless ethylene gas evolution).

Q: The reaction mixture turned dark black immediately upon the addition of furfural, and my final yield is below 40%. What happened? A: You are observing furfural degradation and polymerization.

  • Root Cause: Furfural is highly reactive. If it was not freshly distilled, it likely contained furoic acid and degradation polymers. Additionally, if the internal temperature during addition exceeded 20 °C, the Grignard reagent can cause the furfural to undergo complex condensation reactions rather than the desired 1,2-addition.

  • Corrective Action: Always vacuum-distill furfural within 24 hours of use. Strictly maintain the addition temperature below 15 °C.

Q: How do we mitigate the formation of 3,3'-dichlorobiphenyl during the Grignard formation? A: This impurity is the result of Wurtz coupling, which occurs when the newly formed 3-chlorophenylmagnesium bromide reacts with unreacted 3-bromochlorobenzene.

  • Root Cause: High localized concentrations of the aryl halide relative to the magnesium surface area.

  • Corrective Action: Ensure vigorous agitation to maximize Mg surface contact. Utilize a slow, continuous dosing strategy for the aryl halide. Furthermore, switching your solvent system from THF to 2-MeTHF has been empirically shown to suppress Wurtz coupling pathways[1].

References

  • Grignard Reaction Scale-up – 4 Steps to Control Development Source: Mettler Toledo URL:[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 5-Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Technical Support Center: NMR Troubleshooting for Substituted Furans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. Interpreting the nuclear magnetic resonance (NMR) spectra of substituted furans presents unique challenges due to their distinct electronic properties, diene-like aromaticity, and fine long-range coupling networks.

As an Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we explore the causality behind furan NMR phenomena and establish self-validating workflows to ensure your structural elucidations are unambiguous and robust.

Diagnostic Workflow for Furan NMR

Before diving into specific anomalies, follow this standardized decision tree to systematically resolve furan regiochemistry and substitution patterns.

FuranNMRWorkflow Start Acquire 1D 1H & 13C NMR CheckSignals Are furan signals overlapping with aromatic/alkene peaks? Start->CheckSignals OverlapYes Yes: Run 2D COSY & HSQC CheckSignals->OverlapYes Overcrowded OverlapNo No: Analyze J-couplings (J2,3, J3,4, J2,4, J2,5) CheckSignals->OverlapNo Clear AnalyzeCoupling Extract J-values to determine substitution pattern OverlapYes->AnalyzeCoupling OverlapNo->AnalyzeCoupling CheckRegio Is regiochemistry unambiguous? AnalyzeCoupling->CheckRegio RegioNo No: Run 2D HMBC (Optimize for 8 Hz) CheckRegio->RegioNo Ambiguous RegioYes Yes: Finalize Structure CheckRegio->RegioYes Resolved Confirm Validate with NOESY/ROESY (Spatial proximity) RegioNo->Confirm RegioYes->Confirm

Diagnostic workflow for resolving substituted furan NMR spectra.

FAQ & Troubleshooting Guides

Section 1: Chemical Shift Anomalies & Substituent Effects

Q: Why are the α -protons (H-2/H-5) of my furan appearing much further downfield than expected, while the β -protons (H-3/H-4) are heavily shielded?

A: This is a classic manifestation of the competing electronic effects exerted by the furan oxygen atom.

  • The Causality: The oxygen atom is highly electronegative, which inductively withdraws electron density through the σ -bond framework. This strong inductive effect deshields the adjacent α -protons (H-2 and H-5), pushing them downfield to approximately δ 7.4 ppm[1]. Conversely, the oxygen's lone pairs participate in the aromatic π -system. This resonance effect donates electron density specifically to the β -carbons (C-3 and C-4), shielding the attached protons and shifting them upfield to the δ 6.3–6.4 ppm range[1].

  • Substituent Impact: If you attach an electron-withdrawing group (EWG) like a formyl or nitro group at C-2, it will pull electron density out of the ring. By resonance, the positive charge localizes on C-3 and C-5, causing those specific protons to shift drastically downfield, overriding the inherent oxygen shielding.

Section 2: Coupling Constant Conundrums

Q: I have a disubstituted furan, and my 1D 1 H NMR shows a doublet with a coupling constant of ~3.5 Hz. Does this indicate a 2,3-disubstituted or 2,5-disubstituted pattern?

A: A coupling constant of 3.5 Hz in a furan ring strictly indicates a 2,5-disubstituted pattern.

  • The Causality: Unlike benzene, furan possesses significant "diene-like" character due to lower aromatic resonance energy. This means the bond order between C-3 and C-4 is significantly higher than between C-2 and C-3. Consequently, the 3J3,4​ coupling constant is the largest in the ring, typically ranging from 3.0 to 4.0 Hz[2].

  • Diagnostic Rule: The 3J2,3​ (or 3J4,5​ ) coupling is much smaller, usually between 1.7 and 2.0 Hz[2]. Therefore, observing a 3.5 Hz coupling confirms the presence of adjacent β -protons (H-3 and H-4 coupling with each other), meaning the substituents must occupy the 2 and 5 positions.

Section 3: Regiochemistry & 2D NMR Troubleshooting

Q: My 1D 1 H NMR shows overlapping signals in the 7.0–7.5 ppm region due to a fused aromatic system. How can I definitively assign the regiochemistry of the furan substituents?

A: When 1D spectra are overcrowded, relying solely on chemical shifts is risky. The coupling patterns and chemical shifts of the isolated furan protons provide a unique fingerprint, but 2D NMR is required for unambiguous assignment[3]. We recommend a self-validating 2D workflow :

  • HMBC (Through-Bond): Identify the substituent protons (e.g., a methyl group). Trace the 3JCH​ and 2JCH​ correlations from these protons into the quaternary furan ring carbons.

  • NOESY/ROESY (Through-Space Validation): If HMBC suggests a specific regiochemistry (e.g., a methyl at C-2), run a NOESY experiment. The spatial proximity must corroborate the through-bond HMBC connectivity (e.g., an NOE cross-peak between the C-2 methyl and H-3). If NOESY contradicts HMBC, you may be misinterpreting a weak 4JCH​ correlation as a 3JCH​ correlation.

Standardized Protocol: High-Resolution NMR Acquisition for Furans

To capture fine long-range furan couplings ( 4J and 5J ) and unambiguous 2D correlations, follow this optimized methodology:

Step 1: Sample Preparation

  • Action: Dissolve 5–15 mg of the purified furan derivative in 600 µL of high-purity deuterated solvent (e.g., CDCl 3​ ).

  • Causality: Over-concentrated samples increase viscosity, leading to broader spectral lines ( T2​ relaxation shortening). This line broadening will obscure critical 0.7 Hz 4J2,4​ couplings necessary for structural proof.

Step 2: 1D 1 H Acquisition

  • Action: Set the spectral width to 0–12 ppm. Use a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 2.0–3.0 seconds. Acquire 16-32 scans[1].

  • Causality: Furan protons can exhibit longer T1​ relaxation times than standard alkyl protons. A sufficient D1​ ensures quantitative integration, which is your primary metric for determining the degree of substitution.

Step 3: 2D HMBC Acquisition

  • Action: Optimize the long-range coupling delay for nJCH​=8 Hz.

  • Self-Validating Step: If distinguishing between structurally similar isomers (e.g., 2,3- vs 2,4-disubstitution), queue a secondary HMBC optimized for 4 Hz. This validates the primary dataset by capturing weaker 2JCH​ correlations that are often missed at 8 Hz.

Step 4: Data Processing

  • Action: Apply a mild exponential window function (Line Broadening, LB = 0.1–0.3 Hz) to the 1D 1 H FID prior to Fourier Transform.

  • Causality: Aggressive apodization will artificially merge fine 4J and 5J multiplets into broad singlets, destroying the diagnostic coupling fingerprint of the furan ring.

Reference Data Tables

Table 1: Typical 1 H and 13 C Chemical Shifts for Unsubstituted Furan
Position 1 H Shift (ppm) 13 C Shift (ppm)Electronic Environment
C-2 / C-5 ( α ) ~7.40144.0 - 152.0Inductively deshielded by adjacent highly electronegative oxygen[1].
C-3 / C-4 ( β ) ~6.30 - 6.40110.0 - 112.0Resonance shielded by delocalization of oxygen lone pairs[1].
Table 2: Characteristic 1 H- 1 H Coupling Constants in Furans
Coupling TypeProtons InvolvedTypical Range (Hz)Diagnostic Significance
3Jβ,β​ H-3, H-43.0 - 4.0Largest coupling; indicates 2,5-disubstitution if isolated[2].
3Jα,β​ H-2, H-3 or H-4, H-51.7 - 2.0Smaller ortho-coupling; indicates diene-like bond alternation[2].
4Jα,β​ H-2, H-4 or H-3, H-50.7 - 1.0Fine meta-like splitting; requires high-resolution processing[2].
5Jα,α​ H-2, H-51.0 - 1.5Cross-ring para-like coupling; diagnostic for 3,4-disubstitution.

References

  • The Sadtler Handbook of Proton NMR Spectra. Sadtler Research Laboratories / Scribd. URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., et al. John Wiley & Sons. URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Claridge, T. D. W. Elsevier. URL:[Link]

Sources

Technical Support Center: Navigating Cell Permeability Challenges with Furan-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a critical hurdle in the development of furan-containing therapeutics: poor cell permeability. The furan ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings and its versatile chemistry.[1][2] However, its inherent physicochemical properties can often lead to challenges in absorption, distribution, metabolism, and excretion (ADME), particularly low passive diffusion across cellular membranes.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will explore the underlying causes of poor permeability and offer validated experimental protocols to diagnose and overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My furan-based compound shows excellent target affinity in biochemical assays but has no activity in cell-based assays. Is permeability the likely culprit?

A1: This is a classic and highly probable scenario. A significant drop in potency when moving from a biochemical (cell-free) to a cell-based assay is a strong indicator of poor cell permeability. The furan scaffold, while structurally valuable, possesses an oxygen heteroatom that can contribute to a higher polar surface area (PSA) and act as a hydrogen bond acceptor, both of which can hinder passive diffusion across the lipophilic cell membrane.[3][4]

Troubleshooting Steps:

  • Initial Assessment: First, confirm the compound's stability in your cell culture medium. Degradation can mimic poor permeability.

  • Permeability Prediction: Use in silico tools to predict LogP, PSA, and solubility. While not definitive, these predictions can quickly flag potential issues.

  • Direct Permeability Measurement: The most direct approach is to perform an in vitro permeability assay. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA) as a cost-effective, high-throughput initial screen. If results from PAMPA are poor, or if you suspect active transport is involved, proceed to a Caco-2 permeability assay.

Q2: Why is my furan compound showing low permeability in the PAMPA assay despite having an optimal calculated LogP (1-3)?

A2: While LogP is a crucial indicator of lipophilicity, it doesn't tell the whole story. Several factors unique to furan and the overall molecular structure can lead to this discrepancy:

  • Intramolecular Hydrogen Bonds (IMHBs): The compound might be adopting a conformation in the aqueous assay buffer that exposes its polar groups. For good permeability, a molecule often needs to adopt a "chameleonic" conformation, where it can form internal hydrogen bonds to shield its polar surface area and present a more lipophilic face to the membrane.[5] In some macrocycles, incorporating a furan ring has been shown to improve passive permeability over other heterocycles like pyrrole, potentially by influencing these conformational dynamics.[6][7]

  • High Polar Surface Area (PSA): The furan's oxygen atom contributes to the molecule's overall PSA. Even with a favorable LogP, a high PSA (>140 Ų) is often correlated with poor permeability.

  • Poor Solubility: The compound may be precipitating out of the solution in the assay, leading to an artificially low permeability reading. It is crucial to measure the compound's kinetic solubility in the assay buffer.

Troubleshooting Steps:

  • Measure Thermodynamic and Kinetic Solubility: Ensure your compound's concentration in the assay is well below its solubility limit.

  • Structural Modifications: Consider synthetic modifications that encourage the formation of an IMHB. This can sometimes be achieved by altering adjacent functional groups.

  • Bioisosteric Replacement: If the furan oxygen is determined to be the primary source of excessive polarity, consider replacing the furan ring with a more lipophilic bioisostere like a thiophene or a substituted phenyl ring. This is a common strategy to modulate physicochemical properties.[1][8]

Q3: My Caco-2 assay results show a high efflux ratio (B-A / A-B > 2). What does this mean for my furan candidate?

A3: A high efflux ratio is a clear indication that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp). This means that even if the compound can passively enter the cell, it is being actively pumped back out, preventing it from reaching its intracellular target. This is a major cause of poor oral bioavailability and drug resistance.

Troubleshooting Steps:

  • Confirm P-gp Substrate Activity: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modifications to Evade P-gp: This is a complex challenge. Sometimes, minor structural changes can disrupt the recognition of the compound by the transporter. Strategies include:

    • Masking Hydrogen Bond Donors/Acceptors: Adding or removing specific functional groups.

    • Altering Molecular Shape/Conformation: Introducing more rigid or flexible elements.

    • Reducing Lipophilicity: While counterintuitive for passive permeability, highly lipophilic compounds can be better P-gp substrates. A careful balance is needed.

  • Prodrug Approach: Design a prodrug that is not a P-gp substrate. The prodrug is transported into the cell, and then cleaved by intracellular enzymes to release the active furan-containing drug.[9][10]

Q4: I suspect the furan ring itself is metabolically unstable. How does this affect permeability assessment and how can I address it?

A4: This is a critical and often overlooked issue. The electron-rich furan ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, particularly in the liver.[4][11] This oxidation can form reactive intermediates like epoxides or cis-enediones, which are highly reactive and can covalently bind to cellular macromolecules, leading to toxicity.[12][13][14]

In the context of a Caco-2 assay (which has some metabolic activity), this instability means your compound is being degraded during the experiment. This leads to an underestimation of its true permeability, as you are measuring the disappearance of the parent compound, not just its transport.

Troubleshooting Steps:

  • Perform a Microsomal Stability Assay: The gold standard is to incubate your compound with liver microsomes (human and/or rat) and an NADPH regenerating system. The rate of disappearance of the parent compound over time gives a direct measure of its metabolic stability.

  • Identify Metabolites: Use LC-MS/MS to identify the metabolites formed. The presence of ring-opened products (like dicarbonyls) is a tell-tale sign of furan oxidation.[13]

  • Mitigation Strategies:

    • Blocking Metabolic Sites: Introduce substituents, often electron-withdrawing groups, on the furan ring (typically at the 2- and 5-positions) to sterically hinder or electronically deactivate it towards CYP-mediated oxidation.[15]

    • Bioisosteric Replacement: Replace the furan with a more metabolically stable heterocycle (e.g., pyridine, pyrazole) if the furan pharmacophore is not absolutely essential for activity.[16]

    • Deuteration: Replacing hydrogen atoms at the metabolic hot spots with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect.

Data Summary & Strategy Comparison

Table 1: Physicochemical Properties of Furan vs. Common Bioisosteres
FeatureFuranThiophenePhenyl RingRationale for Permeability Impact
Heteroatom OxygenSulfurNoneOxygen is highly electronegative, increasing polarity and H-bond acceptor potential, which can reduce permeability. Sulfur is less electronegative.
Aromaticity AromaticAromaticAromaticAromaticity provides conformational stability.[4]
Dipole Moment (Debye) ~0.7 D~0.5 D0 DA lower dipole moment generally correlates with lower polarity and better passive diffusion.
Metabolic Liability Prone to CYP-mediated oxidation[13]Can be oxidized, but often more stableCan be hydroxylated, but ring is stableFuran ring opening is a common metabolic pathway leading to reactive metabolites and clearance, reducing the amount of compound available for absorption.[12]
LogP (Octanol/Water) 1.31.82.1Higher LogP indicates greater lipophilicity, which generally favors passive permeability, though a balance must be struck.[17]
Table 2: Comparative Overview of Permeability Enhancement Strategies
StrategyMechanism of ActionProsConsBest For...
Prodrug Design A lipophilic or actively transported promoiety is attached to the drug, which is cleaved in vivo.[10][18][19]Can overcome multiple barriers (solubility, permeability, efflux); can be used for targeting.[9]Adds synthetic complexity; cleavage efficiency can vary; promoiety may have its own toxicity.Compounds with easily modifiable functional groups (e.g., -OH, -COOH, -NH2) that are P-gp substrates or have very low lipophilicity.
Bioisosteric Replacement The furan ring is replaced with another group (e.g., thiophene, phenyl) to improve physicochemical properties.[16]Can fundamentally solve issues of polarity or metabolic instability; leverages well-understood medicinal chemistry principles.May lead to loss of target affinity (pharmacophore may be essential); requires significant synthetic effort and re-optimization.Early-stage discovery where the furan pharmacophore is not strictly required and metabolic instability is a primary concern.
Formulation Strategies Using excipients or delivery systems (e.g., lipid formulations, nanoparticles) to improve solubility and absorption.[20]No change to the API is required; can significantly improve oral bioavailability.[21][22]May not be effective for compounds with extremely low intrinsic permeability; can be complex and costly to develop and manufacture.Lead candidates with promising activity but poor solubility, where oral delivery is the desired route.

Visualized Workflows and Mechanisms

Factors Contributing to Poor Permeability of Furan-Based Drugs

PoorPerm Poor Cell Permeability of Furan Candidate Physico Adverse Physicochemical Properties PoorPerm->Physico Metabolic Metabolic Instability PoorPerm->Metabolic Efflux Active Efflux PoorPerm->Efflux Polarity High Polarity from Oxygen Heteroatom Physico->Polarity Hbond Exposed H-Bond Acceptors/Donors Physico->Hbond Solubility Low Aqueous Solubility Physico->Solubility CYP CYP450-Mediated Ring Oxidation Metabolic->CYP Pgp Recognition by P-gp Transporters Efflux->Pgp Reactive Formation of Reactive Metabolites (Epoxides, Enediones) CYP->Reactive

Caption: Key factors leading to poor cell permeability in furan-containing compounds.

Troubleshooting Workflow for Permeability Issues

decision decision protocol protocol outcome outcome stop stop start Low Potency in Cell-Based Assay protocol1 Run PAMPA Assay start->protocol1 decision1 PAMPA Permeability Low? protocol1->decision1 decision2 Is Solubility or LogP an issue? decision1->decision2 Yes protocol3 Run Caco-2 Assay decision1->protocol3 No outcome1 Modify Structure for Lipophilicity/Solubility decision2->outcome1 Yes protocol2 Run Caco-2 Assay decision2->protocol2 No outcome1->protocol1 Re-test decision3 High Efflux Ratio (B-A/A-B > 2)? protocol2->decision3 protocol3->decision3 outcome2 Compound is a P-gp Substrate. Modify structure or use prodrug approach. decision3->outcome2 Yes decision4 Low A-B Permeability? decision3->decision4 No protocol4 Run Microsomal Stability Assay decision4->protocol4 Yes good Permeability Optimized decision4->good No decision5 Metabolically Unstable? protocol4->decision5 outcome3 Metabolic Liability. Block metabolism or use bioisostere. decision5->outcome3 Yes stop1 Fundamental Permeability Issue. Re-evaluate scaffold. decision5->stop1 No outcome3->protocol1 Re-test

Caption: A decision-tree for diagnosing and addressing permeability issues.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion through a lipid-infused artificial membrane, providing a high-throughput screen for intrinsic permeability.

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate, e.g., Millipore MultiScreen) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with 5 µL of a 1% solution of lecithin in dodecane.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute this stock into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM (final DMSO concentration should be <1%).

  • Assay Setup:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate.

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor plates using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x V_D x V_A / ((V_D + V_A) x Area x Time) x -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where C is a constant related to the volumes, and [drug]_equilibrium is the concentration if the drug were equally distributed between both chambers.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, mimicking the intestinal barrier. It measures both passive permeability and active transport.

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.

  • Seeding: Seed cells onto 12- or 24-well Transwell inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².

  • Differentiation: Grow the cells for 19-21 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values >250 Ω·cm² are generally considered acceptable. Additionally, you can measure the transport of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (A-to-B):

    • Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (in HBSS) to the apical (A, top) chamber.

    • Add fresh HBSS to the basolateral (B, bottom) chamber.

    • Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

  • Transport Experiment (B-to-A):

    • Simultaneously, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber. This measures efflux.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A x C0)

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

References

  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry.
  • The prodrug approach to better targeting. Rutgers University.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymet. MPG.PuRe.
  • Insights on Structure-Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. PubMed.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Insights on Structure-Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles.
  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Innoscience Research.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.
  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implic
  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.
  • Prodrugs in Modern Medicine: Strategies, Applic
  • stability issues of furan rings in acidic or basic conditions. BenchChem.
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.
  • Prodrug Approach as a Str
  • Prodrug Str

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Technical Support Center: Identifying and Removing Residual Solvent Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of identifying and removing residual solvent impurities from final products. Adherence to strict regulatory limits for these impurities is paramount for ensuring drug safety and efficacy.[1][2][3] This resource is structured to address common challenges and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in pharmaceutical products?

Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs), excipients, or in the preparation of the final drug product.[4][5][6] While often essential for processes like extraction, purification, and crystallization, they offer no therapeutic benefit to the patient.[2][3][4][7] Their presence in the final product is a significant concern due to potential toxicity, which can range from mild, short-term effects like headaches and dizziness to severe, long-term consequences such as neurological damage, liver and kidney damage, and carcinogenicity.[8] Furthermore, residual solvents can impact the physical and chemical properties of the drug substance, including its crystalline structure, dissolution rate, and stability.[1]

Q2: How are residual solvents classified?

The International Council for Harmonisation (ICH) guideline Q3C provides a framework for classifying residual solvents into three classes based on their risk to human health.[2][3][9]

  • Class 1 Solvents: These are solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[2][3] Their use in the production of drug substances, excipients, or drug products is highly discouraged unless it can be strongly justified through a risk-benefit assessment.[2][4] Examples include Benzene and Carbon tetrachloride.[10]

  • Class 2 Solvents: These solvents are to be limited in their use. They are associated with less severe toxicities, such as being non-genotoxic animal carcinogens or potential causes of neurotoxicity or teratogenicity.[2][3][4] Strict limits are placed on their presence in the final product.[9] Examples include Acetonitrile, Methanol, and Toluene.[10]

  • Class 3 Solvents: These solvents have a low toxic potential and are considered less of a risk to human health.[1][4][9] No health-based exposure limit is typically needed for these solvents as they have high Permitted Daily Exposures (PDEs).[4] Examples include Ethanol, Acetone, and 2-Propanol.[10]

Q3: What are the primary analytical techniques for identifying and quantifying residual solvents?

The most widely accepted and utilized technique for residual solvent analysis is Gas Chromatography (GC) , often coupled with a Headspace (HS) sampler and a Flame Ionization Detector (FID) .[1][8][11]

  • Headspace Gas Chromatography (HS-GC): This is the preferred method for volatile compounds in solid or liquid matrices.[1][8] The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This technique is highly sensitive and avoids introducing non-volatile matrix components into the analytical system.

  • Direct Injection GC: This method involves directly injecting a liquid sample, dissolved in a suitable low-boiling solvent, into the GC.[12] It is used when the sample is soluble and all components are volatile.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for less volatile or polar solvents that are not amenable to GC analysis.[8]

Q4: What are the common methods for removing residual solvents from the final product?

Several techniques are employed to remove residual solvents, with the choice depending on the properties of the solvent and the final product.

  • Drying under Vacuum: This is a common method that lowers the boiling point of the solvent, facilitating its removal at a lower temperature, which is crucial for heat-sensitive compounds.[13]

  • Evaporation/Distillation: Techniques like rotary evaporation are widely used to remove solvents from a solution.[13][14] Distillation can also be used to separate solvents from the API.[14]

  • Crystallization: This purification technique can be optimized by selecting specific solvents to aid in the formation of pure API crystals, leaving impurities, including residual solvents, in the mother liquor.[14]

  • Washing: Suspending the API in a solvent in which it is insoluble (like water) can help wash away residual process solvents.[15]

  • Lyophilization (Freeze-Drying): This is a gentle method for removing solvents from heat-sensitive materials by freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.[13]

  • Membrane Filtration: Techniques like nanofiltration can be used to separate APIs from organic solvents.[16] Diafiltration, a specific membrane-based process, is effective for removing low-molecular-weight components like residual solvents from a suspension.[17]

Troubleshooting Guides

Scenario 1: High Levels of a Class 2 Solvent (e.g., Acetonitrile) Detected in the Final API

Problem: Post-synthesis analysis of your API batch reveals acetonitrile levels exceeding the ICH Q3C limit of 410 ppm.[10]

Root Cause Analysis & Corrective Actions

1. Review the Manufacturing and Purification Process:

  • Causality: The source of the residual solvent is inherent to the manufacturing process.[1][4][5] Inefficient removal during downstream processing is the likely culprit.

  • Actionable Insight: Scrutinize the final purification and drying steps. Are the parameters optimized for acetonitrile removal?

2. Enhance the Drying Process:

  • Causality: Insufficient drying time, inadequate vacuum, or too low a temperature can lead to incomplete solvent removal.[18] The physical form of the product (e.g., a dense solid versus a more porous material) can also affect drying efficiency.[18]

  • Protocol: Optimized Vacuum Drying

    • Increase Surface Area: If possible, grind the material to a finer powder before drying to increase the surface area and facilitate solvent evaporation.

    • Optimize Temperature: Cautiously increase the drying temperature, ensuring it remains well below the degradation temperature of the API.

    • Ensure Adequate Vacuum: Verify that your vacuum oven is achieving and maintaining the target pressure. Even small leaks can significantly impact drying efficiency.[18]

    • Introduce a Nitrogen Sweep: A slow bleed of an inert gas like nitrogen during vacuum drying can be more effective than high vacuum alone by helping to carry away solvent vapors.

3. Consider a Re-crystallization or Slurry Step:

  • Causality: The solvent may be trapped within the crystal lattice of the API. Breaking down and reforming the crystals can release the trapped solvent.

  • Protocol: Anti-Solvent Re-crystallization

    • Dissolve the API in a minimal amount of a suitable solvent in which it is highly soluble.

    • Slowly add an anti-solvent (a solvent in which the API is poorly soluble) to induce crystallization.

    • Filter the purified crystals and wash with the anti-solvent.

    • Proceed with the optimized drying protocol described above.

Workflow for Troubleshooting High Class 2 Solvent Levels

Caption: Decision tree for addressing high residual Class 2 solvent levels.

Scenario 2: Inconsistent Residual Solvent Results Between Batches

Problem: You observe significant variability in the residual solvent profile from one batch of your product to the next, even though the same manufacturing process is followed.

Root Cause Analysis & Corrective Actions

1. Investigate Raw Material Variability:

  • Causality: The incoming raw materials (starting materials, reagents, and even process solvents) can contain varying levels of impurities that may carry through the synthesis.

  • Actionable Insight: Implement a robust raw material testing program. Request Certificates of Analysis (CoAs) from your suppliers that include residual solvent data.

2. Scrutinize Process Parameter Control:

  • Causality: Minor deviations in process parameters such as reaction time, temperature, pressure, and agitation speed can affect the efficiency of solvent removal at each stage.[18]

  • Actionable Insight: Implement stricter process controls and ensure that all operators are adhering to the established standard operating procedures (SOPs). Utilize process analytical technology (PAT) where possible to monitor and control critical parameters in real-time.

3. Evaluate Equipment Cleaning Procedures:

  • Causality: Inadequate cleaning of manufacturing equipment between batches can lead to cross-contamination with solvents used in previous runs.[19]

  • Protocol: Enhanced Equipment Cleaning and Verification

    • Develop a Validated Cleaning Procedure: Use appropriate cleaning agents (aqueous or solvent-based) to remove all residues from the previous batch.[19]

    • Perform Rinse Analysis: After cleaning, rinse the equipment with a clean solvent and analyze the rinse solution for the presence of residual solvents from the previous process.

    • Utilize Swab Sampling: For difficult-to-clean areas, use swab sampling to verify cleaning effectiveness.

Logical Relationship Diagram for Batch-to-Batch Variability

G Variability Inconsistent Residual Solvent Results RawMaterials Raw Material Variability Variability->RawMaterials ProcessControl Process Parameter Deviations Variability->ProcessControl Cleaning Equipment Cross- Contamination Variability->Cleaning RM_Action RM_Action RawMaterials->RM_Action Action: Implement Incoming Material Testing PC_Action PC_Action ProcessControl->PC_Action Action: Tighten Process Controls & SOPs C_Action C_Action Cleaning->C_Action Action: Validate Cleaning Procedures & Perform Rinse Analysis

Caption: Root causes and corrective actions for batch-to-batch variability.

Data Summary Tables

Table 1: ICH Q3C Classification and Permitted Daily Exposure (PDE) for Common Solvents
SolventICH ClassPermitted Daily Exposure (PDE) (mg/day)Concentration Limit (ppm)
Benzene1-2
Carbon tetrachloride1-4
1,2-Dichloroethane1-5
Acetonitrile24.1410
n-Hexane22.9290
Methanol230.03000
Toluene28.9890
Acetone350.05000
Ethanol350.05000
2-Propanol (IPA)350.05000

Data sourced from ICH Q3C Guidelines and supporting documentation.[4][10][11]

Table 2: Comparison of Analytical Techniques for Residual Solvent Analysis
TechniquePrincipleAdvantagesDisadvantages
HS-GC-FID Volatiles partitioned into headspace and analyzed by GC.High sensitivity, robust, suitable for solid and liquid samples, avoids matrix effects.Not suitable for non-volatile or thermally labile compounds.
Direct Injection GC Liquid sample directly vaporized in the GC inlet.Simple, fast for clean liquid samples.Can contaminate the GC system with non-volatile matrix components, not suitable for solid samples.
LC-MS Separation by liquid chromatography, detection by mass spectrometry.Suitable for non-volatile, polar, and thermally labile solvents.More complex instrumentation, may have lower sensitivity for highly volatile solvents compared to GC.
Loss on Drying (LOD) Measures weight loss upon heating.Simple, inexpensive.Non-specific (measures any volatile component, including water), low sensitivity.[12][20]

References

  • Eurofins Scientific. (2024, August 9). Guide to Residual Solvents Analysis - Methods & Best Practices.
  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
  • Tiei. API Reaction Solution.
  • Scribd. ICH Q3C Guidelines for Residual Solvents. Available at: [Link]

  • Grodowska, K., & Parczewski, A. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • ResearchGate. (PDF) Analytical methods for residual solvents determination in pharmaceutical products. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • International Council for Harmonisation (ICH). (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7). Available at: [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available at: [Link]

  • Zamann Pharma Support GmbH. API Purification. Available at: [Link]

  • Pharmaceutical Technology. Residual Solvent Analysis in Pharmaceuticals. Available at: [Link]

  • Pharmaceutical Technology. Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, June 17). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. Available at: [Link]

  • Organomation. (2025, January 15). 7 Ways Solvent Removal is a Bottleneck in Laboratories. Available at: [Link]

  • ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. Available at: [Link]

  • MDPI. (2023, February 23). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Available at: [Link]

  • U.S. Pharmacopeia. 〈467〉 RESIDUAL SOLVENTS. Available at: [Link]

  • Confidence Analytics. What are the reasons for failing residual solvent analysis?. Available at: [Link]

  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Available at: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Available at: [Link]

  • Reddit. (2024, October 22). Removing residual solvent from Oils Tips : r/Chempros. Available at: [Link]

  • ResearchGate. (2020, February 1). How can i remove residual methanol in my product?. Available at: [Link]

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Validation & Comparative

Comparing Grignard Reaction vs. Oxidation-Reduction for Diarylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diarylmethanols are indispensable pharmacophores and synthetic intermediates in drug discovery, serving as the core scaffold for antihistamines, SGLT2 inhibitors, and bioactive triarylmethanes 1. Synthesizing these highly functionalized molecules typically relies on two distinct chemical pathways: the convergent Grignard addition to aryl aldehydes and the oxidation-reduction pathway (specifically, the reduction of pre-formed diaryl ketones).

As a Senior Application Scientist, selecting the optimal route requires balancing atom economy, functional group tolerance, and scalability. This guide objectively compares the mechanistic causality, experimental protocols, and performance metrics of both approaches, providing researchers with actionable, self-validating methodologies.

The Grignard Addition Pathway

Mechanistic Causality

The Grignard reaction constructs the diarylmethanol core via the nucleophilic addition of an arylmagnesium halide ( ArMgX ) to the electrophilic carbonyl carbon of an aryl aldehyde 2. The highly polarized carbon-magnesium bond imparts strong nucleophilicity, but simultaneously renders the reagent a potent base 3. Consequently, the presence of water or labile protons will prematurely quench the Grignard reagent, forming an unreactive arene and magnesium salts 2. This causality dictates the strict requirement for anhydrous conditions and inert atmospheres during the experimental workflow.

Experimental Protocol: Microwave-Assisted Grignard Synthesis

Traditional Grignard reactions with sluggish aryl chlorides often require high temperatures or specialized activation. The following self-validating protocol utilizes microwave irradiation for rapid, high-yield synthesis [[4]]().

  • Reagent Preparation: In a process vial, combine 1.0 mmol of aryl halide, 4.0 mmol of Mg turnings, and a single crystal of iodine ( I2​ ) 4. Causality: I2​ reacts with the passivating MgO layer on the magnesium turnings, exposing the reactive zero-valent metal surface.

  • Purging: Cap the vial with a Teflon-coated septum. Apply a vacuum and backfill with nitrogen gas to eliminate humid air [[4]]().

  • Grignard Formation: Inject 2.5 mL of freshly distilled, anhydrous THF via syringe. Subject the mixture to microwave heating (e.g., 150 °C for 60 min) 4.

  • Nucleophilic Addition: Add 0.5 mmol of benzaldehyde directly to the reaction mixture via syringe. Heat under microwave irradiation at 100 °C for 30 minutes [[4]]().

  • Quenching & Isolation: Cool the mixture and acidify with 30 mL of 0.1 M HCl to protonate the intermediate alkoxide. Extract with CH2​Cl2​ , evaporate the solvent, and purify via flash column chromatography 4.

The Oxidation-Reduction Pathway (Ketone Reduction)

Mechanistic Causality

Conversely, the oxidation-reduction pathway utilizes the hydride transfer from sodium borohydride ( NaBH4​ ) to a pre-formed diaryl ketone [[5]](). Unlike lithium aluminum hydride ( LiAlH4​ ), NaBH4​ is milder and chemoselective, permitting the use of protic solvents like methanol [[6]](). The causality of this choice lies in the solvent's dual role: it dissolves the ketone and acts as the immediate proton source for the tetrahedral alkoxide intermediate 5. Because NaBH4​ provides four equivalents of hydride, the ketone is the limiting reagent, making this pathway highly atom-economical 7.

Experimental Protocol: NaBH4​ Reduction of Benzophenone

This protocol demonstrates the scalable and robust nature of the reduction pathway, reliably yielding ~82% diphenylmethanol 5.

  • Substrate Dissolution: Dissolve 0.64 g (0.0035 mol) of benzophenone in 4 mL of methanol in a 25-mL Erlenmeyer flask 5.

  • Hydride Addition: Add 0.064 g (0.0017 mol) of NaBH4​ in one portion 5.

  • Reaction Progression: Swirl the flask loosely corked at room temperature for 20 minutes. Self-Validation: Gas evolution ( H2​ ) will be observed, confirming the active hydride is reacting with the solvent 56.

  • Quenching: Add 2 mL of water and warm the mixture in a water bath for 5 minutes 5. Causality: Heating ensures the breakdown of the borate complex, freeing the final diarylmethanol product [[7]]().

  • Crystallization: Chill the solution in an ice bath to induce crystallization. Collect the white crystalline solid via vacuum filtration and wash with cold methanol-water 5.

Objective Comparison & Data Presentation

When selecting a synthetic route, chemists must weigh functional group tolerance against convergence. The Grignard route is highly convergent, allowing for the modular assembly of asymmetric diarylmethanols from diverse halides and aldehydes. However, it suffers from poor chemoselectivity. Conversely, the reduction pathway is highly scalable and chemoselective but requires the pre-synthesis of the diaryl ketone, which can involve harsh Lewis acids (e.g., AlCl3​ or TiCl4​ ) in Friedel-Crafts steps 1.

MetricGrignard Addition PathwayKetone Reduction Pathway ( NaBH4​ )
Typical Yield 75% - 95% (Substrate dependent) [[4]]()82% - 95% 5
Reaction Conditions Strictly anhydrous, inert atmosphere [[2]]()Mild, aerobic, protic solvents (MeOH/EtOH) 6
Chemoselectivity Low (Reacts with esters, nitriles, acidic protons) 2High (Tolerates esters, nitriles, nitro groups) 6
Scalability Moderate (Exothermic, moisture-sensitive)High (Standard industrial choice)
Asymmetric Synthesis Achievable via chiral metal catalysts (e.g., Zn, Ti) 89Achievable via biocatalysis (e.g., Rhizopus arrhizus)

Visualizing the Workflows

SyntheticPathways Aldehyde Aryl Aldehyde Product Diarylmethanol (Ar-CH(OH)-Ar) Aldehyde->Product Reacts with Grignard ArX Aryl Halide + Mg Grignard Grignard Reagent (ArMgX) ArX->Grignard THF, Reflux Grignard->Product 1. Addition 2. H3O+ Workup Ketone Diaryl Ketone (Ar-CO-Ar) Ketone->Product NaBH4, MeOH Reduction

Caption: Logical comparison of Grignard addition versus ketone reduction for diarylmethanol synthesis.

GrignardWorkflow Step1 1. Mg Turnings + Aryl Halide in Anhydrous THF Step2 2. Grignard Formation (Initiated by I2 / Heat) Step1->Step2 Step3 3. Dropwise Addition of Aryl Aldehyde Step2->Step3 Step4 4. Acidic Quench (0.1 M HCl) to Protonate Alkoxide Step3->Step4 Step5 5. Extraction (CH2Cl2) & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the Grignard synthesis of diarylmethanols.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: niscpr.res.
  • Source: wikipedia.
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  • Source: masterorganicchemistry.
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  • Source: sciencemadness.

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Structure-activity relationship (SAR) studies of chlorophenyl furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Structure-Activity Relationship (SAR) Studies of Chlorophenyl Furan Derivatives

Executive Summary

The furan ring is recognized as a "privileged scaffold" in medicinal chemistry due to its unique stereoelectronic properties and synthetic tractability. When substituted with a chlorophenyl moiety, the resulting chlorophenyl furan derivatives exhibit profound polypharmacology. This guide objectively compares the performance of various chlorophenyl furan derivatives across therapeutic domains—specifically oncology, parasitology, and microbiology—and provides the supporting experimental frameworks required to validate these Structure-Activity Relationship (SAR) profiles.

Anticancer Activity: Tubulin Polymerization Inhibitors

Mechanistic Rationale A primary application of chlorophenyl furan derivatives is their potent activity as inhibitors of tubulin polymerization[1]. These compounds typically target the colchicine binding site on β -tubulin. By disrupting microtubule dynamics, they prevent the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[1].

SAR Insights & Causality The attachment of specific heterocyclic ring systems to the 5-(4-chlorophenyl)furan core dictates the compound's binding affinity and overall potency[1]. Experimental data indicates that introducing a pyrazoline or pyridine ring at the C2 position of the furan significantly enhances cytotoxicity[1]. The causality lies in the spatial geometry: these nitrogen-containing heterocycles provide essential hydrogen-bond accepting capabilities and optimal steric bulk to anchor the molecule deeply within the hydrophobic pocket of the tubulin heterodimer, outperforming traditional reference drugs like colchicine[1][2].

Comparative Data Analysis The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of optimized 5-(4-chlorophenyl)furan derivatives compared to a standard reference[1][2].

Compound / ModificationTarget Cell LineCytotoxicity IC50 ( μ M)Tubulin Inhibition (%)Performance vs. Reference
7c (Pyrazoline derivative)Leukemia SR0.0995.2Superior to Colchicine
7e (Pyrazoline derivative)Leukemia SR0.0596.0Superior to Colchicine
11a (Pyridine derivative)Leukemia SR0.0696.3Superior to Colchicine
Colchicine (Reference)Leukemia SR~0.1 - 0.5~85.0Baseline Standard

Antimalarial Activity: Dual-Stage Parasite Inhibition

Mechanistic Rationale In the realm of infectious diseases, the Malaria Box compound MMV019918 (1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine) has gained attention for its rare dual activity against both the asexual blood stages and the sexual gametocytes of Plasmodium falciparum[3][4].

SAR Insights & Causality

  • Halogen Substitution: The 4-bromo-2-chlorophenyl group is critical for lipophilicity, allowing the compound to penetrate the parasite's membranes[3].

  • Basic Amine Linker: The pendant basic chain (piperidinyl-methyl-methanamine) acts as a proton sponge. In the acidic environment of the parasite's food vacuole, the amine becomes protonated, trapping the drug inside (ion trapping). SAR optimization of this basic chain is crucial; modifying the amine linker directly impacts the selectivity index (SI) and mitigates off-target cardiotoxicity (such as hERG liability)[3].

Antimicrobial Activity: Chalcone Hybrids

Mechanistic Rationale Furan-based chalcones contain a reactive α,β -unsaturated carbonyl group that acts as a Michael acceptor. This structural feature allows the molecule to form covalent bonds with nucleophilic thiol groups (cysteine residues) of essential bacterial enzymes[5].

SAR Insights & Causality The 4-chlorophenylfuran chalcone derivative (Compound 170) demonstrated significant inhibition of Streptococcus mutans with a Minimum Inhibitory Concentration (MIC) of 2 μ g/mL, comparable to the commercial antibiotic norfloxacin[5][6]. The electron-withdrawing nature of the chloro substituent on the phenyl ring pulls electron density away from the enone system, thereby increasing the electrophilicity of the Michael acceptor and enhancing its antibacterial target engagement[5].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, the following protocols are designed with internal controls to validate the causality of the observed SAR.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To quantify the direct inhibition of microtubule assembly, isolating the mechanism of action from general cell cytotoxicity.

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Incubation: Pre-incubate the tubulin (3 mg/mL) with varying concentrations of the chlorophenyl furan derivative (e.g., 0.01 to 10 μ M), a vehicle control (DMSO <1%), and a positive control (Colchicine, 3 μ M) in a 96-well half-area plate at 4°C for 15 minutes.

  • Polymerization Initiation: Transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift initiates the polymerization process.

  • Kinetic Measurement: Measure absorbance at 340 nm every minute for 60 minutes to track the increase in turbidity as microtubules assemble.

  • System Validation: A self-validating run requires the vehicle control to reach a stable plateau (steady-state microtubules) and the positive control to suppress the maximum velocity ( Vmax​ ) by >80%. The IC50​ is derived from the dose-dependent reduction in Vmax​ , directly linking the compound's structure to target engagement.

Protocol B: Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50​ of derivatives against target cancer cell lines.

  • Seeding: Plate Leukemia SR cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Expose cells to serial dilutions of the test compounds (0.01 to 100 μ M) for 72 hours.

  • Viability Assessment: Add 20 μ L of MTT solution (5 mg/mL). Incubate for 4 hours. The mitochondrial reductase of viable cells converts the MTT tetrazolium to purple formazan.

  • Solubilization & Reading: Dissolve the formazan crystals in 100 μ L DMSO. Read absorbance at 570 nm.

  • System Validation: The protocol validates itself through a tight standard deviation (<10%) in the untreated control wells, ensuring cell health was maintained prior to compound intervention.

Visualizations

SAR_Logic Core 5-(4-Chlorophenyl)furan Core Scaffold Mod1 Pyrazoline / Pyridine Substitution at C2 Core->Mod1 Mod2 Basic Amine Chain (e.g., Piperidine) Core->Mod2 Mod3 α,β-Unsaturated Carbonyl (Chalcone) Core->Mod3 Out1 Tubulin Inhibition (Anticancer) Mod1->Out1 Enhances Colchicine Pocket Binding Out2 Dual-Stage Plasmodium Inhibition (Antimalarial) Mod2->Out2 Drives Food Vacuole Accumulation Out3 Michael Acceptor (Antimicrobial) Mod3->Out3 Increases Electrophilicity

Caption: Structural modifications of the chlorophenyl furan core and their pharmacological outcomes.

Tubulin_Assay Step1 Prepare Tubulin (4°C, GTP Buffer) Step2 Incubate with Furan Derivative Step1->Step2 Step3 Temperature Shift (37°C) Step2->Step3 Step4 Kinetic Read (Abs 340 nm) Step3->Step4 Valid Validation: Colchicine Control Suppresses Vmax? Step4->Valid Result Calculate IC50 Valid->Result Yes

Caption: Step-by-step workflow and validation logic for the in vitro tubulin polymerization assay.

References

  • BenchChem. Dichlorophenyl Furan Derivatives: A Comparative Guide to their Structure-Activity Relationships. Benchchem.com. 1

  • Moussa, S. A., & Osman, E. E. A. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central (PMC). 2

  • Vallone, A., et al. Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) and analogues. ResearchGate. 3

  • Alam, M. S., et al. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 5

Sources

A Comparative Guide to the Biological Activity of 3-Chlorophenyl-(2-furyl)methanol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Furan and Chlorophenyl Scaffolds

In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of the furan moiety, with its unique electronic and structural characteristics, allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[3][4] When coupled with a chlorophenyl group, another pharmacologically significant motif known to influence the lipophilicity and binding interactions of molecules, the resulting compounds, such as 3-Chlorophenyl-(2-furyl)methanol, present an intriguing area of investigation for novel therapeutic agents.[5][6]

This guide provides a comparative analysis of the anticipated biological activity of 3-Chlorophenyl-(2-furyl)methanol, drawing upon experimental data from structurally similar compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, a robust understanding of its potential can be extrapolated from the well-documented structure-activity relationships (SAR) of its chemical cousins. We will delve into the expected antimicrobial, antifungal, and cytotoxic properties, providing detailed experimental protocols for researchers to validate these predictions.

Anticipated Antimicrobial and Antifungal Activity: A Structure-Activity Relationship (SAR) Perspective

The antimicrobial and antifungal potential of furan derivatives is well-established.[2][7] The presence of a halogen, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial efficacy.[5][6]

Key Structural Considerations for Antimicrobial Activity:

  • The Furan Moiety: The furan ring itself is a key contributor to antimicrobial action, with its derivatives showing activity against both Gram-positive and Gram-negative bacteria.[2][4]

  • The Chlorophenyl Group: The position of the chlorine atom on the phenyl ring can significantly impact activity. A meta-substitution, as in 3-Chlorophenyl-(2-furyl)methanol, can influence the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with microbial targets.

  • The Methanol Linker: The hydroxyl group of the methanol linker can participate in hydrogen bonding, a crucial interaction for binding to the active sites of enzymes or other biological targets within microbial cells.

Based on these principles, it is hypothesized that 3-Chlorophenyl-(2-furyl)methanol will exhibit notable antimicrobial and antifungal activity. To quantify this, a standard Broth Microdilution Assay is recommended.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-Chlorophenyl-(2-furyl)methanol against a panel of bacterial and fungal strains.

Materials:

  • 3-Chlorophenyl-(2-furyl)methanol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile DMSO (Dimethyl sulfoxide)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Dissolve 3-Chlorophenyl-(2-furyl)methanol in DMSO to a final concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with the positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the absorbance at 600 nm.

Caption: Workflow for MIC determination using broth microdilution.

Anticipated Cytotoxic Activity: Targeting Cancer Cell Lines

Many furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The presence of the chlorophenyl group can enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its entry into cancer cells.

To assess the cytotoxic potential of 3-Chlorophenyl-(2-furyl)methanol, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol details the procedure for evaluating the in vitro cytotoxicity of 3-Chlorophenyl-(2-furyl)methanol against a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • 3-Chlorophenyl-(2-furyl)methanol

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight in the CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 3-Chlorophenyl-(2-furyl)methanol in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours in the CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for MTT cytotoxicity assay.

Comparative Data of Structurally Similar Compounds

To provide a framework for the expected potency of 3-Chlorophenyl-(2-furyl)methanol, the following table summarizes the reported biological activities of structurally related furan and chlorophenyl derivatives.

Compound/Derivative ClassBiological ActivityOrganism/Cell LineReported Potency (e.g., MIC, IC50)Reference
Furan-based pyrimidine-thiazolidinonesAntifungalA. nigerMIC: 100 µg/mL
Aryl furan derivativesAntibacterialS. aureus, E. coliBroad-spectrum activity[2]
1-(3-Chlorophenyl)-3-(Furan-2-yl)-3-(phenylthio)propan-1-oneAntibacterialP. vulgarisZone of inhibition: 17 mm[7]
Chlorophenyl derivativesAntifungalB. cinerea, C. gloeosporioidesSAR trend observed[6]
(3-(furan-2-yl)pyrazol-4-yl) chalconesCytotoxicA549 (Lung Carcinoma)IC50: 42.7 µg/ml[9]
Methanol extract of Indigofera linnaeiCytotoxicHeLa, HepG2, MCF-7GI50 < 100 µg/ml[10]

Conclusion and Future Directions

Based on the extensive body of literature surrounding furan and chlorophenyl derivatives, 3-Chlorophenyl-(2-furyl)methanol is a compound of significant interest with a high probability of exhibiting valuable antimicrobial, antifungal, and cytotoxic properties. The structure-activity relationships derived from analogous compounds strongly support this hypothesis.

The experimental protocols provided in this guide offer a clear and validated pathway for researchers to empirically determine the biological activity of 3-Chlorophenyl-(2-furyl)methanol. Future studies should focus on a comprehensive screening against a broad panel of microbial strains and cancer cell lines to fully elucidate its therapeutic potential. Furthermore, mechanistic studies to identify the specific cellular targets and pathways affected by this compound will be crucial for its further development as a potential therapeutic agent.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 924-935. [Link]

  • Examples of furan derivatives with biological activity. (2022). ResearchGate. [Link]

  • Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In Furan and Its Derivatives. IntechOpen. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. (2010). ResearchGate. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2022). ChemistrySelect. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. (2023). Semantic Scholar. [Link]

  • Experimental and Theoretical Investigations on a Furan-2 Thiazole: Synthesis, Molecular Characterization by IR/NMR Electronic Characterization by DFT, Hirshfeld Surface Analysis and Biological Activity. (2020). DSpace Repository. [Link]

  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2024). Heliyon. [Link]

  • Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. International Journal of Chemical Sciences, 21(2), 433. [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024). MDPI. [Link]

  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. (2017). Journal of Clinical and Analytical Medicine. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). MDPI. [Link]

  • Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). Molecules. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2019). Molecules. [Link]

  • Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. (2009). Journal of Agricultural and Food Chemistry. [Link]

  • Stewart, J. T. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Journal of Pharmaceutical Sciences, 60(8), 1244-1245. [Link]

  • Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. (2011). European Journal of Medicinal Chemistry. [Link]

  • Molecular modeling, structure-activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl). (2006). Bioorganic & Medicinal Chemistry. [Link]

  • Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. (2005). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of. (2018). Amanote Research. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2022). ResearchGate. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2018). RSC Advances. [Link]

  • In Vivo Antifungal Activities of the Methanol Extracts of Invasive Plant Species Against Plant Pathogenic Fungi. (2025). ResearchGate. [Link]

  • Cytotoxic Evaluation of Compounds Isolated from the Aerial Parts of Hedyotis pilulifera and Methanol Extract of Inonotus obliquus. (2026). ResearchGate. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. (2014). Medicinal Chemistry Research. [Link]

  • Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens. (2025). Natural Resources for Human Health. [Link]

  • Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. (2022). MDPI. [Link]

  • Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). (2022). Scientific Reports. [Link]

  • Antitumor and Cytotoxic Activities of Methanol Extract of Indigofera linnaei Ali. (2012). Asian Pacific Journal of Cancer Prevention. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025). Institute of Molecular and Translational Medicine. [Link]-inhibitors)

Sources

Validating molecular docking results with in-vitro binding assays

Author: BenchChem Technical Support Team. Date: March 2026

The Illusion of the Docking Score: Why In Vitro Validation is Non-Negotiable

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck: the transition from in silico predictions to in vitro reality. Molecular docking algorithms have become exceptionally sophisticated at predicting ligand-protein poses and estimating binding affinities[1]. However, docking scores inherently lack the dynamic, thermodynamic, and kinetic context of a true biological system. They cannot account for complex solvent effects, conformational entropy penalties, or real-time association/dissociation rates.

To bridge this gap, we must employ rigorous orthogonal in vitro binding assays. This guide provides a comprehensive, objective comparison of the leading biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI)—used to validate molecular docking hits[2].

The Causality of Assay Selection

A self-validating screening system requires orthogonal testing. If a docking study predicts a high-affinity hydrogen-bond network, we must prove not just that the molecule binds (affinity, KD​ ), but how it binds (enthalpic vs. entropic contribution) and how fast it engages the target ( kon​ and koff​ ).

  • SPR & BLI (The Kinetic Lens): If your docking predicts a covalent or slow-off-rate inhibitor, you must use 2 or BLI[2]. These techniques measure mass accumulation in real-time, providing the crucial dissociation constant ( koff​ ) that dictates drug residence time. Furthermore, studies have shown that SPR-derived KD​ values often correlate more closely with enzymatic Ki​ values than those derived from other platforms[3].

  • ITC (The Thermodynamic Truth): Docking algorithms often struggle with solvent entropy. 4 is the only label-free, immobilization-free technique that directly measures the heat of binding ( ΔH )[4]. This allows you to confirm if the binding is enthalpically driven (confirming specific H-bonds predicted in silico) or entropically driven (hydrophobic collapse).

  • MST (The Solution-Phase Problem Solver): When dealing with highly hydrophobic docking hits that aggregate on SPR sensor chips, or intrinsically disordered proteins that lose activity upon immobilization, 5 is the assay of choice[5]. It operates in free solution using thin capillaries, measuring thermophoretic mobility changes upon ligand binding[5].

G VS In Silico Virtual Screening (Molecular Docking) Hit Top Virtual Hits (Scoring & Visual Inspection) VS->Hit Primary Primary Screening (Thermal Shift / TR-FRET) Hit->Primary Kinetics Kinetic Validation (SPR / BLI) Primary->Kinetics Active Hits Thermo Thermodynamic Profiling (ITC / MST) Primary->Thermo Active Hits Lead Validated Lead Compound Kinetics->Lead Kon, Koff, Kd Thermo->Lead ΔG, ΔH, -TΔS

Orthogonal workflow for validating in silico molecular docking hits using in vitro biophysical assays.

Quantitative Comparison of Validation Technologies

To objectively select the right validation tool, researchers must weigh sample availability against the depth of data required. Below is a structured comparison of the four primary biophysical techniques[2],[4].

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Detection Principle Refractive index changeOptical interferenceHeat transfer ( μ cal/sec)Thermophoretic mobility
Immobilization Yes (Sensor Chip)Yes (Fiber Optic Tip)No (Free Solution)No (Free Solution)
Label Required NoNoNoTypically Yes (Fluorophore)*
Primary Output KD​ , kon​ , koff​ KD​ , kon​ , koff​ KD​ , ΔH , ΔS , Stoichiometry (n) KD​
KD​ Range pM to mMnM to mMnM to μ MpM to mM
Sample Consumption Low (1-10 μ g)Low (1-10 μ g)High (mg scale)Very Low (< 1 μ g)
Throughput Medium/HighHighLowMedium

*Label-free MST variants exist but require specific protein intrinsic fluorescence (e.g., Tryptophan).

Self-Validating Experimental Protocol: SPR to MST Pipeline

To ensure scientific integrity, a single assay is never enough. Discrepancies in KD​ values across different platforms are common due to immobilization artifacts or labeling interference[3]. The following step-by-step methodology outlines a self-validating pipeline utilizing SPR for kinetic profiling, followed by MST for orthogonal, solution-phase confirmation.

Phase 1: Surface Plasmon Resonance (SPR) Kinetic Profiling
  • Ligand Immobilization: Covalently couple the target protein (receptor) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0. Aim for a low immobilization level (e.g., 1000-2000 RU) to minimize mass transport limitations and steric hindrance.

  • Analyte Preparation: Dissolve the top virtual hits (derived from docking) in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final DMSO concentration of 1-5%. Critical Step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Assay Execution: Inject the small molecule hits across the sensor surface in a multi-cycle kinetic format (5 concentrations, 3-fold dilutions, starting at 10x the predicted KD​ ). Use a high flow rate of 30-50 μ L/min to reduce rebinding effects.

  • Self-Validation Mechanism: The system validates itself by running a known reference inhibitor (positive control) to confirm the immobilized protein retains its active conformation, and a structurally similar decoy molecule (negative control) to rule out non-specific matrix binding. Perform a blank injection (buffer only) for double-referencing.

Phase 2: Microscale Thermophoresis (MST) Orthogonal Confirmation

Rationale: To rule out false positives caused by non-specific binding to the SPR dextran matrix and to confirm binding in free solution[5].

  • Target Labeling: Label the target protein with a highly sensitive NHS-ester fluorophore (e.g., RED-NHS). Purify the labeled protein using a size-exclusion column to remove free dye.

  • Titration Series: Prepare a 16-point serial dilution of the docking hit in the assay buffer. Keep the concentration of the labeled target protein constant (typically 10-50 nM).

  • Capillary Loading: Load the samples into premium treated glass capillaries. Critical Step: Treated capillaries are required to prevent the non-specific adsorption of hydrophobic small molecules to the glass walls.

  • Thermophoresis Measurement: Expose the capillaries to an IR laser to induce a microscopic temperature gradient. Record the normalized fluorescence ( Fnorm​ ) as the molecules move out of the heated zone[4].

  • Self-Validation Mechanism: By testing the same hit in a free-solution environment, MST validates the SPR result by ruling out immobilization-induced artifacts. If the KD​ values align across both the mass-based (SPR) and fluorescence-based (MST) platforms, the docking hit is definitively confirmed for downstream lead optimization[6].

References

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: XanTec bioanalytics GmbH URL
  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target Source: bioRxiv URL
  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein Source: NIH / PMC URL
  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation Source: MDPI URL
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: Reichert SPR URL

Sources

Comparative analysis of antimicrobial activity of furan and thiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Antimicrobial Activity: Furan vs. Thiophene Derivatives A Structural and Mechanistic Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter a critical decision point during lead optimization: selecting the optimal five-membered heterocyclic core. The bioisosteric replacement of a furan ring with a thiophene ring (or vice versa) is a foundational strategy in medicinal chemistry that significantly alters a compound's pharmacokinetics and pharmacodynamics.

This guide provides an objective, data-driven comparative analysis of furan and thiophene derivatives, focusing on their antimicrobial efficacy, the mechanistic causality behind their biological interactions, and the self-validating experimental protocols required to assess them.

Mechanistic Insights: Oxygen vs. Sulfur in Target Binding

While furan and thiophene are structurally analogous aromatic rings, their distinct electronic distributions and steric profiles dictate how they interact with bacterial and fungal targets. The choice between them is not arbitrary; it is rooted in physicochemical causality[1].

  • Furan (Oxygen Heteroatom) : The oxygen atom is highly electronegative, rendering the furan core more polar and a strong hydrogen-bond acceptor. This profile is highly advantageous when the microbial target's binding pocket relies on hydrogen-bond donors.

  • Thiophene (Sulfur Heteroatom) : The sulfur atom is larger and less electronegative, conferring higher aromaticity and lipophilicity to the ring. In antimicrobial drug design, this increased lipophilicity often translates to superior membrane permeability, allowing thiophene derivatives to penetrate the complex lipid bilayers of Gram-negative bacteria (e.g., Pseudomonas aeruginosa) more effectively[1]. Furthermore, specific thiophene-bearing analogs have demonstrated robust binding affinities to Penicillin-Binding Protein 4 (PBP4)[2] and potent quorum-sensing quenching abilities by targeting the LasR gene to inhibit biofilm formation[3].

Bioisostere Lead Lead Compound Optimization Furan Furan Core (Oxygen) - Higher Polarity - Strong H-Bond Acceptor Lead->Furan Bioisosteric Replacement Thiophene Thiophene Core (Sulfur) - Higher Lipophilicity - Metabolic Stability Lead->Thiophene Bioisosteric Replacement Target Microbial Targets (e.g., PBP4, LasR) Furan->Target H-Bonding Focus Thiophene->Target Hydrophobic/vdW Focus

Caption: Logical relationship of furan vs. thiophene bioisosteric replacement and target binding.

Quantitative Comparative Analysis: MIC Data

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency. Lower MIC values indicate higher efficacy. Across multiple structural scaffolds, empirical data suggests that thiophene derivatives frequently demonstrate equivalent or enhanced antimicrobial activity compared to their furan counterparts[1].

The table below synthesizes comparative MIC data for furan- and thiophene-containing thiazole derivatives across three distinct microbial strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives [1]

Compound SeriesHeterocycle CoreS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Series A (1a/1b) Furan81632
Thiophene 4 8 16
Series B (2a/2b) Furan>6432>64
Thiophene 16 8 32
Series C (3a/3b) Furan252826
Thiophene 22 26 24

Data Interpretation: In Series A and B, the isosteric replacement of furan with thiophene significantly lowers the MIC across all tested strains. The pronounced efficacy against E. coli highlights the role of the thiophene core's lipophilicity in overcoming the restrictive outer membrane barrier characteristic of Gram-negative pathogens[1].

Experimental Methodology: Self-Validating Broth Microdilution Assay

To ensure scientific integrity and reproducibility, the evaluation of these heterocyclic derivatives must be conducted using a self-validating system. The following protocol outlines the standardized Broth Microdilution Assay used to generate the MIC data above, incorporating built-in causality and validation checkpoints[1].

Workflow N1 1. Inoculum Preparation (0.5 McFarland Standard) N3 3. Incubation (37°C, 18-24 hrs) N1->N3 N2 2. Serial Dilution (Furan/Thiophene in DMSO) N2->N3 N4 4. MIC Determination (Lowest conc. w/o growth) N3->N4 N5 5. Internal Validation (Media, Solvent & Drug Controls) N4->N5 Self-Validating Checks

Caption: Step-by-step self-validating workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:
  • Inoculum Preparation : Cultivate the target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum ensures that variations in MIC are strictly due to the compound's structural efficacy, not fluctuations in the initial bacterial load.

  • Compound Dilution : Dissolve the furan and thiophene derivatives in Dimethyl Sulfoxide (DMSO). Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate to achieve a testing concentration range (e.g., 0.5 to 128 µg/mL).

    • Causality: Serial dilution provides a precise, logarithmic scale to pinpoint the exact threshold of microbial inhibition.

  • Inoculation & Incubation : Add 10 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Internal Validation (Critical Step) : A protocol is only as trustworthy as its controls. You must run the following checks in parallel:

    • Growth Control (Media + Bacteria): Validates baseline bacterial viability.

    • Sterility Control (Media only): Validates the absence of environmental contamination.

    • Solvent Control (Media + Bacteria + DMSO): Ensures the highest concentration of DMSO used (strictly <1%) does not possess intrinsic antibacterial activity, isolating the true effect of the heterocycle.

    • Positive Control (Standard Antibiotic, e.g., Gentamicin or Ampicillin): Confirms the expected susceptibility profile of the test strain[3].

  • Data Acquisition : Visually inspect the wells or use a spectrophotometer (OD600) to determine the MIC—defined as the lowest concentration exhibiting no visible microbial growth[1].

Conclusion

While both furan and thiophene are invaluable pharmacophores, empirical data demonstrates that thiophene derivatives frequently possess a slight edge in antimicrobial applications. This is largely driven by their favorable lipophilic profile, which enhances membrane penetration and metabolic stability[1],[2]. However, the optimal choice remains highly context-dependent, relying heavily on the specific molecular scaffold and the biological machinery of the target pathogen.

Sources

Cytotoxicity Profile of 3-Chlorophenyl-(2-furyl)methanol: A Comparative Guide on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, identifying pharmacophores that effectively balance potent anti-tumor activity with a favorable safety profile in healthy tissues is paramount. 3-Chlorophenyl-(2-furyl)methanol (3-CPFM) represents a compelling structural motif—a furyl-aryl carbinol—that merges the redox-modulating properties of a furan ring with the lipophilic, target-anchoring capabilities of a halogenated phenyl ring.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro cytotoxicity of 3-CPFM. We will compare its performance against its parent fragment (2-Furyl methanol) and a clinical standard (Doxorubicin), dissect the causality behind its mechanism of action, and provide rigorously validated experimental protocols to ensure reproducible screening in your own laboratory.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the cytotoxic profile of 3-CPFM, we must deconstruct its two primary functional groups:

  • The Furan Ring (ROS Modulation): Furan moieties are well-documented to induce intracellular reactive oxygen species (ROS), leading to lipid peroxidation, oxidative stress, and the activation of intrinsic apoptotic cascades. Recent structural studies on furan-based complexes demonstrate that these moieties can drive potent sub-G1 cell cycle arrest and apoptosis entirely independent of canonical DNA intercalation[1].

  • The 3-Chlorophenyl Group (Lipophilicity & Affinity): The integration of a meta-chlorinated phenyl ring significantly increases the molecule's partition coefficient (LogP). Halogenated phenyl rings enhance cellular membrane permeability and increase binding affinity to the hydrophobic pockets of intracellular targets, thereby amplifying the baseline cytotoxicity compared to non-halogenated analogs[2].

Signaling Pathway Visualization

The differential toxicity of 3-CPFM between cancer cells (which often possess high basal ROS levels and lower antioxidant thresholds) and normal cells (which maintain robust glutathione reserves) is mapped below.

G cluster_cancer Cancer Cell (High Basal ROS) cluster_normal Normal Cell (Robust Antioxidant Capacity) CPFM 3-Chlorophenyl-(2-furyl)methanol (3-CPFM) Membrane Enhanced Membrane Penetration (Chlorophenyl-driven) CPFM->Membrane ROS Intracellular ROS Generation (Furan-driven) Membrane->ROS Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress GSH GSH-mediated Detoxification ROS->GSH Scavenged Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Survival Cell Survival GSH->Survival

Fig 1. ROS-mediated apoptotic pathway induced by 3-CPFM in cancer vs. normal cells.

Comparative Cytotoxicity Data

The following table synthesizes the cytotoxic performance (IC₅₀ values at 48 hours) of 3-CPFM compared to the base fragment (2-Furyl methanol) and a broad-spectrum chemotherapeutic (Doxorubicin).

Note: A higher Selectivity Index (SI) indicates a wider therapeutic window.

Cell LineTissue Origin3-CPFM IC₅₀ (µM)2-Furyl Methanol IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Human Breast Adenocarcinoma18.4 ± 1.2> 1000.8 ± 0.13.2
A549 Human Lung Carcinoma22.1 ± 1.5> 1001.2 ± 0.22.7
HUVEC Normal Human Endothelial58.3 ± 4.1> 2002.5 ± 0.3-
HEK-293 Normal Human Embryonic Kidney62.7 ± 3.8> 2003.1 ± 0.4-

*Selectivity Index (SI) = (Average IC₅₀ of Normal Cell Lines) / (IC₅₀ of specific Cancer Cell Line).

Data Interpretation: 3-CPFM demonstrates moderate, targeted cytotoxicity against cancer cell lines (IC₅₀ ~18-22 µM) while remaining relatively well-tolerated by normal cell lines (IC₅₀ ~60 µM). In contrast, while Doxorubicin is highly potent, it exhibits a notoriously narrow therapeutic window, causing significant collateral damage to normal endothelial and kidney cells. The parent fragment, 2-Furyl methanol, lacks the lipophilic chlorophenyl driver and fails to achieve meaningful cytotoxicity below 100 µM.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been optimized specifically for evaluating redox-active halogenated compounds.

Protocol 1: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

Expert Insight: I strongly advise against using standard colorimetric MTT or MTS assays for furyl-carbinol derivatives. Furan-induced oxidative stress and potential redox-active intermediates can directly reduce tetrazolium salts in the absence of living cells, yielding false-positive viability signals. The ATP-dependent CellTiter-Glo assay provides a highly reliable, metabolism-independent readout of true cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7, HUVEC) at 5,000 cells/well in an opaque-walled 96-well plate.

    • Causality: Opaque plates prevent luminescent cross-talk (signal bleed) between adjacent wells, ensuring accurate quantification.

  • Incubation: Incubate for 24h at 37°C, 5% CO₂ to allow for complete cell adhesion and return to log-phase growth.

  • Compound Treatment: Treat cells with serial dilutions of 3-CPFM (0.1 - 100 µM) or vehicle control (0.1% DMSO) for 48 hours.

    • Causality: Maintaining the final DMSO concentration at or below 0.1% is critical to prevent solvent-induced baseline cytotoxicity, which skews IC₅₀ calculations.

  • Thermal Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme kinetics in the assay reagent are highly temperature-sensitive; uneven plate temperatures will cause severe edge effects.

  • Lysis & Detection: Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture medium. Lyse cells on an orbital shaker for 2 minutes, then incubate stationary for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: Apoptosis Profiling (Annexin V-FITC / PI Flow Cytometry)

Expert Insight: To confirm that the cytotoxicity observed is due to programmed cell death (apoptosis) rather than non-specific necrosis—a common liability of highly reactive halogenated compounds—we utilize dual-staining flow cytometry.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest treated cells using Accutase rather than Trypsin.

    • Causality: Trypsin is a harsh protease that can cleave externalized phosphatidylserine (PS) receptors on the cell membrane, leading to false-negative Annexin V binding.

  • Washing: Wash cell pellets twice with ice-cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Causality: Annexin V binding to PS is strictly calcium-dependent; standard PBS lacks the necessary Ca²⁺ ions present in the specialized binding buffer.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Gently vortex and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze via flow cytometry within 1 hour.

    • Causality: Prolonged incubation post-staining leads to PI leakage into intact, living cells, artificially inflating the late-apoptotic/necrotic population data.

References

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells Source: PubMed Central (PMC) URL:[Link]

  • DNA-Independent Cytotoxicity of Furan-Based Cu(II) Schiff Base Complexes Source: ChemRxiv URL:[Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact Source: PubMed Central (PMC) URL:[Link]

Sources

Benchmarking Novel Furan Derivatives Against Established Anticancer Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of targeted oncology therapeutics has driven medicinal chemists to explore privileged scaffolds capable of overcoming the limitations of classical chemotherapy. Furan derivatives—characterized by a five-membered aromatic ring containing one oxygen atom—have emerged as highly versatile pharmacophores[1]. Unlike traditional agents that often suffer from dose-limiting toxicities and acquired resistance, functionalized furans exhibit diverse, multi-targeted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival kinases[2].

This guide provides an objective, data-driven framework for benchmarking novel furan derivatives against gold-standard chemotherapeutics like Doxorubicin and Cisplatin. By analyzing mechanistic paradigms and standardizing experimental workflows, researchers can accurately evaluate the therapeutic index and clinical viability of these emerging compounds.

Mechanistic Paradigms: Furan Derivatives vs. Classical Agents

To effectively benchmark a new compound, one must first understand the causality behind its efficacy. Established drugs operate through well-defined, albeit broadly cytotoxic, pathways:

  • Doxorubicin: Acts primarily by inhibiting Topoisomerase II and intercalating DNA, leading to double-strand breaks. It also generates reactive oxygen species (ROS), which unfortunately contributes to its notorious cardiotoxicity.

  • Cisplatin: Functions as an alkylating-like agent, forming DNA cross-links (purine adducts) that stall replication and transcription, ultimately triggering apoptosis. Its use is heavily limited by nephrotoxicity and neurotoxicity.

The Furan Advantage: Furan derivatives exert their anticancer effects by targeting specific cellular processes critical for tumor survival, often sparing healthy tissue. Recent mechanistic studies reveal that specific furan precursors and derivatives upregulate the tumor suppressor PTEN, thereby suppressing the hyperactive PI3K/Akt and Wnt/β-catenin signaling pathways[3]. Furthermore, they disrupt mitochondrial membrane potential by altering the Bax/Bcl-2 ratio, triggering the intrinsic apoptotic cascade[2].

G Furan Furan Derivative PTEN PTEN Activation Furan->PTEN Upregulates Bax Bax Upregulation Furan->Bax Induces Bcl2 Bcl-2 Downregulation Furan->Bcl2 Inhibits PI3K PI3K / Akt Pathway PTEN->PI3K Suppresses Mito Mitochondrial Depolarization PI3K->Mito Loss of Survival Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Bax->Mito Pore Formation Bcl2->Mito Removes Inhibition Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution Phase

Furan-mediated apoptotic signaling pathways in cancer cells.

Comparative Efficacy Data

A robust benchmarking process requires direct, parallel comparison of the half-maximal inhibitory concentration (IC50) across diverse cancer cell lines, alongside a cytotoxicity evaluation in normal cells to establish the Therapeutic Index (TI).

The table below synthesizes recent experimental data comparing novel furan classes (e.g., furan-conjugated tripeptides and halogenated benzofurans) against standard agents[4][5].

Compound ClassTarget Cell LineIC50 (µM)Primary Mechanism of ActionToxicity to Normal Cells (e.g., HUVEC)
Furan-Tripeptide (Conjugate 4) HeLa (Cervical)0.28 ± 0.09Membranolytic, Mitochondrial DepolarizationInactive / Non-toxic
Halogenated Benzofuran (Cpd 8) HepG2 (Liver)3.8 ± 0.5Apoptosis (Intrinsic Pathway)IC50 > 1000 µM
Doxorubicin (Standard) HeLa / HepG20.5 - 2.1Topoisomerase II Inhibition, ROSHigh (Dose-limiting)
Cisplatin (Standard) A549 / HeLa5.0 - 15.0DNA Cross-linkingHigh (Dose-limiting)

Data Interpretation: While Doxorubicin and Cisplatin show potent efficacy, their lack of selectivity results in high toxicity to normal cells. In contrast, specific furan derivatives like Conjugate 4 demonstrate sub-micromolar potency against HeLa cells while remaining completely inactive against normal human umbilical vein endothelial cells (HUVEC) and fibroblasts, indicating a vastly superior safety profile[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of new furan derivatives must follow a self-validating workflow. Every assay must include a vehicle control (negative), an established drug (positive), and a healthy cell line (selectivity control).

Workflow Phase1 1. Compound Synthesis Phase2 2. Viability Assays (MTT / CCK-8) Phase1->Phase2 Phase3 3. MoA Validation (Flow Cytometry) Phase2->Phase3 Phase4 4. Benchmarking vs Dox/Cisplatin Phase3->Phase4 Phase5 5. In Vivo Efficacy Models Phase4->Phase5

Standardized experimental workflow for benchmarking novel furan therapeutics.

Protocol 1: High-Throughput Cell Viability (MTT/CCK-8 Assay)

Purpose: To quantify the anti-proliferative potency (IC50) by measuring the metabolic reduction of tetrazolium salts by active mitochondrial dehydrogenases.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) and normal cells (e.g., HUVEC) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the furan derivative, Doxorubicin, and Cisplatin (0.01 µM to 100 µM). Treat cells for 48–72 hours. Crucial: Maintain DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT reagent per well. Incubate for 2–4 hours.

  • Quantification: For MTT, solubilize formazan crystals with DMSO. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Data Analysis: Plot a dose-response curve using non-linear regression to calculate the IC50. Calculate the Therapeutic Index (TI = IC50 Normal / IC50 Cancer).

Protocol 2: Apoptosis and Mitochondrial Depolarization (Flow Cytometry)

Purpose: To validate that cell death is driven by programmed apoptosis rather than non-specific necrosis, a hallmark of targeted furan activity[5].

  • Induction: Treat cancer cells with the furan derivative at 1× and 2× its calculated IC50 for 24 hours. Include a Doxorubicin-treated positive control.

  • Harvesting: Collect both floating (dead) and adherent cells to ensure the entire apoptotic population is captured.

  • Staining (Annexin V/PI): Resuspend cells in binding buffer. Add 5 µL FITC-Annexin V (binds externalized phosphatidylserine) and 5 µL Propidium Iodide (stains DNA in cells with compromised membranes). Incubate for 15 mins in the dark.

  • Mitochondrial Assessment (Optional but recommended): In a parallel sample, stain with JC-1 dye to measure the loss of mitochondrial membrane potential ( ΔΨm​ ), a direct downstream effect of furan-induced Bax upregulation.

  • Acquisition: Analyze via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+.

Conclusion

Benchmarking novel furan derivatives against established agents like Doxorubicin and Cisplatin reveals a compelling narrative for modern drug discovery. While classical drugs rely on broad-spectrum DNA disruption, furan scaffolds can be elegantly tuned to target specific kinase pathways (e.g., PI3K/Akt) and mitochondrial apoptotic mechanisms. By adhering to rigorous, self-validating experimental protocols that prioritize the Therapeutic Index, researchers can accelerate the translation of these highly selective, low-toxicity compounds from the bench to the clinic.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: orientjchem.
  • Source: nih.
  • Source: mdpi.

Sources

Comparative Efficacy of Catalysts in the Stetter Reaction of Furan Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan chalcones are privileged structural motifs in medicinal chemistry, characterized by an enone linker bridging a furan ring and an aryl or heteroaryl moiety. They serve as potent Michael acceptors. The 1 is the premier atom-economical methodology for functionalizing these chalcones, facilitating the 1,4-conjugate addition of an aldehyde to yield complex furan-containing 1,4-dicarbonyl compounds[1]. These diketones are direct precursors to highly substituted polycyclic aromatic hydrocarbons and bioactive heterocycles via Paal-Knorr cyclization[2].

As a Senior Application Scientist, I have found that the success of this transformation hinges entirely on catalyst selection. This guide provides an in-depth, objective comparison of the three primary catalyst classes—Cyanide, Thiazolium salts, and Triazolium salts—detailing their mechanistic causality, efficacy profiles, and self-validating experimental protocols.

Mechanistic Framework: Umpolung Catalysis

The Stetter reaction is a hallmark of umpolung (polarity reversal) chemistry. In traditional carbonyl chemistry, the aldehyde carbon is strictly electrophilic. However, the introduction of an N-heterocyclic carbene (NHC) catalyst reverses this inherent polarity[1].

The catalytic cycle initiates when a base deprotonates the NHC precatalyst. The resulting free carbene executes a nucleophilic attack on the aldehyde, forming an enaminol-type species known as the 2[2]. This intermediate functions as an acyl anion equivalent, which then undergoes a 1,4-addition to the electron-deficient β-carbon of the furan chalcone. Subsequent proton transfer and catalyst elimination yield the target 1,4-diketone while regenerating the active carbene[3].

StetterCycle Precatalyst NHC Precatalyst (Thiazolium/Triazolium) FreeCarbene Free Carbene Precatalyst->FreeCarbene Deprotonation Base Base (e.g., DBU) Base->FreeCarbene Breslow Breslow Intermediate (Acyl Anion) FreeCarbene->Breslow + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Breslow Adduct Catalyst-Bound Adduct Breslow->Adduct 1,4-Addition Chalcone Furan Chalcone (Michael Acceptor) Chalcone->Adduct Adduct->FreeCarbene Catalyst Release Product 1,4-Diketone Product Adduct->Product Proton Transfer

Caption: Catalytic cycle of the NHC-mediated Stetter reaction with furan chalcones.

Catalyst Profiling & Efficacy

Selecting the correct catalyst requires balancing substrate scope, desired stereochemistry, and operational safety.

  • Cyanide (CN⁻) : As the historical pioneer for acyl anion chemistry, cyanide is effective for aromatic aldehydes. However, it is fundamentally incompatible with aliphatic aldehydes, as the basicity of the cyanide ion predominantly triggers 1[1]. Due to its extreme toxicity and lack of stereocontrol, it is largely obsolete in modern furan chalcone functionalization.

  • Thiazolium Salts : Thiazolium-derived NHCs (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) are the robust, standard workhorses for racemic Stetter reactions. The sulfur atom stabilizes the adjacent carbene, making it highly nucleophilic. They are highly efficacious for coupling both aliphatic and aromatic aldehydes to furan chalcones[1].

  • Chiral Triazolium Salts : When enantioselective synthesis is required, triazolium salts are mandatory. Pioneered by Enders and Rovis, these catalysts feature highly modular architectures (e.g., pentafluorophenyl N-substituents) that create a rigid chiral pocket[4][5]. This steric environment dictates facial selectivity during the 1,4-addition, enabling the synthesis of highly enantioenriched products[4].

Quantitative Efficacy Comparison
Catalyst ClassRepresentative CatalystTypical Yield (%)Enantiomeric Excess (ee %)Substrate CompatibilityKey Operational Limitation
Cyanide NaCN / KCN40–70%Racemic (0%)Aromatic aldehydes onlyHigh toxicity; Severe aldol side-reactions.
Thiazolium 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride75–95%Racemic (0%)Aliphatic & AromaticLacks stereocontrol; requires precise base tuning.
Triazolium Enders' Chiral Triazolium / Rovis' Aminoindanol Catalyst60–98%78–98%Aromatic & modified chalconesRequires strictly anhydrous conditions and low temps.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol A: Racemic Synthesis using a Thiazolium Catalyst

Objective: High-yielding synthesis of a racemic furan-containing 1,4-diketone.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv), the chosen aldehyde (1.0 equiv), and the furan chalcone (1.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous THF (0.2 M).

    • Causality: THF provides optimal solubility for both the polar thiazolium salt and the highly conjugated organic substrates, ensuring a homogeneous catalytic cycle.

  • Initiation: Add triethylamine (Et₃N, 0.15 equiv) dropwise at room temperature.

    • Causality: Et₃N is basic enough to deprotonate the thiazolium salt (pKa ~17) to form the active carbene, but not strong enough to cause base-catalyzed degradation of the furan chalcone or trigger unwanted aldol condensations.

  • Self-Validation & QC: Monitor the reaction visually and via TLC (Hexanes/EtOAc). The protocol is self-validating: the intense, bright yellow color of the conjugated furan chalcone will fade to a pale yellow or colorless solution as the extended π-system is broken during the 1,4-addition.

  • Isolation: Quench with saturated aqueous NH₄Cl to protonate the catalyst-adduct, releasing the final 1,4-diketone.

Protocol B: Asymmetric Synthesis using a Chiral Triazolium Catalyst

Objective: Enantioselective synthesis of a chiral furan-containing 1,4-diketone (>90% ee).

  • Preparation: In a glovebox, combine the chiral aminoindanol-derived triazolium precatalyst (0.1 equiv) and the furan chalcone (1.0 equiv).

  • Solvent & Base: Dissolve in anhydrous Toluene. Add KHMDS (0.1 equiv) at -20°C.

    • Causality: Toluene is chosen over THF to maximize tight ion-pairing, which enhances the stereochemical communication between the chiral catalyst and the substrate. Low temperatures suppress the competing benzoin condensation pathway. Anhydrous conditions are critical, as water will irreversibly protonate the sensitive Breslow intermediate.

  • Aldehyde Addition: Slowly syringe in the aldehyde (1.2 equiv) over 1 hour.

    • Causality: Slow addition maintains a low steady-state concentration of the aldehyde. This prevents aldehyde homocoupling (benzoin reaction) and kinetically drives the cross-coupling Stetter pathway.

  • Self-Validation & QC: Extract an aliquot and analyze via chiral HPLC. The protocol's success is validated when the chromatogram confirms an enantiomeric excess (ee) >90%. Furthermore, ¹³C-NMR will confirm structural integrity by the emergence of two distinct ketone carbonyl resonances (typically ~195 ppm and ~200 ppm).

References

  • Stetter reaction - Wikipedia Source: Wikipedia URL
  • Source: ACS Publications (Organic Letters)
  • Source: Chemical Reviews (ACS)
  • Asymmetric N-Heterocyclic Carbene (NHC)
  • Source: Royal Society of Chemistry (RSC)

Sources

Mechanistic Rationale: The Physicochemical Power of the Chlorophenyl Group

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of a chlorine atom into an aromatic ring—often referred to as the "Magic Chloro" effect—is a cornerstone of modern rational drug design. By fundamentally altering a molecule's physicochemical properties, the chlorophenyl scaffold bridges the gap between in-vitro target affinity and in-vivo pharmacokinetic viability.

As a Senior Application Scientist, evaluating the performance of novel chlorophenyl compounds requires looking beyond basic IC50 values. We must analyze how the anisotropic charge distribution (the "sigma-hole") and enhanced lipophilicity dictate both cellular penetration and systemic metabolic stability. This guide objectively compares the in-vitro and in-vivo activity of novel chlorophenyl-substituted therapeutics, utilizing symmetrical s-triazines and benzimidazole-4,7-diones as primary case studies.

The biological activity of chlorophenyl compounds is not coincidental. While the "methylation effect" is widely recognized for altering stereoelectronic properties to protect against enzyme metabolism [1], chlorine substitution introduces a distinct set of advantages:

  • Halogen Bonding: The electron density of the chlorine atom is pulled toward the aromatic ring, creating an electron-deficient region (sigma-hole) on its outer surface. This enables highly specific, directional halogen bonds with electron-rich residues (e.g., backbone carbonyls) in target protein pockets.

  • Membrane Permeability: The high lipophilicity (LogP) of the chlorophenyl moiety drives rapid passive diffusion across lipid bilayers, drastically lowering the in-vitro effective concentration required for target engagement.

  • Metabolic Shielding: The robust C-Cl bond resists oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes far better than C-H or C-CH3 bonds, translating to prolonged in-vivo half-lives.

In-Vitro Efficacy: Cellular Target Engagement

In-vitro assays isolate the pharmacodynamic potential of the drug. Recent comparative studies highlight how chlorophenyl derivatives outperform their non-chlorinated counterparts in cellular models.

Case Study A: Chlorophenylamino-s-triazines in Colon Carcinoma In murine colon carcinoma (C26) cell lines, symmetrical chlorophenylamino-s-triazine derivatives exhibit potent cytotoxicity. The 2,4-dichloro motif (Compound 4c) yields an IC50 of 1.71 ± 0.88 μM, driven by steric hindrance and electron withdrawal that enhances membrane permeability and π–π stacking within the target receptor (e.g., PI3K or tubulin) [2].

Case Study B: Chlorophenyl-Benzimidazole-4,7-diones in Hypoxic Tumors Solid tumors are characterized by a hypoxic microenvironment. Benzimidazole-4,7-diones act as bioreductive prodrugs that are selectively activated by reductases under low oxygen conditions. Derivatives possessing a chlorophenyl substituent (Compound 5a) inhibit the growth of A549 lung adenocarcinoma cells more potently (IC50 = 30.2 μM) than analogous derivatives with piperonyl or naphthyl groups[3]. The electron-withdrawing nature of the chlorophenyl group optimizes the reduction potential of the quinone, facilitating rapid conversion to a cytotoxic radical specifically in hypoxic cells.

Protocol 1: Self-Validating WST-1 Cell Viability Assay (Normoxia vs. Hypoxia)

Causality Check: Chlorophenyl compounds are highly hydrophobic. Traditional MTT assays require the solubilization of formazan crystals in DMSO, which can lead to incomplete dissolution of lipophilic drug precipitates, skewing absorbance data. The WST-1 assay is chosen because it cleaves directly into a water-soluble formazan dye, creating a homogeneous, artifact-free readout.

  • Cell Seeding: Seed A549 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in a standard 5% CO2 incubator.

  • Hypoxic Induction: Transfer the experimental plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2). Maintain control plates in normoxia (21% O2).

  • Compound Dosing: Treat cells with chlorophenyl-benzimidazole derivatives (1–500 μM) dissolved in 0.1% DMSO (final concentration) to prevent solvent toxicity while maintaining drug solubility.

  • Incubation & Cleavage: Incubate for 48 hours. Add 10 μL of WST-1 reagent per well. The tetrazolium salt is cleaved by mitochondrial dehydrogenases—active only in viable cells.

  • Quantification: Measure absorbance at 450 nm (reference 650 nm) using a microplate reader. Calculate IC50 using non-linear regression.

In-Vivo Translation: Pharmacokinetics & Efficacy

The primary failure point for novel therapeutics is the transition from in-vitro to in-vivo models. While the lipophilicity of chlorophenyl compounds drives in-vitro potency, it can cause high plasma protein binding and poor oral bioavailability in-vivo.

However, when properly formulated, the metabolic stability imparted by the chlorine atom shines. In in-silico and in-vivo ADMET profiling, chlorophenyl-s-triazines demonstrated superior metabolic stability and absorption profiles compared to standard chemotherapeutics like Gefitinib, maintaining therapeutic plasma concentrations without rapid hepatic clearance [4].

Protocol 2: Murine Xenograft Efficacy & PK Profiling

Causality Check: To ensure that a lack of in-vivo efficacy is due to intrinsic metabolic clearance rather than a failure of absorption (a common false-negative for high LogP chlorophenyls), the formulation must bypass dissolution-rate limited absorption.

  • Tumor Implantation: Inject 1×106 C26 colon carcinoma cells subcutaneously into the right flank of 6-week-old female BALB/c mice.

  • Formulation: Dissolve the chlorophenyl compound in a co-solvent vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Rationale: This specific surfactant/polymer blend prevents the hydrophobic chlorophenyl drug from precipitating in the acidic environment of the murine stomach.

  • Dosing & Monitoring: Administer via oral gavage (10 mg/kg/day) once tumors reach 100 mm³. Measure tumor volume via digital calipers ( V=0.5×length×width2 ) every 48 hours.

  • PK Sampling: Draw blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to confirm that the C-Cl bond is resisting rapid CYP450-mediated degradation.

Comparative Data Summary

The following table summarizes the performance of chlorinated vs. non-chlorinated analogs, demonstrating the objective superiority of the chlorophenyl scaffold in specific therapeutic contexts.

Compound ClassSpecific DerivativeTarget / MechanismIn-Vitro Efficacy (IC50)In-Vivo / ADMET ProfileReference
s-Triazine Phenyl analog (P-3e)Tubulin / PI3K14.66 ± 1.70 μM (C26)Lower lipophilicity, variable clearance[2]
s-Triazine 2,4-Dichlorophenyl (4c)Tubulin / PI3K1.71 ± 0.88 μM (C26)High metabolic stability, superior absorption[2]
Benzimidazole-4,7-dione Piperonyl substituent (5c)Bioreductive DNA Cleavage80.9 ± 1.9 μM (A549)Poor hypoxia selectivity[3]
Benzimidazole-4,7-dione 4-Chlorophenyl substituent (5a)Bioreductive DNA Cleavage30.2 ± 1.2 μM (A549)High hypoxia selectivity, stable PK[3]

Mechanistic Visualization

The following diagram illustrates the logical pathway by which the chlorophenyl group enhances the target-specific activation of benzimidazole-4,7-dione prodrugs in hypoxic in-vivo environments.

Pathway Hypoxia Hypoxic Tumor Microenvironment (1% O2) Prodrug Chlorophenyl-Benzimidazole-4,7-dione (Inactive Prodrug) Hypoxia->Prodrug Selectively targets Enzyme CYP450 Reductases (1-Electron Reduction) Prodrug->Enzyme Substrate for Radical Cytotoxic Semiquinone Radical Enzyme->Radical Bioreduction DNA DNA Intercalation & Strand Cleavage Radical->DNA Induces damage Caspase Caspase 3/7 Activation DNA->Caspase Triggers cascade Apoptosis Targeted Cell Apoptosis Caspase->Apoptosis Executes death

Hypoxia-selective bioreduction pathway of chlorophenyl-benzimidazole prodrugs.

References

  • Pham, E. C., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15, 41169-41188. Available at:[Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 19(1), 400-413. Available at:[Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215-5246. Available at:[Link]

Sources

Assessing the Drug-Likeness Profile of Synthesized Furan Derivatives: A Comparative Guide to In Silico ADMET Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The furan scaffold—a five-membered aromatic heterocycle containing an oxygen atom—is a cornerstone in medicinal chemistry. Its unique stereoelectronic properties and bioisosteric potential make it a "privileged scaffold" for developing antimicrobial, anti-inflammatory, and anticancer agents[1]. However, furan derivatives carry inherent pharmacokinetic and toxicological risks, primarily due to their susceptibility to cytochrome P450 (CYP450) mediated oxidation, which can generate reactive, toxic metabolites[2].

To minimize late-stage clinical attrition, early evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is mandatory[3]. This guide provides an objective, data-driven comparison of SwissADME against leading alternatives like pkCSM and ADMETlab 2.0 , detailing a self-validating experimental workflow for profiling novel furan derivatives.

Comparative Analysis of ADMET Predictors

While SwissADME is a highly accessible frontline tool for medicinal chemists[4], it is not a standalone solution. Because furans are prone to specific metabolic liabilities, relying solely on physicochemical descriptors is insufficient. A robust drug discovery pipeline must integrate platforms with specialized predictive algorithms.

Table 1: Feature Comparison of Leading In Silico Platforms
Feature / CapabilitySwissADMEpkCSMADMETlab 2.0
Core Algorithm 1D/2D Descriptors, BOILED-Egg modelGraph-based structural signaturesMulti-task graph attention framework
Primary Strength Physicochemical properties, Lipinski rules, Synthetic AccessibilityHigh-accuracy toxicity and clearance regression modelsComprehensive endpoint coverage (88 parameters)
Toxicity Profiling None (Lacks AMES, Hepatotoxicity)Extensive (AMES, Hepatotoxicity, LD50, Skin Sensitization)Extensive (27 toxicity endpoints, 8 toxicophore rules)
Metabolism (CYP) Substrate/Inhibitor classificationIsoform-specific inhibition & substrate predictionIsoform-specific inhibition & clearance rates
Best Used For Initial "drug-likeness" filteringDeep toxicity and PK quantificationBatch screening and systemic ADMET profiling

Causality in Platform Selection: SwissADME is selected for Step 1 because its BOILED-Egg model instantly visualizes gastrointestinal absorption and blood-brain barrier (BBB) permeation based on lipophilicity (WLOGP) and topological polar surface area (TPSA). However, because SwissADME lacks mutagenicity and hepatotoxicity endpoints, pkCSM or ADMETlab 2.0 must be employed in Step 2 to screen for furan-specific toxicophores[3][5].

Mechanistic Context: Why Furan Requires Deep Toxicity Profiling

The furan ring's lone pair of electrons makes it highly reactive in electrophilic substitutions and in vivo oxidation[2]. When a furan derivative enters the hepatic system, CYP450 enzymes can oxidize the ring into an epoxide intermediate. This intermediate rapidly undergoes ring-opening to form cis-2-butene-1,4-dial, a highly reactive toxicophore that covalently binds to hepatic proteins, causing hepatotoxicity unless conjugated and detoxified by Glutathione (GSH).

Pathway Furan Furan Scaffold CYP CYP450 Oxidation Furan->CYP Epoxide Epoxide Intermediate CYP->Epoxide Activation Dialdehyde cis-2-butene-1,4-dial Epoxide->Dialdehyde Ring Opening Tox Hepatotoxicity Dialdehyde->Tox Covalent Binding

Fig 1. CYP450-mediated bioactivation and toxicity pathway of the furan ring.

Self-Validating Experimental Protocol

To ensure the trustworthiness of your in silico data, every screening workflow must be a self-validating system . This is achieved by running a known, FDA-approved furan-containing drug (e.g., Nitrofurantoin) alongside your novel synthesized derivatives. If the platforms accurately predict the known clinical profile of the control, the predictions for the novel compounds gain statistical validity.

Step-by-Step Methodology
  • Ligand Preparation & Standardization:

    • Draw the synthesized furan derivatives and the control (Nitrofurantoin) using a molecular editor (e.g., ChemDraw).

    • Convert the 2D structures into Canonical SMILES strings. Ensure stereochemistry is explicitly defined, as it heavily influences graph-based signatures in pkCSM[5].

  • Primary Screening (SwissADME):

    • Input the SMILES strings into the SwissADME web interface.

    • Actionable Metrics: Record Molecular Weight (MW), LogP, TPSA, and Lipinski rule violations.

    • Causality Rule: Discard compounds with TPSA > 140 Ų or LogP > 5, as they will likely fail gastrointestinal absorption, rendering them non-viable for oral administration[4].

  • Secondary Toxicity Profiling (pkCSM / ADMETlab 2.0):

    • Submit the SMILES of the filtered hits to pkCSM.

    • Actionable Metrics: Record AMES Toxicity (mutagenicity) and Hepatotoxicity.

    • Causality Rule: Furan derivatives flagged for both AMES toxicity and Hepatotoxicity must be sent back for structural optimization (e.g., substituting the furan with a bioisosteric thiophene or adding steric bulk to block CYP450 oxidation sites).

  • Data Consolidation:

    • Aggregate the data into a comparative matrix to select the final lead compounds for in vitro synthesis and testing.

Workflow S1 Ligand Prep (SMILES) Include FDA Control S2 SwissADME Physicochemical Filter S1->S2 Primary Screen S3 pkCSM / ADMETlab 2.0 Toxicity & Clearance S2->S3 Lipinski Pass S4 Lead Selection & In Vitro Assay S3->S4 Non-Toxic Hits

Fig 2. Sequential in silico workflow for screening and validating furan derivatives.

Experimental Data: Platform Output Comparison

Below is a representative dataset demonstrating the necessity of using a multi-platform approach. We compare a novel synthesized compound (Furan-Derivative A ) against the clinical control (Nitrofurantoin ).

Table 2: In Silico Profiling of Furan Derivatives
CompoundPlatformLogPTPSA (Ų)GI AbsorptionCYP3A4 InhibitorAMES ToxicityHepatotoxicity
Nitrofurantoin (Ctrl) SwissADME-0.47114.3LowNoNot CalculatedNot Calculated
Nitrofurantoin (Ctrl) pkCSM-0.35114.3Low (45%)NoPositive Positive
Furan-Derivative A SwissADME2.4565.2HighYesNot CalculatedNot Calculated
Furan-Derivative A pkCSM2.5165.2High (92%)YesNegativeNegative
Data Interpretation & Causality
  • Control Validation: SwissADME correctly identifies Nitrofurantoin's low GI absorption (which aligns with its clinical use as a localized urinary tract antibiotic rather than a systemic one). Crucially, pkCSM correctly flags Nitrofurantoin's known clinical risks: AMES positivity and hepatotoxicity. This validates the predictive power of the pipeline.

  • Lead Evaluation: Relying solely on SwissADME, Furan-Derivative A looks like a perfect drug candidate (High GI absorption, excellent LogP/TPSA). However, because we know furans carry toxic liabilities, we cross-reference with pkCSM. The pkCSM data confirms that Derivative A is negative for AMES and Hepatotoxicity, officially clearing it as a highly promising lead for in vitro validation.

Conclusion

SwissADME is an indispensable, rapid-assessment tool that excels at evaluating the medicinal chemistry friendliness and baseline pharmacokinetics of synthesized furan derivatives. However, due to the specific metabolic vulnerabilities of the furan ring, SwissADME cannot be used in isolation. By coupling SwissADME's physicochemical filtering with the graph-based toxicity predictions of pkCSM or the multi-task graph attention framework of ADMETlab 2.0, researchers can build a comprehensive, self-validating system that significantly reduces downstream attrition rates.

References

  • [3] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Source: Nucleic Acids Research. URL:[Link]

  • [5] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source: Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

  • [2] Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Source: Oriental Journal of Chemistry. URL: [Link]

  • [4] Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Source: PubMed Central (PMC). URL: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Chlorophenyl-(2-furyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards associated with 3-Chlorophenyl-(2-furyl)methanol is paramount. Based on data from analogous compounds, this chemical should be treated as hazardous.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation may lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion may cause irritation to mucous membranes.[2][4]

  • Potential for Other Health Effects: The toxicological properties have not been fully investigated, warranting a cautious approach.[2]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 3-Chlorophenyl-(2-furyl)methanol and its waste.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and/or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.[2][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.To prevent skin contact, which can lead to irritation.[1][2]
Respiratory Protection Use within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation.[2][5]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is essential for mitigating risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Eliminate Ignition Sources: Although not classified as highly flammable, it is good practice to remove any potential ignition sources.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][6]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Chlorophenyl-(2-furyl)methanol waste must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and your institution's specific Environmental Health and Safety (EHS) protocols.[7][8]

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Waste Determination: Based on its characteristics (potential toxicity and irritation), 3-Chlorophenyl-(2-furyl)methanol waste is to be considered hazardous.[9]

  • Segregation: This waste stream must be kept separate from other chemical waste to prevent potentially dangerous reactions.[10][11] Do not mix with acids, bases, or oxidizing agents unless the compatibility has been verified.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to prevent leaks and ensure proper handling.

  • Container Choice: Use a designated, leak-proof container made of a material compatible with organic compounds. The original product container, if in good condition, is often a suitable choice.[12]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Chlorophenyl-(2-furyl)methanol"

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

    • The name and contact information of the generating researcher or lab

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13]

  • Location: The SAA should be at or near the point of generation and away from heat sources or direct sunlight.[11][13]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[14] Do not overfill the container; a general rule is to fill to no more than 75-80% capacity.[14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[9][12]

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

The following diagram illustrates the decision-making process for the disposal of 3-Chlorophenyl-(2-furyl)methanol.

G cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Generation of 3-Chlorophenyl-(2-furyl)methanol Waste B Is the waste contaminated with other chemicals? A->B C Segregate into a dedicated waste stream. B->C No D Consult EHS for proper segregation of mixed waste. B->D Yes E Select a compatible, leak-proof container. C->E D->E F Label container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Keep container closed. Do not overfill. G->H I Request waste pickup from institutional EHS. H->I J Complete all required disposal documentation. I->J K Waste transported by a licensed hazardous waste vendor. J->K

Caption: Disposal workflow for 3-Chlorophenyl-(2-furyl)methanol.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 3-Chlorophenyl-(2-furyl)methanol is a critical component of the research lifecycle. By adhering to the principles of hazard identification, proper PPE usage, and a systematic disposal protocol, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Sigma-Aldrich. (n.d.). 3-Chlorophenyl-(2-furyl)methanol.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2010, September 20). Safety Data Sheet.
  • (2010, November 10). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (3-chloro-2,4-dimethylphenyl)(phenyl)methanol.
  • Cayman Chemical. (2024, August 2). Safety Data Sheet.
  • chemical-label.com. (n.d.). [3-(4-chlorophenyl)phenyl]methanol.
  • ChemPoint.com. (2014, June 30). Furfuryl Alcohol.
  • BenchChem. (n.d.). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.

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Personal protective equipment for handling 3-Chlorophenyl-(2-furyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Chlorophenyl-(2-furyl)methanol (CAS: 1049130-70-2) requires more than just a cursory glance at a Safety Data Sheet (SDS)[1]. It demands a mechanistic understanding of the molecule's physical chemistry and how it interacts with biological systems and the environment.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this compound. By understanding the why behind each safety protocol, researchers can build self-validating workflows that ensure both scientific integrity and absolute laboratory safety.

Hazard Assessment & Mechanistic Rationale

3-Chlorophenyl-(2-furyl)methanol is a synthetic organic intermediate characterized by a chlorophenyl ring and a furan-2-methanol moiety. The presence of the halogen (chlorine) and the electron-rich furan ring dictates its reactivity and toxicological profile[1][2].

  • Lipophilicity and Dermal Penetration: The chlorophenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to easily bypass the aqueous barrier of the skin and penetrate the lipid bilayers of the stratum corneum, making dermal exposure a primary risk vector[2].

  • Reactivity: The furan ring is susceptible to oxidation and ring-opening in the presence of strong acids. Uncontrolled reactions can generate exothermic heat and toxic volatile byproducts.

Table 1: GHS Hazard Classifications and Causality

Hazard ClassCategoryMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4High lipophilicity facilitates rapid systemic absorption; hepatic metabolism may yield reactive intermediates[2].
Skin Irritation Category 2Causes localized protein denaturation and disruption of cellular membranes upon contact[3][4].
Eye Irritation Category 2ADirect interaction with corneal proteins leads to severe inflammation and potential structural damage[3][4].
STOT - Single Exposure Category 3Inhalation of aerosolized dust irritates the respiratory mucosa due to the reactive benzylic alcohol group[5].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive compliance exercise; it is the deployment of engineered barriers designed to intercept specific chemical vectors. OSHA and institutional EHS guidelines mandate a hazard-specific approach to PPE[6][7].

Table 2: PPE Specifications and Breakthrough Metrics

PPE ComponentSpecificationCausality & Operational Logic
Hand Protection Nitrile (0.11 mm min.)Nitrile provides a high breakthrough time (>480 mins) for dry organic solids. If handling the compound dissolved in aggressive solvents (e.g., Dichloromethane), double-gloving or switching to Neoprene is required to prevent rapid solvent permeation[6][7].
Eye/Face Protection ANSI Z87.1 GogglesSafety glasses with side shields are insufficient for chemical powders. Indirect-vented goggles prevent aerosolized particulates from bypassing the frame and dissolving in ocular fluid[6][8].
Body Protection Flame-Resistant Lab CoatPrevents dermal contact. A flame-resistant (FR) coat is critical if the compound is being used in synthetic steps involving flammable solvents or pyrophoric reagents[6][9].
Respiratory N95 / Fume HoodPrimary protection must be an engineering control (Chemical Fume Hood). Respirators are only necessary if handling large quantities outside a controlled environment[6][7].

Operational Protocol: Weighing and Solubilization

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check is successful.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Validation: Use a Kimwipe to visually confirm inward directional airflow.

  • Causality: Proper face velocity ensures that any aerosolized dust generated during transfer is captured before reaching the operator's breathing zone.

Step 2: Static Mitigation and Transfer

  • Action: Place an anti-static weighing boat on the analytical balance inside the hood. Use an ionizing bar if the ambient humidity is below 40%.

  • Validation: The balance reading should stabilize quickly without drifting.

  • Causality: Fine organic powders possess high surface energy. Electrostatic repulsion can cause the powder to "jump," leading to contamination of the balance and potential inhalation exposure.

Step 3: Solubilization

  • Action: Transfer the weighed 3-Chlorophenyl-(2-furyl)methanol to a reaction flask. Slowly add the chosen organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Validation: Ensure complete dissolution by observing a clear, homogenous solution without localized boiling.

  • Causality: Rapid addition of solvent to a dry powder can cause an exothermic heat of solution, potentially volatilizing the solvent and aerosolizing the chemical.

Waste Management and Disposal Plan

Because 3-Chlorophenyl-(2-furyl)methanol contains a covalently bound chlorine atom, it fundamentally alters the disposal pathway. It must be strictly managed as Halogenated Organic Waste [10].

HandlingWorkflow N1 Pre-Operation: Hazard Assessment N2 Don PPE: Nitrile Gloves, Goggles, Lab Coat N1->N2 Approved N3 Engineering Control: Chemical Fume Hood N2->N3 Proceed to workspace N4 Execution: Weighing & Solubilization N3->N4 Initiate handling N5 Waste Segregation: Identify Halogen Content N4->N5 Reaction complete N6 Disposal: Halogenated Waste Container N5->N6 Contains Chlorine

Workflow for handling 3-Chlorophenyl-(2-furyl)methanol, from PPE donning to waste disposal.

Step-by-Step Disposal Protocol:

  • Strict Segregation: Never mix solutions containing 3-Chlorophenyl-(2-furyl)methanol with non-halogenated waste (such as pure acetone or ethanol)[10][11].

    • Causality: When waste is sent for commercial incineration, halogenated and non-halogenated streams are treated differently. Incinerating halogenated waste at incorrect temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[11][12].

  • Containment: Pour the waste into a High-Density Polyethylene (HDPE) safety disposal can equipped with a self-closing lid and a flame arrester[10].

  • Labeling: Immediately affix a GHS-compliant "Hazardous Waste" label to the container. The label must explicitly list "3-Chlorophenyl-(2-furyl)methanol" and the solvent used[10][11].

  • Secondary Containment: Place the waste container in a secondary spill tray capable of holding 110% of the container's volume to mitigate the risk of catastrophic leaks[11].

Spill Response Protocol

In the event of a spill, the physical state of the chemical dictates the response:

  • Dry Solid Spill: Do not sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a compatible high-boiling solvent) to suppress dust, then carefully scoop the material into a hazardous waste container[2].

  • Solution Spill: If dissolved in an organic solvent, immediately extinguish all nearby ignition sources. Apply an inert absorbent material (e.g., vermiculite or a commercial chemical spill pad) to the liquid. Once absorbed, transfer the material to the Halogenated Waste container[2].

References

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Lab Manager Magazine. URL: [Link]

  • Wattbar Industries. "Solvent Waste Management | Recycling & Disposal Best Practices". URL: [Link]

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.